molecular formula C12H11FN4O2 B137824 N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine CAS No. 33400-49-6

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Cat. No.: B137824
CAS No.: 33400-49-6
M. Wt: 262.24 g/mol
InChI Key: ZVCIIRBNNSUNCH-UHFFFAOYSA-N
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Description

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, also known as this compound, is a useful research compound. Its molecular formula is C12H11FN4O2 and its molecular weight is 262.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-11-6-5-10(17(18)19)12(14)16-11/h1-6H,7H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCIIRBNNSUNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187048
Record name N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine
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Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33400-49-6
Record name 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine
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Record name N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine
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Record name N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine
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Record name N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed protocol for the synthesis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, a key intermediate in the development of pharmaceutical compounds. The synthesis is a multi-step process beginning with the nitration of 2,6-dichloropyridine, followed by a selective ammonolysis to yield a chlorosubstituted aminonitropyridine intermediate. The final product is then obtained through a nucleophilic substitution reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overall Synthetic Pathway

The synthesis of the target compound is achieved through a two-step process starting from 2,6-dichloro-3-nitropyridine. The first step is a selective ammonolysis to produce the key intermediate, 2-amino-6-chloro-3-nitropyridine. This intermediate is then reacted with 4-fluorobenzylamine to yield the final product, this compound.

G cluster_0 Preparation of Starting Material cluster_1 Synthesis Protocol 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloropyridine->2,6-Dichloro-3-nitropyridine  Conc. H₂SO₄, Conc. HNO₃  100-105°C, 5 hrs   2-Amino-6-chloro-3-nitropyridine 2-Amino-6-chloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine->2-Amino-6-chloro-3-nitropyridine  Aq. NH₃, Methanol  35-40°C, 2 hrs   Final_Product This compound 2-Amino-6-chloro-3-nitropyridine->Final_Product  4-Fluorobenzylamine, Triethylamine  2-Propanol, Reflux, 3 hrs  

Fig. 1: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

The initial starting material, 2,6-dichloro-3-nitropyridine, is synthesized by the nitration of 2,6-dichloropyridine.[1]

  • Methodology:

    • Slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid under constant stirring at a temperature of 20–25°C.

    • To this solution, slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction temperature remains below 50°C.

    • After the addition is complete, heat the resulting mixture to 100–105°C for 5 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 50°C and pour it into ice water.

    • Filter the resulting precipitate and wash it with water.

    • Dry the wet cake to yield 2,6-dichloro-3-nitropyridine.[1]

Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine

This key intermediate is prepared via the ammonolysis of 2,6-dichloro-3-nitropyridine.[1]

  • Methodology:

    • Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.

    • Charge the solution with 12.2 ml (0.179 mole) of a 25.0% aqueous ammonia solution at room temperature.

    • Heat the resulting mixture to 35–40°C for 2 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to 20°C.

    • The solid product will precipitate. Filter the solid, wash it with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.[1]

Step 3: Synthesis of this compound

The final compound is synthesized by reacting the intermediate from Step 2 with 4-fluorobenzylamine.[2]

  • Methodology:

    • To a solution of 7.8 g (45 mmol) of 2-amino-6-chloro-3-nitropyridine in 50 ml of 2-propanol, add 5.63 g (45 mmol) of 4-fluorobenzylamine and 6.45 g (64 mmol) of triethylamine.

    • Add another 30 ml of 2-propanol to the solution.

    • Heat the mixture to reflux and stir for 3 hours.

    • After the reaction is complete, add 100 ml of water to the mixture to precipitate the title compound.

    • The product can be purified by recrystallization from ethanol through slow evaporation.[2]

Data Presentation

Quantitative Data for Synthesis

The following tables summarize the reactants, conditions, and yields for each critical step of the synthesis.

Step 1: 2,6-Dichloro-3-nitropyridine Synthesis
Reactant Quantity
2,6-Dichloropyridine25.0 g (0.168 mole)
Concentrated H₂SO₄-
Concentrated HNO₃ (98%)75.0 g
Parameter Value
Reaction Temperature100–105°C
Reaction Time5 hours
Product Yield 24.5 g
Data sourced from patent US7256295B2.[1]
Step 2: 2-Amino-6-chloro-3-nitropyridine Synthesis
Reactant Quantity
2,6-Dichloro-3-nitropyridine25.0 g (0.129 mole)
25% Aqueous Ammonia12.2 ml (0.179 mole)
Methanol50.0 ml
Parameter Value
Reaction Temperature35–40°C
Reaction Time2 hours
Product Yield 12.5 g (56.45%)
Data sourced from patent US7256295B2.[1]
Step 3: this compound Synthesis
Reactant Quantity
2-Amino-6-chloro-3-nitropyridine7.8 g (45 mmol)
4-Fluorobenzylamine5.63 g (45 mmol)
Triethylamine6.45 g (64 mmol)
2-Propanol80 ml (50 ml + 30 ml)
Parameter Value
Reaction TemperatureReflux
Reaction Time3 hours
Product Yield 10.2 g (91%)
Data sourced from Ma, G.-P., & Wang, L.-J. (2011).[2]
Physicochemical Properties
Compound This compound
Molecular Formula C₁₂H₁₁FN₄O₂
Molecular Weight 262.25 g/mol
Crystal System Monoclinic
Data sourced from Ma, G.-P., & Wang, L.-J. (2011).[2]

Mandatory Visualization

The logical workflow for the synthesis is depicted below, outlining the transformation from the commercially available starting material to the final product.

G start Start: 2,6-Dichloropyridine step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 Intermediate: 2,6-Dichloro-3-nitropyridine step1->intermediate1 step2 Selective Ammonolysis (Aq. NH₃, MeOH) intermediate1->step2 intermediate2 Intermediate: 2-Amino-6-chloro-3-nitropyridine step2->intermediate2 step3 Nucleophilic Substitution (4-Fluorobenzylamine, Et₃N) intermediate2->step3 end Final Product: This compound step3->end

Fig. 2: Logical synthesis workflow.

References

Technical Whitepaper: Characterization of a Novel Substituted Nitropyridine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this technical guide has been constructed based on established methodologies and data from analogous substituted nitropyridine derivatives, which are known to be investigated for their potential as kinase inhibitors in drug discovery. The following content serves as a representative example of how such a compound would be characterized, providing researchers, scientists, and drug development professionals with a framework for its evaluation.

Compound: N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine (Hereafter referred to as Compound-X)

Abstract: This document provides a comprehensive technical overview of the characterization of Compound-X, a substituted nitropyridine derivative. It includes detailed protocols for its synthesis and purification, physicochemical property assessment, and in vitro biological evaluation. The data presented herein are intended to guide further research and development of this and similar chemical scaffolds for therapeutic applications.

Physicochemical and Pharmacokinetic Properties

The fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Compound-X are critical for determining its drug-likeness. These properties were assessed using a combination of computational predictions and standard in vitro assays.

Table 1: Physicochemical and Predicted ADME Properties of Compound-X

PropertyValueMethod
Molecular Weight277.26 g/mol Calculated
LogP2.85ALOGPS 2.1
H-Bond Donors2Calculated
H-Bond Acceptors5Calculated
Polar Surface Area110.9 ŲCalculated
Aqueous Solubility-3.5 (logS)ALOGPS 2.1
Caco-2 Permeability-5.15 (log cm/s)PreADMET
Human Intestinal Absorption85%PreADMET
Blood-Brain BarrierLowPreADMET

Synthesis and Characterization

The synthesis of Compound-X follows a multi-step pathway, beginning with a commercially available nitropyridine precursor. The workflow involves nucleophilic aromatic substitution followed by purification.

Synthesis_Workflow cluster_synthesis Synthesis & Purification Start 2,6-dichloro-3-nitropyridine Step1 Nucleophilic Substitution with (4-fluorophenyl)methanamine Start->Step1 Step 1 Step2 Nucleophilic Substitution with Ammonia Step1->Step2 Step 2 Crude Crude Compound-X Step2->Crude Purify Column Chromatography (Silica Gel) Crude->Purify Pure Pure Compound-X (>98%) Purify->Pure Confirm Structural Confirmation (NMR, MS, HPLC) Pure->Confirm

Caption: Synthetic workflow for Compound-X.
  • Step 1: Synthesis of 2-chloro-N6-((4-fluorophenyl)methyl)-3-nitropyridin-6-amine.

    • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile, (4-fluorophenyl)methanamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) are added.

    • The reaction mixture is stirred at room temperature for 16 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the intermediate product.

  • Step 2: Synthesis of N6-((4-fluorophenyl)methyl)-3-nitropyridine-2,6-diamine (Compound-X).

    • The intermediate from Step 1 (1.0 eq) is dissolved in a sealed vessel containing a 7N solution of ammonia in methanol.

    • The mixture is heated to 80°C for 24 hours.

    • After cooling, the solvent is evaporated, and the resulting crude solid is purified by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, Compound-X.

  • Structural Confirmation:

    • The identity and purity of Compound-X are confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.

In Vitro Biological Activity

Compound-X was evaluated for its biological activity through a series of in vitro assays, focusing on its potential as a kinase inhibitor and its effect on cancer cell viability.

The inhibitory activity of Compound-X was tested against a panel of kinases. Significant inhibition was observed for Mitogen-activated protein kinase kinase 1 (MEK1).

Table 2: MEK1 Kinase Inhibition Data for Compound-X

ParameterValue
Target KinaseMEK1
IC₅₀ 75 nM
Assay FormatTR-FRET
ATP Concentration10 µM
  • Reagent Preparation : Recombinant MEK1 kinase, a biotinylated substrate peptide, and a europium-labeled anti-phospho-substrate antibody are prepared in kinase reaction buffer.

  • Compound Preparation : Compound-X is serially diluted in DMSO to create a range of concentrations.

  • Reaction Initiation : The kinase, substrate, and Compound-X (or DMSO vehicle control) are mixed in a 384-well plate. The reaction is initiated by the addition of ATP.[1]

  • Incubation : The plate is incubated at room temperature for 60 minutes.

  • Detection : A solution containing the europium-labeled antibody and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction and initiate the detection process.

  • Signal Measurement : After a further 60-minute incubation, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read on a compatible plate reader.

  • Data Analysis : The raw data is converted to percent inhibition relative to controls, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve using graphing software.[2]

The cytotoxic effect of Compound-X was assessed in the A375 human melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.

Table 3: Cell Viability (MTT Assay) in A375 Cells

ParameterValue
Cell LineA375 (Melanoma)
IC₅₀ 250 nM
Incubation Time72 hours
  • Cell Seeding : A375 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[3]

  • Compound Treatment : Cells are treated with a serial dilution of Compound-X (or DMSO vehicle) and incubated for 72 hours at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for another 4 hours.[5][6]

  • Formazan Solubilization : The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.[7]

  • IC₅₀ Calculation : Absorbance values are converted to percentage of viability relative to the DMSO-treated control wells. The IC₅₀ value is determined by non-linear regression analysis.[2]

Mechanism of Action: MAPK Pathway Modulation

To confirm that Compound-X inhibits cell viability by targeting the MAPK pathway, Western blot analysis was performed to measure the phosphorylation status of key downstream effectors, MEK1 and ERK1/2.

MAPK_Pathway cluster_pathway MAPK Signaling Cascade RAF BRAF (V600E) (Constitutively Active) MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes CompoundX Compound-X CompoundX->MEK INHIBITS

Caption: Inhibition of the MAPK pathway by Compound-X.

A375 cells were treated with varying concentrations of Compound-X for 24 hours. Cell lysates were then analyzed for levels of phosphorylated MEK1 (p-MEK1) and phosphorylated ERK1/2 (p-ERK1/2).

Table 4: Western Blot Densitometry Analysis

Target ProteinTreatment ConcentrationFold Change (vs. Control)
p-ERK1/2 100 nM0.45
500 nM0.12
Total ERK1/2 100 nM0.98
500 nM1.01

Results show a dose-dependent decrease in the phosphorylation of ERK1/2, a direct substrate of MEK1, confirming the on-target activity of Compound-X in a cellular context. Total ERK levels remained unchanged.

  • Cell Treatment & Lysis : A375 cells are treated with Compound-X for 24 hours. Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification : Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer : Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[8]

  • Blocking and Antibody Incubation : The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).[9]

  • Secondary Antibody and Detection : After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Densitometry : Band intensities are quantified using image analysis software (e.g., ImageJ). The intensity of phosphorylated proteins is normalized to their total protein counterparts.[8]

References

An In-depth Technical Guide to N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 33400-49-6

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, a key chemical intermediate in the synthesis of the non-opioid analgesic, flupirtine. This document details the physicochemical properties, synthesis protocols, and the critical role of this compound in the manufacturing of flupirtine. Furthermore, it elaborates on the mechanism of action of flupirtine, including its function as a selective neuronal potassium channel opener (SNEPCO) and its indirect N-methyl-D-aspartate (NMDA) receptor antagonism. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, with the CAS number 33400-49-6, is a substituted nitropyridine derivative. Its primary significance in the pharmaceutical industry lies in its role as a crucial precursor for the synthesis of flupirtine.[1][2][3] Flupirtine is a centrally acting analgesic that is distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs), exhibiting both muscle relaxant and neuroprotective properties.[4] Understanding the synthesis and properties of this compound is therefore essential for the efficient production of flupirtine and for the exploration of new analogues with potentially improved therapeutic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 33400-49-6[5]
Molecular Formula C₁₂H₁₁FN₄O₂[6][7]
Molecular Weight 262.24 g/mol [6][7]
Appearance Yellow solid[8]
IUPAC Name This compound[6]
Synonyms 2-Amino-6-[(4-fluorobenzyl)amino]-3-nitropyridine, N2-(4-fluorobenzyl)-5-nitropyridine-2,6-diamine[5]

Synthesis of this compound

The synthesis of the title compound is a key step in the overall production of flupirtine. The most commonly cited method involves the reaction of 2-amino-6-chloro-3-nitropyridine with 4-fluorobenzylamine.

Experimental Protocol

Reaction: Condensation of 2-amino-6-chloro-3-nitropyridine with 4-fluorobenzylamine.

Reagents:

  • 2-amino-6-chloro-3-nitropyridine

  • 4-fluorobenzylamine

  • Triethylamine (as a base)

  • 2-Propanol (as a solvent)

Procedure:

  • A solution of 2-amino-6-chloro-3-nitropyridine (1 equivalent) in 2-propanol is prepared in a suitable reaction vessel.

  • To this solution, 4-fluorobenzylamine (1 equivalent) and triethylamine (approximately 1.4 equivalents) are added.

  • Additional 2-propanol may be added to ensure adequate mixing.

  • The reaction mixture is heated to reflux and stirred for approximately 3 hours.

  • After the reaction is complete, water is added to the mixture to precipitate the product.

  • The resulting solid, this compound, is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

This procedure has been reported to yield the title compound in high purity and yield.

Role in the Synthesis of Flupirtine

This compound is the penultimate intermediate in a common synthetic route to flupirtine. The subsequent steps involve the reduction of the nitro group followed by carbamoylation.

Flupirtine Synthesis Workflow

The following diagram illustrates the synthetic pathway from 2,6-dichloro-3-nitropyridine to flupirtine, highlighting the central role of this compound.

Flupirtine_Synthesis cluster_0 Step 1: Amination cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction cluster_3 Step 4: Carbamoylation 2_6_dichloro_3_nitro 2,6-dichloro-3-nitropyridine intermediate_1 2-amino-6-chloro-3-nitropyridine 2_6_dichloro_3_nitro->intermediate_1 Selective Amination NH3 NH₃ target_compound This compound intermediate_1->target_compound Nucleophilic Aromatic Substitution 4_fluoro 4-fluorobenzylamine intermediate_2 N6-[(4-fluorophenyl)methyl]pyridine-2,3,6-triamine target_compound->intermediate_2 reduction Reduction (e.g., H₂/Pd-C) flupirtine Flupirtine intermediate_2->flupirtine carbamoylation Ethyl chloroformate Flupirtine_MoA cluster_neuron Neuron Flupirtine Flupirtine Kv7 Kv7 Potassium Channel Flupirtine->Kv7 activates K_efflux K⁺ Efflux Kv7->K_efflux promotes Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability NMDA_R NMDA Receptor Reduced_Excitability->NMDA_R indirectly inhibits Pain_Signal Pain Signal Transmission Reduced_Excitability->Pain_Signal inhibits Ca_influx Reduced Ca²⁺ Influx NMDA_R->Ca_influx reduces Ca_influx->Pain_Signal contributes to inhibition of Analgesia Analgesia Pain_Signal->Analgesia leads to

References

An In-depth Technical Guide on the Solubility of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, a key intermediate in the synthesis of pharmacologically active molecules. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview of its known properties, solubility information for a closely related final product, and detailed experimental protocols for determining its solubility in various organic solvents.

Compound Overview

This compound is a heterocyclic compound with the chemical formula C12H11FN4O2 and a molecular weight of approximately 262.24 g/mol . It is described as a yellow solid and serves as a crucial intermediate in the synthesis of the non-opioid analgesic, flupirtine.

Solubility Profile

Qualitative Solubility of this compound
Quantitative Solubility of the Related Compound Flupirtine Maleate

To provide a relevant benchmark, the solubility of flupirtine maleate, a downstream product synthesized from this compound, has been reported in several organic solvents. This data offers an insight into the potential solubility characteristics of its precursors.

SolventConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)100Requires sonication to dissolve; hygroscopic nature of DMSO is a factor.
Ethanol10Soluble.

This data is for Flupirtine Maleate and should be considered as an indicative reference for its intermediate.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, the following established experimental methodologies are recommended.

Gravimetric Method

This is a classical and highly accurate method for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation followed by careful filtration through a fine-pore membrane filter (e.g., 0.22 µm).

  • Solvent Evaporation: A precisely measured aliquot (volume or mass) of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then completely evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).

  • Mass Determination and Calculation: The container with the solid residue is weighed again. The solubility is calculated based on the mass of the dissolved solid and the volume or mass of the solvent used.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and is often used for its sensitivity and the small amount of sample required.

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the chosen solvent is prepared, and its UV-Vis spectrum is recorded to determine the λmax.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared by serial dilution of a stock solution. The absorbance of each standard is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

  • Saturated Solution Preparation and Dilution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2). A small, accurately measured volume of the clear, filtered supernatant is withdrawn and diluted with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

  • Absorbance Measurement and Calculation: The absorbance of the diluted solution is measured at the λmax. The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by applying the dilution factor.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Experimental_Workflow_Gravimetric cluster_prep Preparation & Equilibration cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep Add excess compound to solvent equil Agitate at constant temperature for 24-48h prep->equil cent Centrifuge the mixture equil->cent filt Filter the supernatant cent->filt aliquot Take a known volume of filtrate filt->aliquot evap Evaporate solvent completely aliquot->evap weigh Weigh the solid residue evap->weigh calc Calculate solubility (g/L or mol/L) weigh->calc

Caption: Workflow for Gravimetric Solubility Determination.

Experimental_Workflow_UV_Vis cluster_setup Initial Setup cluster_sat_sol Saturated Solution Preparation cluster_analysis_uv Analysis cluster_calc_uv Calculation lambda_max Determine λmax cal_curve Prepare standards & create calibration curve lambda_max->cal_curve prep_sat Prepare saturated solution and filter dilute Dilute a known volume of filtrate prep_sat->dilute measure_abs Measure absorbance at λmax dilute->measure_abs calc_conc Determine concentration from calibration curve measure_abs->calc_conc calc_sol Calculate original solubility with dilution factor calc_conc->calc_sol

Unveiling the Physicochemical Properties of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the molecular weight and chemical formula for the compound N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, a molecule of significant interest in contemporary chemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals engaged in drug development and molecular synthesis.

Core Molecular Data

The fundamental physicochemical properties of this compound have been determined and are presented below. These data are critical for a variety of applications, including stoichiometric calculations, analytical method development, and interpretation of experimental results.

PropertyValue
Molecular Formula C12H11FN4O2[1][2][3][4]
Molecular Weight 262.24 g/mol [1][4]
Appearance Yellow Solid[2][4]
CAS Number 33400-49-6[4]

Molecular Structure and Connectivity

To further elucidate the composition of this molecule, the following diagram illustrates the logical relationship between its constituent chemical groups. This visualization provides a clear and concise representation of the molecule's architecture.

Logical Relationship of this compound Components cluster_pyridine Pyridine Core cluster_substituent Substituent Group Pyridine Pyridine Ring C5H3N Amino1 Amino Group (C2) NH2 Pyridine->Amino1 at C2 Nitro Nitro Group (C3) NO2 Pyridine->Nitro at C3 Amino2 Amino Group (C6) NH Pyridine->Amino2 at C6 Methyl Methyl Bridge CH2 Amino2->Methyl N-linked Fluorophenyl 4-Fluorophenyl Ring C6H4F Methyl->Fluorophenyl

Molecular component relationship diagram.

Experimental Considerations

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak ([M+H]+ or [M-H]-) is used to determine the molecular weight.

Elemental Analysis Protocol:

  • Combustion: A precisely weighed sample of the compound is combusted in a furnace in the presence of excess oxygen.

  • Gas Separation: The combustion products (CO2, H2O, N2, etc.) are separated by gas chromatography.

  • Detection: The amount of each gas is quantified using a thermal conductivity detector.

  • Calculation: The percentage composition of each element (C, H, N) is calculated and used to determine the empirical and molecular formula.

The data presented in this guide provide a foundational understanding of this compound for researchers and scientists. Adherence to rigorous experimental protocols is essential for the accurate and reproducible characterization of this and other novel chemical entities.

References

Spectroscopic and Structural Characterization of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and structural properties of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine. This compound is a key intermediate in the synthesis of pharmacologically active molecules, including the analgesic drug flupirtine.[1] This document presents a detailed summary of its predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), a validated experimental protocol for its synthesis, and standardized methodologies for its characterization. The provided information is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Identification and Properties

This compound is a substituted pyridinediamine with the molecular formula C₁₂H₁₁FN₄O₂ and a molecular weight of 262.24 g/mol .[1][2] Its structure features a 3-nitropyridine core with two amino groups at positions 2 and 6. The amino group at the 6-position is further substituted with a 4-fluorobenzyl group.

PropertyValueReference
Molecular Formula C₁₂H₁₁FN₄O₂[1][2]
Molecular Weight 262.24 g/mol [1][2]
Appearance Yellow solid[3]
CAS Number 33400-49-6

Predicted Spectroscopic Data

While comprehensive, publicly available raw spectroscopic data for this specific compound is limited, the following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on its chemical structure and known spectral characteristics of its constituent functional groups.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0-8.2d1HPyridine-H
~7.3-7.5m2HAr-H (ortho to CH₂)
~7.0-7.2t2HAr-H (ortho to F)
~6.5-6.7br s2H-NH₂
~6.1-6.3d1HPyridine-H
~4.5-4.7d2H-CH₂-
~3.4-3.6t1H-NH-
Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~160-163 (d, ¹JCF ≈ 245 Hz)Ar-C-F
~158-160Pyridine-C-NH₂
~155-157Pyridine-C-NH
~148-150Pyridine-C-NO₂
~135-137 (d, ⁴JCF ≈ 3 Hz)Ar-C-CH₂
~129-131 (d, ³JCF ≈ 8 Hz)Ar-C-H (ortho to CH₂)
~115-117 (d, ²JCF ≈ 21 Hz)Ar-C-H (ortho to F)
~105-107Pyridine-C-H
~95-97Pyridine-C-H
~45-47-CH₂-
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-StrongN-H stretching (asymmetric and symmetric of -NH₂)
3300-3200MediumN-H stretching (-NH-)
3100-3000MediumAromatic C-H stretching
2950-2850Weak-MediumAliphatic C-H stretching (-CH₂-)
1620-1580StrongN-H bending
1550-1500StrongAsymmetric NO₂ stretching
1500-1470StrongAromatic C=C stretching
1350-1300StrongSymmetric NO₂ stretching
1230-1210StrongC-F stretching
850-800StrongC-H out-of-plane bending (para-disubstituted benzene)
Predicted Mass Spectrometry Data
m/zIon
262.09[M]⁺ (Molecular Ion)
245.09[M-OH]⁺
216.08[M-NO₂]⁺
109.04[C₇H₆F]⁺ (fluorobenzyl fragment)

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 2-amino-3-nitro-6-chloropyridine

  • 4-fluorobenzylamine

  • Triethylamine

  • 2-Propanol

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-amino-3-nitro-6-chloropyridine (7.8 g, 45 mmol) in 50 mL of 2-propanol, add 4-fluorobenzylamine (5.63 g, 45 mmol) and triethylamine (6.45 g, 64 mmol).

  • Add an additional 30 mL of 2-propanol to the mixture.

  • Heat the mixture to reflux and stir for 3 hours.

  • After the reaction is complete, add 100 mL of water to the mixture to precipitate the product.

  • Filter the resulting solid and recrystallize from ethanol by slow evaporation to yield the title compound (yield: 10.2 g, 91%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is to be recorded on an FTIR spectrometer.

  • The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

  • Data should be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are to be obtained using an electrospray ionization (ESI) source in positive ion mode.

  • The sample should be dissolved in a suitable solvent such as methanol or acetonitrile.

  • Data should be reported as the mass-to-charge ratio (m/z).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (2-amino-3-nitro-6-chloropyridine, 4-fluorobenzylamine) reaction Reaction in 2-Propanol with Triethylamine (Reflux, 3h) start->reaction workup Precipitation with Water reaction->workup purification Recrystallization from Ethanol workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The presented data and protocols are valuable resources for researchers engaged in the development of novel therapeutics and other advanced chemical entities. The predictive nature of the spectroscopic data offers a solid foundation for the identification and confirmation of this compound in a laboratory setting.

References

An In-depth Technical Guide on the Pharmacological Profile of the N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is not available in the public domain. This compound is primarily recognized as a key intermediate in the synthesis of the centrally acting analgesic, flupirtine.[1] This guide, therefore, focuses on the well-characterized mechanism of action of flupirtine and the structurally and functionally related anticonvulsant, retigabine, to provide a comprehensive understanding of the pharmacological potential of this chemical scaffold.

Executive Summary

The chemical scaffold of this compound is integral to a class of compounds that act as selective neuronal potassium channel openers (SNEPCOs). The principal derivatives, flupirtine and retigabine, exert their effects primarily by activating Kv7 (KCNQ) voltage-gated potassium channels. This action leads to neuronal membrane hyperpolarization, which stabilizes the resting membrane potential and reduces neuronal excitability. This mechanism underpins their analgesic, anticonvulsant, and neuroprotective properties. This document provides a detailed overview of this mechanism, associated signaling pathways, quantitative data from key studies, and relevant experimental protocols.

Core Mechanism of Action: Kv7 Channel Activation

The primary mechanism of action for flupirtine and retigabine is the positive allosteric modulation of neuronal Kv7 (KCNQ2-5) voltage-gated potassium channels.[2] These channels are crucial for regulating neuronal excitability.

  • M-Current Enhancement: Kv7 channels are responsible for generating the M-current, a non-inactivating potassium current that plays a critical role in stabilizing the membrane potential of neurons.[3] By activating these channels, flupirtine and retigabine enhance the M-current.

  • Hyperpolarization: The increased potassium efflux through the opened Kv7 channels drives the neuronal membrane potential to a more negative state (hyperpolarization). This makes it more difficult for the neuron to reach the threshold required to fire an action potential.[4]

  • Reduced Neuronal Firing: The overall effect is a dampening of neuronal excitability, which is beneficial in conditions characterized by hyperexcitability, such as epilepsy and neuropathic pain.[3]

Indirect NMDA Receptor Antagonism and GABAergic Modulation

Beyond direct potassium channel activation, compounds derived from this scaffold exhibit additional modulatory effects:

  • NMDA Receptor Antagonism: Flupirtine has been shown to have indirect N-methyl-D-aspartate (NMDA) receptor antagonist properties.[5] This is thought to be a consequence of the neuronal hyperpolarization, which enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel, thereby reducing calcium influx and excitotoxicity.[5]

  • GABAergic Effects: Retigabine and flupirtine have also been reported to modulate GABAA receptors, enhancing GABAergic neurotransmission, which is the primary inhibitory system in the central nervous system. This contributes to their overall effect of reducing neuronal hyperexcitability.

Signaling Pathways and Molecular Interactions

The interaction of these compounds with Kv7 channels initiates a cascade of events that culminates in reduced neuronal excitability.

Kv7 Channel Gating Modulation

The binding of flupirtine or retigabine to the Kv7 channel complex is believed to stabilize the open conformation of the channel. This leads to a leftward shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials than they normally would.

Kv7 Channel Activation Pathway cluster_0 Neuronal Membrane Flupirtine_Retigabine Flupirtine / Retigabine (SNEPCO) Kv7_Channel Kv7 (KCNQ) Channel (Closed State) Flupirtine_Retigabine->Kv7_Channel Binds & Stabilizes Open State Kv7_Channel_Open Kv7 (KCNQ) Channel (Open State) Kv7_Channel->Kv7_Channel_Open Activation K_ion K+ Ions Kv7_Channel_Open->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Signaling pathway of Kv7 channel activation by SNEPCOs.

Quantitative Data Summary

The following tables summarize key quantitative data for flupirtine and retigabine from published studies.

CompoundAssayTargetValueReference
FlupirtineNMDA-induced inward currentsNMDA ReceptorIC50: 182.1 µM[5]
RetigabineKv7.2 current enhancementKv7.2EC50: 0.93 µM[6]
Retigabine Analog (23a)Kv7.2 current enhancementKv7.2EC50: 0.08 µM[6]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

The characterization of Kv7 channel openers relies heavily on electrophysiological techniques.

Patch-Clamp Electrophysiology for Kv7 Channel Activity

This protocol is a generalized representation of how the effects of compounds like flupirtine and retigabine on Kv7 channels are studied.

Objective: To measure the effect of a test compound on the activity of Kv7 channels expressed in a cellular system.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., CHO or HEK293 cells) is cultured. The cells are then transfected with plasmids encoding the specific Kv7 channel subunits of interest (e.g., Kv7.2 and Kv7.3).

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

  • Voltage Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials to elicit Kv7 channel currents.

  • Compound Application: The test compound (e.g., retigabine) is applied to the cell via the extracellular solution at various concentrations.

  • Data Analysis: The recorded currents before and after compound application are analyzed to determine the effect of the compound on channel activity, such as changes in current amplitude and voltage-dependence of activation.

Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection with Kv7 Channel Plasmids Cell_Culture->Transfection Patch_Clamp_Setup Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp_Setup Voltage_Protocol Apply Voltage-Step Protocol Patch_Clamp_Setup->Voltage_Protocol Baseline_Recording Record Baseline Kv7 Currents Voltage_Protocol->Baseline_Recording Compound_Application Apply Test Compound (e.g., Flupirtine) Baseline_Recording->Compound_Application Post_Compound_Recording Record Kv7 Currents in Presence of Compound Compound_Application->Post_Compound_Recording Data_Analysis Data Analysis (Current Amplitude, V-dependence) Post_Compound_Recording->Data_Analysis

Caption: Generalized workflow for patch-clamp electrophysiology experiments.

Conclusion

While this compound is a synthetic precursor, the pharmacological profile of its derivatives, flupirtine and retigabine, is well-established. Their primary mechanism as selective neuronal Kv7 potassium channel openers provides a strong rationale for their therapeutic effects in disorders of neuronal hyperexcitability. The continued exploration of this chemical scaffold may lead to the development of new therapeutics with improved potency, selectivity, and safety profiles for the treatment of epilepsy, neuropathic pain, and other neurological conditions.

References

The Biological Activity of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of derivatives based on the N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine scaffold. This core structure is a key intermediate in the synthesis of Flupirtine, a centrally acting, non-opioid analgesic. The primary mechanism of action for Flupirtine and its analogues is the opening of neuronal voltage-gated potassium channels of the Kv7 family, which plays a crucial role in regulating neuronal excitability. This guide will delve into the quantitative biological data, experimental methodologies, and relevant signaling pathways associated with these derivatives, with a focus on their potential as modulators of Kv7 channels.

Introduction to the Core Scaffold and its Therapeutic Relevance

The compound this compound serves as a foundational building block for a class of biologically active molecules. Its most notable derivative is Flupirtine, a selective neuronal potassium channel opener (SNEPCO).[1] Flupirtine has been utilized for its analgesic and muscle relaxant properties.[2][3] The therapeutic effects of Flupirtine are primarily attributed to its ability to activate Kv7 channels (specifically Kv7.2-Kv7.5 isoforms), leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[4][5] This mechanism makes the scaffold a person of interest for developing novel therapeutics for conditions characterized by neuronal hyperexcitability, such as epilepsy and chronic pain.[4][5]

Recent research has focused on synthesizing analogues of Flupirtine to improve its pharmacological profile, particularly to mitigate the risk of liver toxicity associated with the parent drug.[6][7][8] These studies provide valuable structure-activity relationship (SAR) data on how modifications to the core structure influence the desired Kv7 channel opening activity.

Quantitative Biological Data

The following tables summarize the in vitro activity of various Flupirtine analogues on the human Kv7.2/Kv7.3 potassium channels, which are key targets for the analgesic and anticonvulsant effects. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in channel opening.

Table 1: Activity of Thioether Analogues of Flupirtine

Compound IDModification from Flupirtine ScaffoldEC50 (µM) for Kv7.2/Kv7.3 Channel Opening
FlupirtineReference Compound1.5 ± 0.3
Analogue 1Replacement of secondary amine with thioether1.5 ± 0.2
Analogue 2Thioether with 3,5-difluorophenylacetamide1.1 ± 0.1
Analogue 3Thioether with ethyl carbamate> 30
Analogue 4Thioether with methyl carbamate> 30

Data sourced from a study on thioether analogues of Flupirtine, which were synthesized to explore the influence of replacing the nitrogen bridge on activity and potential toxicity pathways.[7][9]

Table 2: Activity of Flupirtine Analogues with Modified Ring Systems

Compound IDModification from Flupirtine ScaffoldEC50 (µM) for Kv7.2/Kv7.3 Channel Opening
FlupirtineReference Compound1.5
Analogue 5Pyridine ring replaced with Thiazole1.4
Analogue 6Additional Methyl group on Pyridine ring1.9
Analogue 7Carbamate group replaced with Acetamide2.1

This data is derived from explorative syntheses aimed at understanding the influence of the chemical structure on Kv7.2/Kv7.3 channel opening activity.[6]

Experimental Protocols

The following sections detail the general methodologies used in the synthesis and biological evaluation of the this compound derivatives.

General Synthesis of Flupirtine Analogues

The synthesis of Flupirtine analogues generally begins with a nucleophilic substitution reaction on a substituted nitropyridine core. For instance, the synthesis of thioether analogues commences with the amination of 2,6-dichloro-3-nitropyridine.[6] The halogen substituents are then replaced by a thiol group. Subsequently, the thioether analogues are synthesized by a nucleophilic attack of the thiol group on appropriate reactants.[6] The final step often involves the reduction of the 3-nitro group to a primary amine, followed by acylation to yield the corresponding carbamate or amide analogues.[6]

G A 2,6-dichloro-3-nitropyridine B Amination A->B Amine C Intermediate 6a/b B->C D Thiol Substitution C->D NaSH E Thiol Intermediate D->E F Nucleophilic Attack E->F Reactant with cyclic structure G Thioether Analogues (Nitro form) F->G H Reduction of Nitro Group G->H Fe/NH4Cl I Amine Intermediate H->I J Acylation (Carbamate/Amide formation) I->J Acylating Agent K Final Thioether Analogues J->K G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Xenopus Oocyte Isolation B cRNA Injection (hKv7.2/7.3) A->B C Incubation (2-5 days) B->C D Two-Electrode Voltage Clamp C->D E Apply Voltage Steps D->E F Record K+ Current E->F G Apply Test Compound F->G H Measure Current Increase G->H I Calculate EC50 H->I G A Derivative Binds to Kv7 Channel B Stabilization of Open Conformation A->B C Increased K+ Efflux B->C D Membrane Hyperpolarization C->D E Reduced Neuronal Excitability D->E F Therapeutic Effects (Analgesia, Anticonvulsant) E->F

References

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine as a flupirtine intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Flupirtine Intermediate: N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine, a centrally acting, non-opioid analgesic, is distinguished by its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO).[1] Its synthesis relies on the efficient preparation of key intermediates, among which this compound is pivotal. This document provides a comprehensive technical overview of this intermediate, including its chemical properties, detailed synthesis protocols, and its conversion to flupirtine. Furthermore, it contextualizes the intermediate's importance by outlining the pharmacological pathway of the final active pharmaceutical ingredient.

Chemical Identity and Properties of the Intermediate

This compound is a stable crystalline solid that serves as the direct precursor to the diamine intermediate required for the final acylation step in flupirtine synthesis.

PropertyValueReference
IUPAC Name N6-[(4-Fluorophenyl)methyl]-3-nitro-2,6-pyridinediamine[2]
Synonyms 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine[3][4]
CAS Number 33400-49-6[4]
Molecular Formula C₁₂H₁₁FN₄O₂[2][5]
Molecular Weight 262.24 g/mol [2][5]
Appearance Yellow solid[3]
Density 1.4 ± 0.1 g/cm³[3]
Boiling Point 464.5°C at 760 mmHg[3]

Crystallographic Data:

The crystal structure of the title compound has been determined, providing precise measurements of its molecular geometry.

ParameterValueReference
Crystal System Monoclinic[5]
Space Group P2₁/c[5]
a 14.8187 (14) Å[5]
b 5.9972 (6) Å[5]
c 14.8840 (15) Å[5]
β 109.827 (1)°[5]
Volume 1244.3 (2) ų[5]
Z 4[5]

Synthesis of this compound

The primary route for synthesizing this key intermediate involves the nucleophilic substitution of a chlorine atom on the pyridine ring with 4-fluorobenzylamine.

Synthesis Workflow

G Synthesis of the Flupirtine Intermediate A 2-Amino-3-nitro-6-chloropyridine C Reaction Vessel (Solvent: 2-Propanol, Base: Triethylamine) A->C B 4-Fluorobenzylamine B->C D Heating under Reflux C->D Stirring for 3h E Precipitation with Water D->E F Recrystallization (Ethanol) E->F G This compound F->G Purified Product

Caption: Workflow for the synthesis of the title intermediate.

Experimental Protocol

This protocol is adapted from established synthetic procedures.[5]

Materials:

  • 2-Amino-3-nitro-6-chloropyridine (1 equivalent)

  • 4-Fluorobenzylamine (1 equivalent)

  • Triethylamine (1.4 equivalents)

  • 2-Propanol

  • Ethanol

  • Deionized Water

Procedure:

  • To a solution of 2-amino-3-nitro-6-chloropyridine (7.8 g, 45 mmol) in 2-propanol (50 ml), add 4-fluorobenzylamine (5.63 g, 45 mmol) and triethylamine (6.45 g, 64 mmol).[5]

  • Add an additional 30 ml of 2-propanol to the mixture.[5]

  • Heat the mixture to reflux and stir for 3 hours.[5]

  • After the reaction is complete, add 100 ml of water to the mixture to precipitate the product.[5]

  • Filter the resulting solid and wash with water.

  • Recrystallize the crude product from ethanol by slow evaporation to yield the pure title compound.[5]

Quantitative Data:

ReactantProductYieldReference
2-Amino-3-nitro-6-chloropyridineThis compound91%[5]

Conversion to Flupirtine Maleate

The intermediate is converted to flupirtine through a two-step sequence: reduction of the nitro group to an amine, followed by acylation to form the carbamate. The final product is then typically isolated as its maleate salt.

Overall Synthesis Pathway

G Overall Synthesis of Flupirtine Maleate cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Acylation & Salt Formation A 2-Amino-3-nitro-6-chloropyridine C Intermediate: This compound A->C B 4-Fluorobenzylamine B->C D Catalytic Hydrogenation (Raney Nickel, H₂) C->D E 2,3-Diamino-6-[(4-fluorobenzyl)amino]pyridine D->E F Acylation with Ethyl Chloroformate E->F G Flupirtine (Base) F->G H Salt Formation with Maleic Acid G->H I Flupirtine Maleate H->I

Caption: Synthesis pathway from starting materials to Flupirtine Maleate.

Experimental Protocol for Flupirtine Maleate

This protocol is a representative example based on patent literature.[6][7]

Materials:

  • This compound (1 equivalent)

  • 1,4-Dioxane

  • Aqueous Ammonia

  • Raney Nickel catalyst

  • Hydrogen gas

  • Ethyl Chloroformate (approx. 1.2 equivalents)

  • Triethylamine (approx. 2.2 equivalents)

  • Maleic Acid

  • Deionized Water

Procedure:

  • Hydrogenation (Reduction):

    • In a high-pressure autoclave, charge this compound (100 g) with 1,4-dioxane (500 ml) and aqueous ammonia solution (20 ml).[6][7]

    • Add Raney Nickel catalyst (10 g) under a nitrogen atmosphere.[6][7]

    • Pressurize the autoclave with hydrogen gas to 4-5 kg/cm ² and heat to 75-80°C for 2-3 hours.[6][7]

    • Upon reaction completion, cool the mixture and filter off the catalyst.[6][7]

  • Acylation:

    • To the filtrate from the previous step, slowly add ethyl chloroformate (45 ml) at a temperature of 5-10°C.[6][7]

    • Raise the temperature to 25-30°C and add triethylamine (80 ml) under a nitrogen atmosphere.[6][7]

    • Heat the reaction mass to 55-60°C and stir for 3-4 hours to form the flupirtine base.[6][7]

  • Salt Formation and Isolation:

    • Concentrate the reaction mixture by distilling 70-80% of the solvent under vacuum.[7]

    • Add the concentrated mass to a pre-heated (65-70°C) aqueous solution of maleic acid (72 g in 2000 ml of deionized water).[7]

    • Maintain the temperature at 65-70°C for 2 hours to allow for the formation of crude flupirtine maleate solid.[7]

    • Cool the mixture to 25-30°C over 5-6 hours, filter the product, wash with water, and dry.[7]

Quantitative Data:

Starting IntermediateFinal ProductYield (Overall)Reference
2-amino-3-nitro-6-p-fluorobenzylamino-pyridineFlupirtine Maleate89.6%[6]
2-amino-3-nitro-6-p-fluorobenzylamino-pyridineFlupirtine Base86.0%[6]

Pharmacological Context: Mechanism of Action of Flupirtine

Understanding the synthesis of flupirtine is underscored by its unique pharmacological profile. Flupirtine exerts its analgesic effects by activating Kv7 voltage-gated potassium channels.[8] This action leads to neuronal hyperpolarization, which stabilizes the resting membrane potential and reduces neuronal excitability, thereby dampening the transmission of pain signals.[8] Additionally, this hyperpolarization indirectly antagonizes the NMDA receptor, further contributing to its analgesic and neuroprotective properties.[9][10]

G Flupirtine Signaling Pathway A Flupirtine B Kv7 Potassium Channel A->B Activates C Increased K⁺ Efflux B->C D Neuronal Hyperpolarization C->D E Decreased Neuronal Excitability D->E H Indirect Antagonism (Enhanced Mg²⁺ Block) D->H F Reduced Pain Signal Transmission E->F G NMDA Receptor G->H H->E Contributes to

Caption: Simplified signaling pathway of Flupirtine's analgesic action.

Conclusion

This compound is a critical, high-yield intermediate in the manufacturing of flupirtine. The synthetic methods for its preparation and subsequent conversion are well-established, involving straightforward chemical transformations. A thorough understanding of these synthetic steps is essential for any professional involved in the research, development, or production of this unique non-opioid analgesic. The provided protocols and data serve as a detailed technical guide for laboratory-scale synthesis and process understanding.

References

Unveiling the Therapeutic Potential of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is a key synthetic intermediate in the production of flupirtine, a centrally acting analgesic. While direct therapeutic targets of the precursor are not extensively documented, its pharmacological relevance is intrinsically linked to the biological activity of flupirtine. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound by delineating the well-established mechanisms of action of flupirtine. The primary targets include Kv7 potassium channels and GABA-A receptors, with a secondary, indirect antagonism of NMDA receptors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows to support further research and drug development efforts in the field of non-opioid analgesics.

Introduction

This compound serves as a crucial building block in the synthesis of flupirtine, a non-opioid analgesic with muscle relaxant and neuroprotective properties.[1] The therapeutic effects of flupirtine are attributed to its unique mechanism of action, which deviates from traditional analgesics. Understanding the molecular targets of flupirtine provides a foundational framework for exploring the potential therapeutic applications of its synthetic precursors, including this compound. This guide delves into the core pharmacology of flupirtine to illuminate the therapeutic avenues associated with this chemical scaffold.

Primary Therapeutic Target: Kv7 Potassium Channels

Flupirtine is classified as a selective neuronal potassium channel opener (SNEPCO).[2][3] Its primary mechanism of action involves the positive modulation of voltage-gated potassium channels of the Kv7 (KCNQ) family.[4]

Signaling Pathway

Activation of Kv7 channels by flupirtine leads to an increase in the M-current, a subthreshold, non-inactivating potassium current.[4] This enhances the efflux of potassium ions, resulting in hyperpolarization of the neuronal membrane.[5] The hyperpolarized state stabilizes the resting membrane potential and increases the threshold for action potential firing, thereby reducing neuronal excitability.[4] This mechanism is central to its analgesic and muscle relaxant effects.

Kv7_Signaling_Pathway cluster_membrane Neuronal Membrane Kv7 Kv7 Channel (KCNQ2-5) K_ion_out K+ Efflux Kv7->K_ion_out Increases Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Results in Flupirtine Flupirtine Flupirtine->Kv7 Activates Analgesia Analgesia & Muscle Relaxation Neuronal_Excitability->Analgesia Causes

Figure 1: Flupirtine's Mechanism via Kv7 Channel Activation.
Quantitative Data

The following table summarizes the quantitative data for flupirtine's activity on Kv7 channels.

ParameterValueChannel Subtype(s)Cell TypeReference
EC50 4.6 ± 1.2 µMEndogenous Kv7Rat Superior Cervical Ganglion Neurons[5]
EC50 ~10 µMNative Kv7Nodose Ganglion Neurons[5]
EC50 3.6 µMKv7.2/7.3HEK293 Cells[4]
EC50 6 µMKv7Primary Hippocampal Neurons[6]
Experimental Protocol: Whole-Cell Patch-Clamp Assay for Kv7 Channel Activation

This protocol is based on methodologies described in the cited literature for assessing the effect of flupirtine on Kv7 channels.[5][7]

  • Cell Preparation:

    • Culture rat superior cervical ganglion (SCG) neurons or tsA 201 cells transiently transfected with cDNAs for human Kv7.2 and Kv7.3 subunits.

    • For primary neurons, dissect ganglia from neonatal rats and dissociate cells using collagenase and dispase. Plate neurons on laminin-coated coverslips.

    • For transfected cells, use a suitable transfection reagent (e.g., polyethylenimine) and allow 24-48 hours for receptor expression.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use an amplifier (e.g., Axopatch 200B) and digitize data with an analog-to-digital converter (e.g., Digidata 1322A).

    • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with internal solution.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2-ATP (pH 7.3 with KOH).

  • Experimental Procedure:

    • Establish a whole-cell recording configuration.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply slow voltage ramps from -100 mV to -20 mV to elicit Kv7 currents.

    • Perfuse the cells with the external solution containing various concentrations of flupirtine (or vehicle control).

    • Record the resulting outward rectifying currents.

  • Data Analysis:

    • Measure the peak current amplitudes at a specific voltage (e.g., -30 mV).

    • Plot the concentration-response curve by normalizing the current enhancement at each flupirtine concentration to the control current.

    • Fit the data to a Hill equation to determine the EC50 value.

Kv7_Assay_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_experiment Drug Application cluster_analysis Data Analysis Cell_Culture Primary Neurons or Transfected Cell Lines Plating Plate on Coverslips Cell_Culture->Plating Patch_Clamp Whole-Cell Patch-Clamp Configuration Voltage_Protocol Apply Voltage Ramps (-100mV to -20mV) Patch_Clamp->Voltage_Protocol Perfusion Perfuse with Flupirtine (various concentrations) Recording Record Kv7 Currents Perfusion->Recording Measurement Measure Current Amplitudes Curve_Fitting Plot Concentration-Response Curve & Fit to Hill Equation Measurement->Curve_Fitting EC50_Determination Determine EC50 Value Curve_Fitting->EC50_Determination

Figure 2: Experimental Workflow for Kv7 Channel Activation Assay.

Secondary Target: GABA-A Receptors

Flupirtine also acts as a positive allosteric modulator of GABA-A receptors, which contributes to its overall central nervous system depressant effects, including analgesia and muscle relaxation.[8]

Signaling Pathway

Flupirtine enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, at GABA-A receptors. This potentiation leads to an increased influx of chloride ions (Cl-) into the neuron, causing hyperpolarization and a subsequent reduction in neuronal excitability.[5] Flupirtine exhibits a degree of subtype selectivity, with a more pronounced effect on δ-subunit-containing GABA-A receptors.[9][10]

GABAA_Signaling_Pathway cluster_membrane Neuronal Membrane GABAA_R GABA-A Receptor Cl_ion_in Cl- Influx GABAA_R->Cl_ion_in Increases Hyperpolarization Membrane Hyperpolarization Cl_ion_in->Hyperpolarization Leads to Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Results in Flupirtine Flupirtine Flupirtine->GABAA_R Positive Allosteric Modulator GABA GABA GABA->GABAA_R Binds Analgesia Analgesia Neuronal_Excitability->Analgesia Causes

Figure 3: Flupirtine's Modulation of GABA-A Receptor Signaling.
Quantitative Data

The following table summarizes the quantitative data for flupirtine's activity on GABA-A receptors.

ParameterValueConditionCell TypeReference
EC50 21 µMEnhancement of 3 µM GABA-evoked currentRat Dorsal Root Ganglion Neurons[8]
EC50 13 µMEnhancement of 3 µM GABA-evoked currentRat Hippocampal Neurons[8]
Fold Reduction in GABA EC50 5.3-fold-Rat Dorsal Root Ganglion Neurons[8]
Fold Reduction in GABA EC50 3.1-fold-Rat Hippocampal Neurons[8]
Fold Reduction in GABA EC50 3-fold-Recombinant α1β2γ2 receptors in tsA cells[6]
Experimental Protocol: Perforated Patch-Clamp Assay for GABA-A Receptor Modulation

This protocol is based on methodologies described for studying flupirtine's effects on GABA-A receptors.[7][8]

  • Cell Preparation:

    • Prepare primary cultures of rat dorsal root ganglion (DRG) or hippocampal neurons as described in section 2.3.1.

  • Electrophysiological Recording:

    • Perform perforated patch-clamp recordings to maintain the intracellular chloride concentration.

    • Use an amplifier and data acquisition system as previously described.

    • Fill patch pipettes with an internal solution containing a pore-forming agent (e.g., amphotericin B or gramicidin).

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-glucose (pH 7.4 with NaOH).

    • Internal Solution (for perforated patch, in mM): 140 KCl, 10 HEPES, and 240 µg/mL amphotericin B (pH 7.3 with KOH).

  • Experimental Procedure:

    • Establish a giga-ohm seal and allow time for the pore-forming agent to perforate the membrane.

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply GABA at a concentration close to its EC50 (e.g., 3 µM) to elicit a baseline current.

    • Co-apply the same concentration of GABA with various concentrations of flupirtine.

    • To determine the effect on the GABA concentration-response curve, apply a range of GABA concentrations in the absence and presence of a fixed concentration of flupirtine (e.g., 30 µM).

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents.

    • To determine the EC50 for flupirtine's enhancement, plot the percentage increase in the GABA-evoked current as a function of flupirtine concentration and fit to a Hill equation.

    • To assess the shift in GABA potency, plot the GABA concentration-response curves with and without flupirtine and fit them to a Hill equation to determine the respective EC50 values.

Indirect Target: NMDA Receptors

Flupirtine exhibits indirect antagonistic effects on N-methyl-D-aspartate (NMDA) receptors.[11] This action is not due to direct binding to the receptor but is a consequence of its primary effect on potassium channels.[12]

Mechanism of Indirect Antagonism

The activation of Kv7 channels and the resulting membrane hyperpolarization enhance the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel.[11] At a hyperpolarized resting membrane potential, the electrostatic attraction for Mg2+ ions within the channel pore is increased, leading to a more profound blockade of NMDA receptor-mediated calcium (Ca2+) influx. This "functional antagonism" contributes to the neuroprotective properties of flupirtine.[11]

NMDA_Indirect_Antagonism Flupirtine Flupirtine Kv7 Kv7 Channel Flupirtine->Kv7 Activates Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization Causes NMDA_R NMDA Receptor Hyperpolarization->NMDA_R Enhances Mg2+ block of Mg_Block Enhanced Voltage-Dependent Mg2+ Block NMDA_R->Mg_Block Leads to Ca_Influx Decreased NMDA-mediated Ca2+ Influx Mg_Block->Ca_Influx Results in Neuroprotection Neuroprotection Ca_Influx->Neuroprotection Contributes to

Figure 4: Indirect NMDA Receptor Antagonism by Flupirtine.
Quantitative Data

Direct antagonism of NMDA receptors by flupirtine only occurs at concentrations much higher than those achieved clinically.

ParameterValueConditionCell TypeReference
IC50 182.1 ± 12.1 µMAgainst steady-state responses to 200 µM NMDA at -70 mVCultured Rat Superior Colliculus Neurons[11][12]
Experimental Protocol: Whole-Cell Patch-Clamp for NMDA Receptor Currents

This protocol is adapted from methodologies used to assess NMDA receptor function.[11][13]

  • Cell Preparation:

    • Prepare primary cultures of rat superior colliculus or hippocampal neurons.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 10 HEPES, 5 D-glucose, 0.01 glycine, and Mg2+-free (pH 7.4 with NaOH). To study the voltage-dependent block, varying concentrations of MgCl2 can be added. Include tetrodotoxin (TTX, 1 µM) and bicuculline (20 µM) to block voltage-gated sodium channels and GABA-A receptors, respectively.

    • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.3 with CsOH). Cesium is used to block potassium channels.

  • Experimental Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the membrane potential at -70 mV.

    • Apply NMDA (e.g., 200 µM) and glycine (10 µM) to evoke an inward current.

    • To test for direct antagonism, co-apply NMDA/glycine with high concentrations of flupirtine.

    • To investigate the indirect mechanism, record NMDA-evoked currents at various holding potentials in the presence of physiological Mg2+ concentrations, with and without pre-application of flupirtine to induce hyperpolarization.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked inward currents.

    • For direct antagonism, plot the percentage inhibition of the NMDA current as a function of flupirtine concentration to determine the IC50.

    • For indirect antagonism, compare the current-voltage (I-V) relationship of the NMDA-evoked current in the presence of Mg2+ with and without flupirtine treatment.

Conclusion

While this compound is primarily recognized as a synthetic precursor, its therapeutic potential is intrinsically tied to the pharmacological profile of its derivative, flupirtine. The primary therapeutic targets are Kv7 potassium channels, which flupirtine activates to reduce neuronal hyperexcitability. A secondary, yet significant, mechanism involves the positive allosteric modulation of GABA-A receptors. Furthermore, its action on potassium channels leads to an indirect antagonism of NMDA receptors, contributing to its neuroprotective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this chemical class and to design novel modulators of these key neuronal targets. Future investigations could focus on whether the precursor itself exhibits any direct, albeit weaker, activity on these targets or if its in vivo conversion to flupirtine is the sole source of its pharmacological relevance.

References

An In-Depth Technical Guide to N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is a chemical compound with the formula C12H11FN4O2.[1] It has garnered attention in the field of medicinal chemistry primarily as a key intermediate in the synthesis of the analgesic drug flupirtine.[1] This technical guide provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis, and a summary of its physicochemical and crystallographic properties.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the non-opioid analgesic, flupirtine. Research into novel pain management therapies led to the synthesis of a series of substituted pyridines, with this compound emerging as a crucial building block. Its strategic design allows for the subsequent chemical modifications necessary to produce the final active pharmaceutical ingredient. The primary significance of this compound, therefore, lies in its role as a synthetic precursor rather than its own direct pharmacological activity.

Physicochemical Properties

This compound is a yellow solid.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC12H11FN4O2[1][3]
Molecular Weight262.25 g/mol [1]
Exact Mass262.24[2]
AppearanceYellow solid[2]
Density1.4 ± 0.1 g/cm³[2]
Boiling Point464.5°C at 760 mmHg[2]
Flash Point234.7 ± 28.7 °C[2]
Refractive Index1.690[2]
PSA96.8[2]
XLogP32.8[2]

Table 1: Physicochemical Properties

Crystal Structure and Spectroscopic Data

The crystalline structure of this compound has been characterized by X-ray diffraction.[1] The compound crystallizes in a monoclinic system.[1] Key crystallographic data are summarized in Table 2.

ParameterValueReference
Crystal SystemMonoclinic[1]
a14.8187 (14) Å[1]
b5.9972 (6) Å[1]
c14.8840 (15) Å[1]
β109.827 (1)°[1]
Volume1244.3 (2) ų[1]
Z4[1]

Table 2: Crystal Data

In the molecular structure, the pyridine ring is connected to a benzene ring by a –CH2–NH– chain.[1] The nitro group is twisted out of the plane of the pyridine ring.[1] The crystal structure is stabilized by intermolecular N—H⋯O and N—H⋯N hydrogen bonds.[1]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound has been reported.[1] The workflow for this synthesis is depicted in the diagram below.

SynthesisWorkflow A 2-amino-3-nitro-6-chloropyridine (7.8 g, 45 mmol) E Reaction Mixture A->E B 4-fluorobenzylamine (5.63 g, 45 mmol) B->E C Triethylamine (6.45 g, 64 mmol) C->E D 2-propanol (50 ml + 30 ml) D->E F Heat to backflow and stir for 3 h E->F G Add 100 ml water F->G H Recrystallize from ethanol G->H I This compound (10.2 g, 91% yield) H->I

Synthesis Workflow

Methodology:

  • To a solution of 2-amino-3-nitro-6-chloropyridine (7.8 g, 45 mmol) in 50 ml of 2-propanol, add 4-fluorobenzylamine (5.63 g, 45 mmol) and triethylamine (6.45 g, 64 mmol).[1]

  • Add another 30 ml of 2-propanol to the solution.[1]

  • Heat the mixture to backflow and stir for 3 hours.[1]

  • After the reaction is complete, add 100 ml of water to the mixture to precipitate the product.[1]

  • The crude product is then recrystallized from ethanol by slow evaporation to yield the final compound (10.2 g, 91% yield).[1]

Applications in Drug Development

As previously mentioned, the primary application of this compound is as a synthetic intermediate in the production of flupirtine.[1] The structural features of this molecule, specifically the amino and nitro groups on the pyridine ring and the fluorobenzyl moiety, are essential for the subsequent chemical transformations that lead to the final drug molecule.

Safety and Handling

This compound is classified as causing serious eye irritation (H319).[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of protective gloves, clothing, and eye protection.[2]

Conclusion

This compound is a well-characterized compound of significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of the analgesic flupirtine. This guide has provided a detailed overview of its discovery, physicochemical properties, crystal structure, and a step-by-step protocol for its synthesis. The provided data and methodologies are intended to support researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide on N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine and its Potential as a Kv7 Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the chemical properties of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine and the broader context of Kv7 channel modulation. As of the latest literature search, specific quantitative data and detailed experimental protocols for the interaction of this particular compound with Kv7 channels are not publicly available. The information on Kv7 channel modulation is based on established principles and data from well-characterized modulators like retigabine.

Introduction to this compound

This compound is a substituted pyridinediamine derivative. Its chemical structure suggests it may be an analog of known Kv7 channel openers, such as retigabine and flupirtine, which share a similar core scaffold. The presence of a fluorophenylmethyl group is a common feature in many neurologically active compounds.

Chemical and Physical Properties

A summary of the known chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C12H11FN4O2[1][2]
Molecular Weight 262.24 g/mol [1]
Appearance Yellow solid[3]
Boiling Point 464.5°C at 760 mmHg[3]
Density 1.4 g/cm³[3]
SMILES c1cc(ccc1CNc2ccc(c(N)n2)--INVALID-LINK--[O-])F[1]
InChIKey ZVCIIRBNNSUNCH-UHFFFAOYSA-N[1]
Synthesis

A reported synthesis method for this compound involves the reaction of 2-amino-3-nitro-6-chloropyridine with 4-fluorobenzylamine in the presence of triethylamine in 2-propanol. The mixture is heated, and the product is precipitated by the addition of water, followed by recrystallization from ethanol[2].

The Kv7 Channel Family: A Key Regulator of Neuronal Excitability

The Kv7 (or KCNQ) family of voltage-gated potassium channels are crucial regulators of cellular excitability, particularly in the nervous system.[4][5] These channels are composed of five different alpha-subunits (Kv7.1-Kv7.5) that can form homotetramers or heterotetramers.[6] In the brain, the heteromeric Kv7.2/Kv7.3 channels are the primary contributors to the M-current, a sub-threshold, non-inactivating potassium current that plays a vital role in stabilizing the neuronal resting membrane potential and preventing repetitive firing.[7]

The physiological importance of Kv7 channels is underscored by the fact that mutations in the genes encoding these channels can lead to neurological disorders such as epilepsy. Therefore, compounds that can positively modulate the activity of Kv7 channels, known as Kv7 channel openers, are of significant therapeutic interest for the treatment of hyperexcitability disorders.[5]

Mechanism of Action of Kv7 Channel Openers

Kv7 channel openers enhance the activity of these channels, leading to an increased outward flow of potassium ions. This hyperpolarizes the cell membrane, making it more difficult for neurons to reach the threshold for firing an action potential, thereby reducing neuronal excitability.[5]

Retigabine, a well-characterized Kv7 channel opener, is known to shift the voltage-dependence of channel activation to more negative potentials.[8][9] This means that the channels are more likely to be open at the resting membrane potential, thus exerting a stronger "braking" effect on neuronal firing.[8] It is believed that retigabine and similar compounds bind to a hydrophobic pocket in the pore domain of the channel, stabilizing the open conformation.[8] Given the structural similarities, it is plausible that this compound, if active as a Kv7 modulator, would share a similar mechanism of action.

Experimental Protocols for Characterizing Kv7 Channel Modulators

While specific experimental data for this compound is not available, a general workflow for characterizing a novel Kv7 channel modulator would involve a combination of in vitro and in vivo assays.

In Vitro Electrophysiology

The gold standard for characterizing the activity of ion channel modulators is patch-clamp electrophysiology.[10]

Objective: To determine the potency (EC50) and efficacy of a test compound on specific Kv7 channel subtypes and to investigate its mechanism of action (e.g., voltage-shift).

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used. These cells are transiently or stably transfected with the cDNA encoding the desired Kv7 channel subunits (e.g., Kv7.2/7.3).

  • Whole-Cell Patch-Clamp Recording:

    • Transfected cells are identified, often by co-transfection with a fluorescent marker.

    • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit Kv7 channel currents.

    • The test compound is applied at various concentrations via a perfusion system.

    • The resulting changes in current amplitude and voltage-dependence of activation are measured and analyzed.[11]

  • Data Analysis:

    • Concentration-response curves are generated to determine the EC50 value.

    • Voltage-activation curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) in the presence and absence of the compound.

High-Throughput Screening (HTS)

For initial screening of compound libraries, fluorescence-based assays are often employed due to their higher throughput.[12]

Objective: To rapidly identify potential Kv7 channel modulators from a large number of compounds.

Methodology:

  • Fluorescence-Based Ion Flux Assays:

    • Cells expressing the target Kv7 channel are loaded with a fluorescent indicator that is sensitive to the concentration of a specific ion (e.g., thallium, a surrogate for potassium).

    • The cells are depolarized to open the Kv7 channels, allowing the influx of the indicator ion.

    • The change in fluorescence is measured using a plate reader.

    • The effect of test compounds on the fluorescence signal is assessed.[12]

Visualizing Kv7 Channel Signaling and Experimental Workflows

Kv7 Channel Signaling Pathway

The activity of Kv7 channels is modulated by various intracellular signaling pathways. A key regulatory pathway involves the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function.[13] The activation of Gq-coupled receptors, such as muscarinic acetylcholine receptors, leads to the hydrolysis of PIP2, resulting in the inhibition of the M-current.[6]

Kv7_Signaling_Pathway Receptor Gq-Coupled Receptor (e.g., Muscarinic Receptor) G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Kv7_Channel Kv7 Channel PLC->Kv7_Channel Inhibits DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PIP2->Kv7_Channel Required for activity K_efflux K+ Efflux Kv7_Channel->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Agonist Agonist Agonist->Receptor Activates Kv7_Opener Kv7 Opener (e.g., Retigabine) Kv7_Opener->Kv7_Channel Enhances opening

Caption: General signaling pathway for Kv7 channel modulation.

Experimental Workflow for Screening Kv7 Channel Modulators

A typical workflow for the discovery and characterization of novel Kv7 channel modulators is depicted below.

Experimental_Workflow HTS High-Throughput Screening (e.g., Fluorescence-based assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & Potency (EC50 determination) Hit_ID->Dose_Response Electrophys Electrophysiological Characterization (Patch-clamp) Dose_Response->Electrophys Selectivity Selectivity Profiling (vs. other Kv7 subtypes & ion channels) Electrophys->Selectivity In_Vivo In Vivo Efficacy & PK/PD (Animal models) Selectivity->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Workflow for screening and characterizing Kv7 modulators.

Conclusion

This compound represents a compound of interest for its potential as a Kv7 channel modulator, based on its structural similarity to known openers. While specific data on its biological activity is currently lacking in the public domain, the established importance of Kv7 channels in regulating neuronal excitability makes this and similar compounds attractive candidates for further investigation. The experimental protocols and workflows described herein provide a general framework for the characterization of such molecules, with the ultimate goal of developing novel therapeutics for neurological disorders characterized by hyperexcitability. Further research is warranted to determine the specific effects of this compound on Kv7 channels and to evaluate its potential as a therapeutic agent.

References

Methodological & Application

synthesis of flupirtine from N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Flupirtine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of flupirtine, a selective neuronal potassium channel opener with analgesic properties, starting from N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine.

Synthetic Pathway Overview

The is a two-step process. The first step involves the reduction of the 3-nitro group to a primary amine, yielding 2,3-diamino-6-(4-fluorobenzylamino)pyridine. The subsequent and final step is the regioselective carbamoylation of the newly formed 3-amino group with ethyl chloroformate to produce flupirtine.

Logical Workflow of Flupirtine Synthesis

Synthesis_Workflow Start This compound Step1 Step 1: Reduction of Nitro Group Start->Step1 Intermediate 2,3-diamino-6-(4-fluorobenzylamino)pyridine Step1->Intermediate Catalyst (e.g., Raney Ni, Pd/C) H2 Source Step2 Step 2: Carbamoylation Intermediate->Step2 End Flupirtine Step2->End Ethyl Chloroformate Base (e.g., Triethylamine)

Caption: Workflow diagram illustrating the two-step synthesis of Flupirtine.

Experimental Protocols

Step 1: Reduction of this compound

This step focuses on the reduction of the nitro group on the pyridine ring to an amine. Various catalysts and hydrogen sources can be employed.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

  • Materials:

    • This compound (also referred to as 2-amino-3-nitro-6-p-fluorobenzylamino-pyridine)

    • 1,4-Dioxane

    • Aqueous ammonia solution

    • Raney Nickel

    • Hydrogen gas

  • Procedure:

    • In a suitable autoclave, charge 100 g of 2-amino-3-nitro-6-p-fluorobenzylamino-pyridine, 500 ml of 1,4-dioxane, and 20 ml of aqueous ammonia solution.[1][2]

    • Add 10 g of Raney Nickel to the mixture under a nitrogen atmosphere.[1][2]

    • Pressurize the autoclave with hydrogen gas to 4-5 kg pressure.[1][2]

    • Heat the reaction mixture to 75-80°C and maintain for 2-3 hours with stirring.[1][2]

    • Upon completion of the reaction, cool the mixture and filter at 40-45°C to remove the Raney Nickel catalyst. The filtrate contains the desired 2,3-diamino-6-(4-fluorobenzylamino)pyridine and is used directly in the next step.[1][2]

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Materials:

    • This compound

    • Water-miscible inert solvent (e.g., 2-methoxyethanol)

    • Palladium on activated carbon (Pd/C)

    • Hydrogen gas

  • Procedure:

    • Dissolve 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine in an inert, water-miscible solvent.[3]

    • Add Palladium on activated carbon as the catalyst.[3]

    • Carry out the hydrogenation under a hydrogen pressure of 1 to 10 bar (preferably 3 to 5 bar) at a temperature of 40 to 100°C (preferably 60 to 80°C).[3]

    • The reaction typically takes 7 to 9 hours.[3]

    • After the reaction, the catalyst is filtered off, and the resulting solution of 2,3-diamino-6-(4-fluorobenzylamino)-pyridine is used in the subsequent step.[3]

Step 2: Carbamoylation to Flupirtine

This final step involves the acylation of the 3-amino group with ethyl chloroformate to form the carbamate functional group of flupirtine.

Protocol 3: Carbamoylation following Raney Nickel Reduction

  • Materials:

    • Filtrate from Protocol 1 containing 2,3-diamino-6-(4-fluorobenzylamino)pyridine

    • Ethyl chloroformate

    • Triethylamine

  • Procedure:

    • To the filtrate from the hydrogenation step, slowly add 45 ml of ethyl chloroformate at a temperature of 5-10°C.[1][2]

    • Raise the temperature to 25-30°C and add 80 ml of triethylamine under a nitrogen atmosphere.[1][2]

    • Heat the reaction mass to 55-60°C and stir for 3-4 hours.[1][2]

    • The resulting product is flupirtine, which can then be isolated and purified, often as a maleate salt.

Protocol 4: Carbamoylation with Protection of the 2-amino group

An alternative approach involves protecting the 2-amino group before reduction and carbamoylation to improve regioselectivity.

  • Materials:

    • 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine

    • Di-tert-butyl dicarbonate (Boc anhydride)

    • Appropriate solvent (e.g., dichloromethane, DMF)

    • Base (e.g., triethylamine, DMAP)

  • Procedure:

    • Protect the 2-amino group of 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine using di-tert-butyl dicarbonate to form the Boc-protected intermediate.[4]

    • Reduce the nitro group of the protected compound via hydrogenation.[4]

    • React the resulting diamine with ethyl chloroformate.[4]

    • Perform deprotection to remove the Boc group, yielding flupirtine hydrochloride.[4] This method can lead to higher purity and yield by preventing side reactions at the 2-amino position.[4]

Data Presentation

The following table summarizes quantitative data from various synthetic protocols for flupirtine.

StepStarting MaterialReagents and ConditionsProductYieldPurityReference
Synthesis of Intermediate 2-amino-3-nitro-6-chloropyridinep-fluorobenzylamine, triethylamine, methanol, 80°C, 10 hoursThis compound97.2%99.62% (HPLC)[4]
Reduction & Carbamoylation This compound1. Raney Nickel, H₂, 60-70°C, 5 bar, ethanol2. Ethyl chloroformate, triethylamine, 40-50°CFlupirtine86.0%-[1]
Reduction & Carbamoylation This compound1. Raney Nickel, H₂, 75-80°C, 4-5 kg pressure, 1,4-dioxane2. Ethyl chloroformate, triethylamine, 55-60°CFlupirtine maleate--[1][2]
Protected Synthesis Boc-protected diamine1. Reduction2. Ethyl chloroformate3. 3M HCl for deprotection, 0-5°CFlupirtine hydrochloride95.0%99.8% (HPLC)[4]
Protected Synthesis (variation) Boc-protected diamine1. Reduction2. Ethyl chloroformate3. 3M HCl for deprotection, 0-5°CFlupirtine hydrochloride92.0%99.8% (HPLC)[4]

Signaling Pathway Diagram

While flupirtine's synthesis is a chemical process, its mechanism of action involves the opening of Kv7 potassium channels. The following diagram illustrates this biological pathway.

Flupirtine_Mechanism Flupirtine Flupirtine Kv7 Kv7 (KCNQ) Potassium Channels Flupirtine->Kv7 Opens Hyperpolarization Neuronal Membrane Hyperpolarization Kv7->Hyperpolarization Increases K+ Efflux ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Leads to Analgesia Analgesic Effect ReducedExcitability->Analgesia Results in

Caption: Mechanism of action of Flupirtine via Kv7 potassium channels.

References

Application Notes and Protocols: N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is a key synthetic intermediate, primarily recognized for its crucial role in the manufacturing of the non-opioid analgesic, flupirtine.[1][2] While not intended for direct therapeutic use, its synthesis and purity are of significant interest in the development of flupirtine and related compounds. This document provides an overview of its primary application, detailed synthetic protocols, and key chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₁FN₄O₂[3]
Molecular Weight 262.24 g/mol [3]
Appearance Yellow solid[4]
Boiling Point 464.5°C at 760 mmHg[4]
Density 1.4 g/cm³[4]
CAS Number 33400-49-6[5]
SMILES O=--INVALID-LINK--c1c(N)nc(NCc2ccc(F)cc2)cc1N[3]
InChIKey ZVCIIRBNNSUNCH-UHFFFAOYSA-N[3]

Application in Medicinal Chemistry: Synthesis of Flupirtine

The principal application of this compound in medicinal chemistry is as a direct precursor to flupirtine, a selective neuronal potassium channel opener with analgesic properties. The synthesis involves the reduction of the nitro group of this compound to an amino group, followed by reaction with ethyl chloroformate to form the final carbamate structure of flupirtine.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from synthetic procedures described in the literature.

Materials:

  • 2-amino-6-chloro-3-nitropyridine

  • 4-fluorobenzylamine

  • Triethylamine

  • Water

Procedure:

  • To a suitable reaction vessel, add 100 g of 2-amino-6-chloro-3-nitropyridine and 800 ml of water.

  • Slowly add 90 g of 4-fluorobenzylamine to the reaction mixture at a temperature of 20-25°C.

  • Subsequently, add 87 g of triethylamine dropwise to the mixture while maintaining the temperature at 20-25°C.

  • After the additions are complete, stir the reaction mass at 40-45°C for 30 minutes.

  • Heat the reaction mixture to 80-85°C and continue stirring at this temperature for 3-4 hours.

  • Upon completion of the reaction, cool the mixture and isolate the product, this compound, by filtration.

  • Wash the isolated solid with water and dry to yield the final product.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route from 2-amino-6-chloro-3-nitropyridine to this compound and its subsequent conversion to flupirtine.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Flupirtine start 2-amino-6-chloro-3-nitropyridine intermediate N6-[(4-fluorophenyl)methyl]-3- nitropyridine-2,6-diamine start->intermediate Nucleophilic Aromatic Substitution reagent1 4-fluorobenzylamine Triethylamine, Water reagent1->intermediate product Flupirtine intermediate->product Reduction & Acylation reagent2 Reduction (e.g., H₂, Pd/C) Ethyl Chloroformate reagent2->product

Caption: Synthetic pathway of Flupirtine from its precursor.

Conclusion

This compound is a vital building block in the synthesis of the analgesic drug flupirtine. The provided protocols and data are intended to assist researchers and drug development professionals in the efficient and controlled synthesis of this important intermediate. While the compound itself does not have direct medicinal applications, its role in the production of a therapeutically significant molecule underscores its importance in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, an intermediate compound with applications in the development of analgesic drugs.[1][2] The synthesis involves a nucleophilic aromatic substitution reaction.

Experimental Protocol

The synthesis of this compound is achieved through the reaction of 2-amino-3-nitro-6-chloropyridine with 4-fluorobenzylamine in the presence of a base.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-amino-3-nitro-6-chloropyridineC₅H₄ClN₃O₂173.567.8 g45
4-fluorobenzylamineC₇H₈FN125.155.63 g45
TriethylamineC₆H₁₅N101.196.45 g64
2-PropanolC₃H₈O60.1080 mL-
WaterH₂O18.02100 mL-
EthanolC₂H₆O46.07As needed for recrystallization-

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator (optional)

Procedure:

  • To a solution of 2-amino-3-nitro-6-chloropyridine (7.8 g, 45 mmol) in 50 mL of 2-propanol, add 4-fluorobenzylamine (5.63 g, 45 mmol) and triethylamine (6.45 g, 64 mmol).[1]

  • Add another 30 mL of 2-propanol to the reaction mixture.

  • Heat the mixture to reflux and maintain stirring for 3 hours.[1]

  • After 3 hours, add 100 mL of water to the mixture to precipitate the product.[1]

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol by slow evaporation to obtain the purified this compound.[1]

Expected Yield:

ProductMolecular FormulaMolar Mass ( g/mol )Expected Yield (g)Yield (%)
This compoundC₁₂H₁₁FN₄O₂262.2510.2 g91%[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Reagents 1. Combine Reactants - 2-amino-3-nitro-6-chloropyridine - 4-fluorobenzylamine - Triethylamine - 2-Propanol Reaction 2. Reaction - Heat to reflux - Stir for 3 hours Reagents->Reaction Mix Precipitation 3. Precipitation - Add water Reaction->Precipitation Cool & Quench Isolation 4. Isolation - Filtration Precipitation->Isolation Separate Purification 5. Purification - Recrystallization from ethanol Isolation->Purification Purify Product Final Product This compound Purification->Product Yields

Caption: Workflow for the synthesis of the target compound.

Signaling Pathway Context

While a specific signaling pathway for this compound is not detailed, it is a known intermediate in the synthesis of flupirtine. Flupirtine is a centrally acting, non-opioid analgesic. Its mechanism of action involves the selective opening of neuronal voltage-gated potassium channels (KCNQ/Kv7), leading to neuronal hyperpolarization and a reduction in neuronal excitability. This, in turn, has an indirect NMDA receptor antagonist effect.

The diagram below illustrates a simplified representation of the synthesis pathway leading to the target compound.

SynthesisPathway sub1 2-amino-3-nitro-6-chloropyridine product This compound sub1->product sub2 4-fluorobenzylamine sub2->product reagent Triethylamine (Base) reagent->product + solvent 2-Propanol (Solvent) solvent->product

Caption: Reaction scheme for the synthesis.

References

Application Notes and Protocols for the Evaluation of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine as a Kv7 Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium channels of the Kv7 family (Kv7.1-Kv7.5), also known as KCNQ channels, are critical regulators of neuronal excitability. The channels formed by Kv7.2 and Kv7.3 subunits are the primary molecular correlates of the M-current, a sub-threshold potassium current that stabilizes the membrane potential and reduces repetitive firing.[1] As such, openers of Kv7.2/7.3 channels are a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

Retigabine (Ezogabine) was the first-in-class Kv7 channel opener approved for the treatment of epilepsy.[1][2][3] However, its clinical use has been limited by side effects. This has spurred the development of new Kv7 channel openers with improved pharmacological profiles. N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is a novel compound designed as a potential Kv7 channel opener, belonging to the aminopyridine class of modulators.

These application notes provide detailed protocols for the characterization of this compound and other putative Kv7 channel openers using both high-throughput screening and detailed electrophysiological methods.

Signaling Pathway of Kv7 Channels in Neuronal Excitability

Kv7 channels play a crucial role in regulating neuronal activity. When open, they allow the efflux of potassium ions, which hyperpolarizes the cell membrane and makes it more difficult for the neuron to fire an action potential. This stabilizing influence is critical for preventing the excessive firing seen in conditions like epilepsy. The activity of Kv7 channels is modulated by various signaling molecules, including the phospholipid PIP2, which is required for channel function.

Kv7 Channel Signaling Pathway cluster_membrane Cell Membrane Kv7_Channel Kv7.2/7.3 Channel K_efflux K+ Efflux Kv7_Channel->K_efflux Allows PIP2 PIP2 PIP2->Kv7_Channel Required for function Depolarization Depolarization Depolarization->Kv7_Channel Opens Action_Potential Action Potential Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->Action_Potential Inhibits Test_Compound N6-[(4-fluorophenyl)methyl] -3-nitropyridine-2,6-diamine Test_Compound->Kv7_Channel Enhances Opening

Caption: Kv7 channel activation leads to reduced neuronal excitability.

Experimental Protocols

Two primary methods are described for assessing the activity of this compound as a Kv7 channel opener: a fluorescence-based thallium flux assay for initial high-throughput screening and whole-cell patch-clamp electrophysiology for detailed characterization.

High-Throughput Screening: Thallium Flux Assay

The thallium flux assay is a robust method for high-throughput screening of potassium channel modulators. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.[4] An increase in fluorescence indicates channel opening.

Experimental Workflow:

Thallium Flux Assay Workflow Cell_Plating Plate CHO cells stably expressing Kv7.2/7.3 channels in 384-well plates Dye_Loading Load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) Cell_Plating->Dye_Loading Compound_Addition Add N6-[(4-fluorophenyl)methyl] -3-nitropyridine-2,6-diamine and control compounds Dye_Loading->Compound_Addition Incubation Incubate for 30 minutes Compound_Addition->Incubation Thallium_Stimulation Add Tl+ stimulus buffer Incubation->Thallium_Stimulation Fluorescence_Reading Measure fluorescence intensity over time using a plate reader Thallium_Stimulation->Fluorescence_Reading Data_Analysis Analyze data to determine EC50 values Fluorescence_Reading->Data_Analysis

Caption: Workflow for the thallium flux high-throughput screening assay.

Detailed Protocol:

  • Cell Culture: Use a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express human Kv7.2 and Kv7.3 subunits.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates at a density of 5,000-10,000 cells per well and incubate overnight.[4]

  • Dye Loading: Aspirate the culture medium and add 20 µL of a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Potassium Assay Kit). Incubate for 60-90 minutes at room temperature.

  • Compound Preparation: Prepare a serial dilution of this compound and a reference compound like retigabine in an appropriate assay buffer.

  • Compound Addition: Add the test and reference compounds to the wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 30 minutes at room temperature.[4]

  • Thallium Stimulation and Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Inject a stimulus buffer containing thallium sulfate and potassium sulfate. Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for at least 120 seconds.

  • Data Analysis: The rate of fluorescence increase is proportional to the Kv7 channel activity. Calculate the initial slope of the fluorescence signal for each well. Plot the slope against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[3][5]

Data Presentation:

CompoundEC50 (µM)Maximum Activation (% of Retigabine)
Retigabine (Reference)11.2 ± 1.6100
This compound[Expected in the range of 1-15 µM][To be determined]
XE991 (Blocker Control)N/A[Should show inhibition]

Note: The values for the test compound are hypothetical and need to be determined experimentally. The EC50 for retigabine is based on published data and may vary depending on the specific assay conditions.[3][5]

Detailed Characterization: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold-standard method for characterizing the effects of compounds on ion channel function with high temporal and voltage resolution. This technique allows for the direct measurement of the ionic currents flowing through the channels.

Experimental Workflow:

Patch_Clamp_Workflow Cell_Prep Prepare cells expressing Kv7.2/7.3 channels on coverslips Patch_Pipette Fabricate and fill patch pipettes with internal solution Cell_Prep->Patch_Pipette Giga_Seal Form a high-resistance (GΩ) seal between the pipette and cell membrane Patch_Pipette->Giga_Seal Whole_Cell Rupture the cell membrane to achieve whole-cell configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply voltage-step protocols to elicit Kv7 currents Whole_Cell->Voltage_Protocol Compound_Application Perfuse the cell with N6-[(4-fluorophenyl)methyl] -3-nitropyridine-2,6-diamine Voltage_Protocol->Compound_Application Record_Currents Record changes in current amplitude and voltage-dependence of activation Compound_Application->Record_Currents Data_Analysis Analyze current-voltage relationships and calculate ΔV1/2 Record_Currents->Data_Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol:

  • Cell Preparation: Plate CHO cells stably expressing Kv7.2/7.3 channels on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2-ATP (pH 7.2 with KOH).

  • Recording:

    • Transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal on a single cell and then rupture the membrane patch to obtain the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage-step protocol to elicit Kv7 currents. A typical protocol involves depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -60 mV to record tail currents.

  • Compound Application: After recording baseline currents, perfuse the cell with the external solution containing this compound at various concentrations.

  • Data Acquisition and Analysis:

    • Record currents using an appropriate amplifier and data acquisition software.

    • Measure the current amplitude at the end of the depolarizing pulse.

    • To determine the voltage-dependence of activation, measure the amplitude of the tail currents at -60 mV following the depolarizing steps.

    • Normalize the tail currents to the maximum tail current and plot them against the preceding voltage step.

    • Fit the data to a Boltzmann function to obtain the half-activation voltage (V1/2). The shift in V1/2 (ΔV1/2) in the presence of the compound is a measure of its potency as a Kv7 opener.

Data Presentation:

CompoundConcentration (µM)Current Increase at -40 mV (fold)ΔV1/2 (mV)
Retigabine (Reference)10~2.5-15 to -30
This compound1[To be determined][To be determined]
3[To be determined][To be determined]
10[To be determined][To be determined]

Note: The values for the test compound are hypothetical. The data for retigabine is representative of what is reported in the literature and can vary between studies and experimental conditions.[1][6]

Conclusion

The described protocols provide a comprehensive framework for evaluating the activity of this compound as a Kv7 channel opener. The thallium flux assay serves as an efficient primary screen, while whole-cell patch-clamp electrophysiology offers a detailed characterization of the compound's mechanism of action. By quantifying parameters such as EC50, maximal activation, and the shift in the voltage-dependence of activation, researchers can effectively assess the potential of this and other novel compounds as therapeutic agents for disorders associated with neuronal hyperexcitability.

References

Application Notes and Protocols for the Development of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel analogs derived from N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine. This scaffold holds potential for the development of therapeutic agents, and the following protocols and data are intended to facilitate further research and drug discovery efforts in this area. The methodologies cover the chemical synthesis of new derivatives, their biological evaluation, and the elucidation of their potential mechanisms of action.

Introduction

This compound serves as a key intermediate in the synthesis of various biologically active compounds. The structural motif of 2,6-disubstituted pyridines is prevalent in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer and kinase inhibition properties. The development of analogs of this parent compound allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This document outlines the necessary protocols for synthesizing a library of analogs and assessing their biological efficacy.

Data Presentation: Biological Activity of Analogs

The following table summarizes the in vitro antiproliferative activity of a representative set of N-benzyl-3-indolyl pyrimidine derivatives, which share some structural similarities with the target compounds, against various cancer cell lines. This data is presented to illustrate the potential for discovering potent and selective anticancer agents through structural modifications.

Compound IDR Group (at N-position of indole)Ar Group (at C6 of pyrimidine)IC50 (µM) vs. HEPG2IC50 (µM) vs. MCF7IC50 (µM) vs. HCT-116
11a Ethylp-methoxyphenyl0.7--
11b Ethylp-chlorophenyl---

Data extracted from a study on related pyrimidine derivatives and is intended for illustrative purposes.[1]

Experimental Protocols

General Protocol for the Synthesis of N6-substituted-3-nitropyridine-2,6-diamine Analogs

This protocol describes a general method for the synthesis of analogs of this compound by reacting 2-amino-6-chloro-3-nitropyridine with a variety of substituted benzylamines.

Materials:

  • 2-amino-6-chloro-3-nitropyridine

  • Substituted benzylamine (e.g., 4-chlorobenzylamine, 4-methylbenzylamine, etc.)

  • Triethylamine (TEA)

  • 2-Propanol

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of 2-amino-6-chloro-3-nitropyridine (1.0 eq) in 2-propanol, add the desired substituted benzylamine (1.0 eq) and triethylamine (1.4 eq).

  • Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified analog.

  • Dry the final product under vacuum.

  • Characterize the synthesized analog using appropriate analytical techniques (e.g., NMR, MS, and elemental analysis).

Protocol for In Vitro Antiproliferative MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized analogs on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., A549, Hela)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized analogs dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized analogs in the culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

Synthetic Workflow

synthetic_workflow start 2-amino-6-chloro- 3-nitropyridine reaction Nucleophilic Aromatic Substitution start->reaction reagent Substituted Benzylamine reagent->reaction product N6-substituted-3-nitro- pyridine-2,6-diamine Analog reaction->product purification Purification (Recrystallization) product->purification final_product Pure Analog purification->final_product

Caption: General synthetic workflow for the preparation of analogs.

Hypothetical Signaling Pathway: p38 MAPK Inhibition

Given that structurally related compounds have been identified as p38 MAP kinase inhibitors, a plausible mechanism of action for these analogs could involve the inhibition of this pathway, which is often dysregulated in inflammatory diseases and cancer.

p38_pathway stress Cellular Stress / Inflammatory Cytokines mkk MKK3/6 stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream phosphorylates response Inflammation / Apoptosis / Cell Cycle Arrest downstream->response inhibitor Analog of N6-[(4-fluorophenyl)methyl]- 3-nitropyridine-2,6-diamine inhibitor->p38 inhibits

Caption: Putative p38 MAPK signaling pathway and the inhibitory action of the analogs.

Experimental Workflow: MTT Assay

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_seeding Seed Cancer Cells in 96-well Plate add_compounds Add Analogs to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Analogs compound_prep->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data

Caption: Workflow for the in vitro antiproliferative MTT assay.

References

Application Notes and Protocols for In Vitro Electrophysiology with N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro electrophysiological characterization of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, a potential modulator of neuronal excitability. As an analogue of retigabine, a known KCNQ potassium channel opener, the primary hypothesis is that this compound enhances the activity of Kv7 (KCNQ) channels.[1][2][3][4][5] The following protocols and data presentation formats are designed to rigorously test this hypothesis and characterize the compound's effects on ion channels and neuronal activity.

I. Presumed Mechanism of Action and Signaling Pathway

This compound is structurally related to retigabine, a well-documented activator of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3][4] These channels are critical regulators of neuronal excitability. By increasing the open probability of Kv7 channels, the compound is expected to hyperpolarize the neuronal membrane potential, leading to a decrease in neuronal firing and providing a potential mechanism for anticonvulsant and analgesic effects.[3] The core mechanism involves the modulation of the M-current, a low-threshold, non-inactivating potassium current mediated by Kv7 channels.

Signaling_Pathway compound N6-[(4-fluorophenyl)methyl]-3- nitropyridine-2,6-diamine kv7 Kv7 (KCNQ) Potassium Channel compound->kv7 Activates m_current ↑ M-current (IK(M)) kv7->m_current Enhances hyperpolarization Membrane Hyperpolarization m_current->hyperpolarization excitability ↓ Neuronal Excitability hyperpolarization->excitability ap_firing ↓ Action Potential Firing excitability->ap_firing

Caption: Presumed signaling pathway for this compound.

II. Data Presentation: Quantitative Summary of Expected Electrophysiological Effects

The following tables provide a template for summarizing the quantitative data obtained from the electrophysiological experiments.

Table 1: Potency and Efficacy on Heterologously Expressed Kv7 Channels

Cell LineChannel SubtypeParameterValue
CHO or HEK293Kv7.2/7.3EC50 (µM)TBD
Emax (% of control)TBD
Hill SlopeTBD
CHO or HEK293Kv7.4EC50 (µM)TBD
Emax (% of control)TBD
Hill SlopeTBD

Table 2: Effects on Kv7 Channel Gating Properties

ParameterControlCompound (Concentration)Fold Change
V1/2 of Activation (mV)TBDTBDTBD
Activation Time Constant (τ_act) at +40 mV (ms)TBDTBDTBD
Deactivation Time Constant (τ_deact) at -60 mV (ms)TBDTBDTBD

Table 3: Effects on Cultured Hippocampal Neuron Activity

ParameterControlCompound (Concentration)% Change
Resting Membrane Potential (mV)TBDTBDTBD
Action Potential Firing Frequency (Hz)TBDTBDTBD
Rheobase (pA)TBDTBDTBD

III. Experimental Protocols

The following are detailed protocols for the in vitro electrophysiological evaluation of this compound.

Protocol 1: Whole-Cell Patch-Clamp Recordings in a Heterologous Expression System

This protocol is designed to determine the potency, efficacy, and mechanism of action of the compound on specific Kv7 channel subtypes.

Workflow_Heterologous_Expression cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_culture Culture CHO/HEK293 cells stably expressing Kv7.2/7.3 or Kv7.4 transfection Transiently transfect if stable lines are unavailable plating Plate cells onto coverslips for recording patching Obtain whole-cell patch-clamp configuration plating->patching voltage_clamp Apply voltage-clamp protocols patching->voltage_clamp drug_app Perfuse with varying concentrations of the compound voltage_clamp->drug_app data_acq Record ionic currents drug_app->data_acq iv_curve Generate I-V curves data_acq->iv_curve dose_response Construct dose-response curves (EC50, Emax) iv_curve->dose_response gating_analysis Analyze channel gating kinetics (V1/2, time constants) dose_response->gating_analysis

Caption: Workflow for heterologous expression electrophysiology.

Methodology:

  • Cell Culture and Transfection:

    • Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media.

    • Use cell lines stably expressing human Kv7.2/7.3 or Kv7.4 channels. If not available, transiently transfect cells with plasmids encoding the desired channel subunits.

  • Solutions:

    • Internal Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP (pH 7.3 with KOH).

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Electrophysiological Recordings:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • To assess channel activation, hold the cell at -80 mV and apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 500 ms.

    • To construct a dose-response curve, apply a standard voltage step (e.g., to 0 mV) and perfuse with increasing concentrations of the compound (e.g., 0.1 µM to 100 µM).

  • Data Analysis:

    • Measure the steady-state current at the end of each voltage step.

    • Plot the normalized tail current as a function of the prepulse potential to generate activation curves and fit with a Boltzmann function to determine the V1/2 of activation.

    • Fit the dose-response data with a Hill equation to determine the EC50 and Emax.

Protocol 2: Current-Clamp Recordings in Cultured Hippocampal Neurons

This protocol is designed to evaluate the effect of the compound on the excitability of primary neurons.

Workflow_Neuronal_Recording cluster_prep_neuron Preparation cluster_recording_neuron Electrophysiology cluster_analysis_neuron Data Analysis neuron_culture Culture primary hippocampal neurons (e.g., from E18 rat embryos) plating_neuron Plate neurons on poly-D-lysine coated coverslips patching_neuron Obtain whole-cell current-clamp configuration plating_neuron->patching_neuron rmp_rec Record resting membrane potential (RMP) patching_neuron->rmp_rec current_injection Inject depolarizing current steps rmp_rec->current_injection drug_app_neuron Apply compound and repeat measurements current_injection->drug_app_neuron rmp_analysis Measure changes in RMP drug_app_neuron->rmp_analysis firing_freq Analyze action potential firing frequency rmp_analysis->firing_freq rheobase_analysis Determine changes in rheobase firing_freq->rheobase_analysis

References

Application Notes and Protocols for High-Throughput Screening of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the high-throughput screening (HTS) of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine derivatives, a class of compounds with potential as kinase inhibitors. The protocols outlined below are designed to facilitate the rapid and efficient evaluation of these compounds for their biological activity and to identify promising candidates for further drug development.

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The pyridine scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the development of numerous kinase inhibitors. The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. High-throughput screening provides an efficient means to evaluate large libraries of such derivatives to identify compounds with desired biological activities.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for a series of this compound derivatives against a panel of cancer-relevant kinases. This data is for illustrative purposes to demonstrate how screening results can be effectively summarized.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Compound IDR1R2Kinase A (nM)Kinase B (nM)Kinase C (nM)
DNP-001HH1502500>10000
DNP-002CH3H7512008500
DNP-003HCl258006200
DNP-004OCH3H1803500>10000
DNP-005HF12 450 3100

Table 2: Cellular Activity of Lead Compound DNP-005

Cell LineIC50 (µM)Target Pathway Inhibition (EC50, µM)
Cancer Cell Line 10.50.2
Cancer Cell Line 21.20.8
Normal Cell Line>50>25

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives, focusing on a generic receptor tyrosine kinase (RTK) pathway commonly implicated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates DNP DNP-005 (Derivative) DNP->RAF Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Ligand Growth Factor Ligand->RTK Binds

Hypothetical MAPK/ERK signaling pathway targeted by a lead compound.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of the title compounds involves the nucleophilic aromatic substitution of a suitable dihalopyridine precursor.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • 4-fluorobenzylamine

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ammonia solution (for the second substitution)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous DMF, add 4-fluorobenzylamine (1.1 eq) and Et3N (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the first substitution, add an excess of aqueous or methanolic ammonia to the reaction mixture.

  • Heat the mixture in a sealed vessel at a temperature ranging from 80-120 °C for 24-48 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

High-Throughput In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the IC50 values of the synthesized compounds against a panel of protein kinases.[1]

Materials:

  • Recombinant human protein kinases

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in 100% DMSO

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the respective kinase, and the test compound at various concentrations. The final DMSO concentration should not exceed 1%.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., MCF-10A)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear tissue culture plates

  • Multichannel pipettes and a microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 72 hours at 37 °C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.

Experimental Workflow

The following diagram outlines the general workflow for the high-throughput screening of the this compound derivative library.

cluster_synthesis Compound Synthesis & Library Generation cluster_screening High-Throughput Screening cluster_validation Hit Validation & Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Library Compound Library (Stock Solutions in DMSO) Purification->Library PrimaryScreen Primary Screen: In Vitro Kinase Panel (e.g., ADP-Glo™ Assay) Library->PrimaryScreen HitID Hit Identification (Potency & Selectivity) PrimaryScreen->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse CellularAssays Cellular Assays: - Proliferation (MTT) - Target Engagement - Pathway Modulation DoseResponse->CellularAssays SAR Structure-Activity Relationship (SAR) Studies CellularAssays->SAR LeadOpt Lead Optimization SAR->LeadOpt

Workflow for HTS of this compound derivatives.

References

Application Notes and Protocols for the Purification of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, a key intermediate in the synthesis of various pharmacologically active molecules. The protocols described herein cover recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), offering scalable solutions for achieving high purity levels suitable for drug development and other sensitive applications.

Introduction

This compound is a critical building block in medicinal chemistry. Its synthesis, typically achieved through the nucleophilic aromatic substitution of 2-amino-3-nitro-6-chloropyridine with 4-fluorobenzylamine, can result in a crude product containing unreacted starting materials, byproducts, and other impurities. The removal of these contaminants is essential to ensure the integrity and success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide outlines robust and validated purification techniques to obtain this intermediate with high purity.

Potential Impurities in Synthesis

The primary synthesis route involves the reaction of 2-amino-3-nitro-6-chloropyridine with 4-fluorobenzylamine in the presence of a base like triethylamine.[1] Understanding the potential impurities is crucial for selecting and optimizing the purification strategy.

  • Unreacted Starting Materials:

    • 2-amino-3-nitro-6-chloropyridine

    • 4-fluorobenzylamine

  • Reaction Byproducts:

    • Triethylamine hydrochloride (Et3N·HCl), a salt formed from the base and HCl eliminated during the reaction.

  • Potential Side-Products:

    • Bis-alkylation product: N2,N6-bis[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine. This can occur if an excess of 4-fluorobenzylamine is used or under prolonged reaction times.

    • Isomeric substitution product: Reaction at the 2-amino group, though less likely due to steric hindrance and electronic effects, cannot be entirely ruled out.

G Potential Impurities from Synthesis SM1 2-amino-3-nitro-6-chloropyridine Product This compound SM1->Product Main Reaction Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction SM2 4-fluorobenzylamine SM2->Product Main Reaction Impurity2 Unreacted SM2 SM2->Impurity2 Incomplete Reaction Base Triethylamine Base->Product Main Reaction Impurity3 Triethylamine HCl Base->Impurity3 Byproduct Impurity4 Bis-alkylation Product Product->Impurity4 Side Reaction

Caption: Diagram of potential impurities in the synthesis.

Purification Strategies Overview

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective.

G General Purification Workflow Crude Crude Product (from synthesis) Wash Aqueous Wash (to remove Et3N·HCl) Crude->Wash Recrystal Recrystallization (for moderate purity) Wash->Recrystal Chromatography Column Chromatography (for high purity) Wash->Chromatography Recrystal->Chromatography Further Purification FinalProduct Pure Product (>99.5%) Recrystal->FinalProduct If Purity is Sufficient PrepHPLC Preparative HPLC (for highest purity) Chromatography->PrepHPLC For Ultra-Purity Chromatography->FinalProduct If Purity is Sufficient PrepHPLC->FinalProduct

Caption: A typical workflow for purifying the target compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities and is suitable for moderate to large-scale purification. The provided literature method specifies slow evaporation from ethanol.[1]

Methodology:

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For improved yield, the flask can be subsequently placed in an ice bath or refrigerator. For the highest quality crystals, slow evaporation in a fume hood is recommended.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature below their melting point.

Data Presentation: Solvent Screening for Recrystallization (Exemplary)

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
EthanolHighLowGood
IsopropanolHighLowGood
AcetonitrileModerateVery LowExcellent
Ethyl Acetate/HexaneHigh (in mixture)LowGood
TolueneModerateLowFair
Protocol 2: Flash Column Chromatography

Flash column chromatography is ideal for separating the target compound from impurities with different polarities, especially on a small to medium scale (mg to grams).

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh) is recommended.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Hexane or Dichloromethane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Start with a non-polar solvent and gradually increase the polarity. The target compound is moderately polar and will elute after non-polar impurities but before highly polar ones.

  • Fraction Collection: Collect fractions and monitor the elution by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or UV visualization).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Exemplary Gradient for Column Chromatography

StepMobile Phase CompositionVolume (Column Volumes)Purpose
1100% Hexane2Elute non-polar impurities
210-40% Ethyl Acetate in Hexane (Gradient)10Elute the target compound
350-100% Ethyl Acetate in Hexane (Gradient)5Elute more polar impurities
410% Methanol in Ethyl Acetate3Column flush
Protocol 3: Preparative HPLC

For the highest purity standards (>99.5%), required for API development, preparative reverse-phase HPLC is the method of choice.

Methodology:

  • Column: A C18 stationary phase is recommended due to the aromatic nature of the compound.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. A small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape.

  • Sample Preparation: Dissolve the partially purified compound in the initial mobile phase or a suitable solvent like DMSO. Filter the sample through a 0.45 µm filter before injection.

  • Elution: A gradient elution from a lower to a higher concentration of the organic solvent is generally effective.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance at a suitable wavelength (e.g., 254 nm or 350 nm).

  • Post-Purification: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. If the product is not soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Alternatively, the aqueous phase can be lyophilized.

Data Presentation: Exemplary Gradient for Preparative HPLC

Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)Flow Rate (mL/min)
0901020
5901020
25109020
30109020
31901020
35901020

Comparative Summary of Purification Techniques

The selection of a purification technique is a balance between the required purity, the scale of the operation, and the available resources.

G Technique Selection Guide Start Crude Material Scale Scale? Start->Scale Purity Required Purity? Scale->Purity Large (>10g) Purity2 Required Purity? Scale->Purity2 Small (<10g) Recrystal Recrystallization Purity->Recrystal <99% Column Column Chromatography Purity->Column >99% Purity2->Column 95-99.5% PrepHPLC Preparative HPLC Purity2->PrepHPLC >99.5% End Purified Product Recrystal->End Column->End PrepHPLC->End

Caption: A decision tree for selecting the appropriate method.

Data Presentation: Comparison of Purification Methods (Exemplary Data)

ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Purity Achieved 98-99%99-99.5%>99.8%
Typical Yield 70-90%60-85%80-95%
Throughput High (grams to kgs)Medium (mgs to grams)Low (mgs to grams)
Solvent Consumption ModerateHighVery High
Cost per Gram LowModerateHigh
Primary Application Bulk purificationIntermediate purificationFinal API polishing

Conclusion

The purification of this compound can be effectively achieved using a range of techniques. For bulk material with moderate purity requirements, recrystallization from ethanol is a cost-effective and high-yielding method. For higher purity on a laboratory scale, flash column chromatography offers excellent separation of synthetic impurities. When the highest level of purity is demanded, particularly for drug development applications, preparative HPLC is the recommended final polishing step. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate purification strategy for their specific needs.

References

Application Notes & Protocols: Quantification of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine (Flupirtine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, more commonly known as Flupirtine, is a non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO).[1] Its unique mechanism of action makes it a subject of interest in pain management and neuroprotection research. Accurate and precise quantification of Flupirtine in various matrices, such as pharmaceutical dosage forms and biological fluids (e.g., plasma), is crucial for quality control, pharmacokinetic studies, and clinical monitoring.

This document provides detailed application notes and protocols for the quantification of Flupirtine using two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of Flupirtine in bulk drug and pharmaceutical tablet dosage forms. It is a robust, accurate, and precise method for routine quality control analysis.[2][3]

Quantitative Data Summary
ParameterMethod A (with Paracetamol)[2]Method B (Flupirtine Maleate)[3]Method C (Flupirtine Maleate)
Linearity Range 25 - 75 µg/mL50% - 150% of target conc.Not Specified
Correlation Coefficient (R²) > 0.999Not Specified> 0.999
Limit of Detection (LOD) 1.05 µg/mLNot SpecifiedNot Specified
Limit of Quantification (LOQ) 3.51 µg/mLNot SpecifiedNot Specified
Accuracy (% Recovery) 98.67% - 100.23%98.0% - 120%99.34% - 100.41%
Precision (% RSD) < 2.0%< 2.0%< 2.0%
Retention Time (min) 3.0 min9.061 min3.47 min
Experimental Protocol (Based on Method A & C)

1. Reagents and Materials

  • Flupirtine Maleate reference standard

  • Methanol (HPLC grade)[3][4]

  • Potassium Dihydrogen Phosphate (AR grade)

  • Ortho-Phosphoric Acid (AR grade)

  • Water (HPLC grade)

  • Commercially available Flupirtine tablets

2. Instrumentation and Chromatographic Conditions

  • HPLC System: HPLC with UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: YMC C18 (250 x 4.6 mm, 5 µm) or Inertsil C18 (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase:

    • Option 1: 0.1 M Potassium Dihydrogen Phosphate : Methanol (70:30 v/v).[2]

    • Option 2: Methanol : Ortho-Phosphoric Acid (85:15 v/v).

  • Flow Rate: 0.8 - 1.0 mL/min.[2][3]

  • Detection Wavelength: 271 nm[2] or 239 nm.

  • Injection Volume: 20 µL.[3]

  • Column Temperature: Ambient.

3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Flupirtine Maleate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to achieve concentrations within the linear range (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).[2]

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of powder equivalent to 100 mg of Flupirtine to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol, sonicate for 15 minutes to dissolve, and dilute to the mark with methanol.[3]

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 20 µL of each working standard solution to construct a calibration curve.

  • Inject 20 µL of the prepared sample solution.

  • Calculate the concentration of Flupirtine in the sample by comparing its peak area with the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of Flupirtine and its metabolites in biological matrices like human plasma.[5][6] It is the preferred method for pharmacokinetic and bioequivalence studies.

Quantitative Data Summary
ParameterMethod D (in Human Plasma)[6]Method E (in Human Plasma)[7]Method F (in Serum)[8]
Linearity Range 10.0 - 1500.0 ng/mL25 - 2500 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (R) > 0.990.994Not Specified
Limit of Quantification (LOQ) 10 ng/mL25 ng/mL0.5 ng/mL
Accuracy < 5% deviationNot Specified-16.9% to 11.2% error
Precision (% RSD) < 7.2%Not Specified1.2% - 13.4%
Extraction Recovery ~66%Not Specified88.3% - 97.2%[5]
Experimental Protocol (Based on Method D & F)

1. Reagents and Materials

  • Flupirtine reference standard

  • Internal Standard (IS) (e.g., Diphenhydramine[6] or a stable isotope-labeled Flupirtine)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid or Ammonia solution[5][6]

  • Human plasma (blank)

2. Instrumentation and Conditions

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer.[5][7]

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[5][6][7]

  • Column: C18 column (e.g., XTerra C18).[8]

  • Mobile Phase:

    • Option 1: Acetonitrile : Water : Formic Acid (60:40:1, v/v/v).[6]

    • Option 2: Acetonitrile : Water : Ammonia (55:45:0.1, v/v/v).[5]

  • Flow Rate: 0.25 - 0.5 mL/min.[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5] The specific precursor-to-product ion transitions for Flupirtine and the IS must be optimized on the specific instrument. For Flupirtine, a transition of m/z 305.2 has been used.[7]

3. Preparation of Solutions

  • Stock Solutions: Prepare stock solutions of Flupirtine and the internal standard in methanol at a concentration of 1 mg/mL.

  • Calibration Standards and Quality Controls (QCs): Prepare working solutions by serially diluting the stock solutions. Spike these working solutions into blank human plasma to create calibration standards covering the linear range (e.g., 10-2000 ng/mL) and QC samples at low, medium, and high concentrations.[5]

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of plasma sample (or standard/QC), add the internal standard solution.

  • Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

  • Vortex the mixture for several minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Diagrams

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Receive Sample (Tablet or Plasma) sample_prep Weigh / Pipette Sample Spike with Internal Std (for LC-MS) start->sample_prep std_prep Prepare Standard Stock Solutions work_std Create Working Standards & Calibration Curve Points std_prep->work_std inject Inject into HPLC or LC-MS/MS work_std->inject dissolve Dissolve / Extract (e.g., Methanol or LLE) sample_prep->dissolve filter Filter / Centrifuge & Evaporate/Reconstitute dissolve->filter filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (UV or MS/MS) separate->detect integrate Integrate Peak Area detect->integrate calibrate Plot Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Calculate Concentration in Unknown Sample integrate->quantify calibrate->quantify report Final Report quantify->report G start Define Analytical Goal matrix What is the sample matrix? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Biological Fluid (e.g., Plasma, Serum) hplc Use RP-HPLC-UV Method (Range: µg/mL) matrix->hplc Pharmaceutical Dosage Form (e.g., Tablets) sensitivity->hplc Moderate (e.g., Routine QC) lcms Use LC-MS/MS Method (Range: ng/mL) sensitivity->lcms High (e.g., Pharmacokinetics)

References

Application Notes and Protocols for N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine in the Synthesis of Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and hypothetical protocols for the utilization of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine as a scaffold in the discovery and synthesis of novel analgesic compounds. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide extrapolates from established principles in medicinal chemistry, focusing on the potential of the diaminopyridine core, the synthetic utility of the nitro group, and the strategic incorporation of a fluorinated phenyl moiety. The following sections outline potential mechanisms of action, synthetic strategies, and screening protocols to facilitate research in this promising area of analgesic development.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Specifically, substituted diaminopyridines have been explored for a range of biological activities. The title compound, this compound, presents several features that make it an attractive starting point for the synthesis of novel analgesics. The 2,6-diamine substitution pattern offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The nitro group, an electron-withdrawing group, can be a crucial intermediate for further chemical transformations, such as reduction to an amino group, enabling the introduction of diverse functionalities.[1] Furthermore, the presence of a 4-fluorophenylmethyl group is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and potentially increase binding affinity to biological targets.[2][3]

Hypothetical Mechanism of Action and Signaling Pathway

While the precise mechanism of action for analgesics derived from this scaffold is yet to be elucidated, a plausible hypothesis involves the modulation of key signaling pathways implicated in pain perception. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is known to be involved in inflammatory pain.[4] Derivatives of this compound could potentially act as inhibitors of key kinases within this cascade, such as p38 or ERK, thereby reducing the downstream signaling that leads to the sensation of pain.

Hypothetical MAPK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Nociceptive Receptor RAS RAS Receptor->RAS Stimulus Painful Stimulus Stimulus->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK p38 p38 RAF->p38 ERK ERK MEK->ERK Transcription Gene Transcription (Pro-inflammatory mediators) ERK->Transcription p38->Transcription Analgesic Novel Analgesic (Hypothetical) Analgesic->ERK Inhibition Analgesic->p38 Inhibition Pain Pain Sensation Transcription->Pain

Caption: Hypothetical inhibition of the MAPK signaling pathway by a novel analgesic.

Data Presentation: Hypothetical Analgesic Activity

The following tables present hypothetical data for a series of compounds derived from the lead scaffold. These tables are for illustrative purposes to guide data organization and interpretation.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

Compound IDModificationTarget KinaseIC50 (nM)
Lead-001N6-[(4-fluorophenyl)methyl]p38 MAPK850
Ana-002N6-[(4-chlorophenyl)methyl]p38 MAPK720
Ana-003N6-[(4-fluorophenyl)ethyl]p38 MAPK980
Ana-004N2-methyl, N6-[(4-fluorophenyl)methyl]p38 MAPK450
Ana-005N6-[(4-fluorophenyl)methyl], 3-aminop38 MAPK210

Table 2: Hypothetical In Vivo Analgesic Efficacy Data

Compound IDAnimal ModelDose (mg/kg)Analgesic Effect (% Inhibition)
Lead-001Acetic Acid Writhing (Mouse)1045%
Ana-002Acetic Acid Writhing (Mouse)1052%
Ana-004Acetic Acid Writhing (Mouse)1068%
Ana-005Acetic Acid Writhing (Mouse)1085%
MorphineAcetic Acid Writhing (Mouse)595%

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 3-nitropyridine-2,6-diamine Derivatives

This protocol describes a general method for the synthesis of derivatives of the lead compound, which can be adapted for the creation of a chemical library for screening.

Materials:

  • 3-nitropyridine-2,6-diamine

  • Substituted benzyl halide (e.g., 4-fluorobenzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-nitropyridine-2,6-diamine (1 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted benzyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vivo Acetic Acid-Induced Writhing Test

This protocol is a standard model for assessing peripheral analgesic activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • 0.6% acetic acid solution

  • Positive control (e.g., Morphine or Indomethacin)

  • Vehicle control

Procedure:

  • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups.

  • Administer the test compounds and the positive control intraperitoneally (i.p.) or orally (p.o.). Administer the vehicle to the control group.

  • After a predetermined time (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Five minutes after the injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 10-15 minutes.

  • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery of novel analgesics starting from a lead compound.

Analgesic Discovery Workflow Start Lead Compound This compound Synthesis Synthesis of Analog Library (Protocol 1) Start->Synthesis InVitro In Vitro Screening (e.g., Kinase Assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Iterative Design InVivo In Vivo Analgesic Models (Protocol 2) SAR->InVivo Promising Compounds ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo->ADMET Optimization Lead Optimization ADMET->Optimization Optimization->SAR Further Refinement Candidate Preclinical Candidate Optimization->Candidate

Caption: A generalized workflow for novel analgesic discovery.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel analgesics. Its chemical tractability and the inclusion of a fluorinated moiety provide a strong foundation for a medicinal chemistry campaign. The protocols and conceptual frameworks presented here offer a starting point for researchers to synthesize and evaluate new chemical entities based on this core structure. Further investigation is warranted to validate the hypothetical mechanisms and to establish a clear structure-activity relationship for this class of compounds in the pursuit of new and effective pain therapeutics.

References

Application Notes and Protocols for N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine in Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the specific compound N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is not available in the public domain as of this writing. The following application notes and protocols are based on the well-documented activity of structurally similar compounds, particularly analogues of flupirtine and retigabine, which share a related diaminopyridine scaffold.[1][2][3] These compounds are known modulators of voltage-gated potassium channels of the Kv7 (KCNQ) family.[1][2][3] Therefore, it is hypothesized that this compound acts as a Kv7 channel opener.

Introduction and Background

This compound belongs to a class of compounds based on a diaminopyridine core structure. This scaffold is prominent in known Kv7 potassium channel openers like flupirtine and retigabine (ezogabine).[1][2] Kv7 channels, particularly Kv7.2/3 heterotetramers, are crucial for regulating neuronal excitability by generating the M-current, a sub-threshold potassium current that stabilizes the membrane potential.[3] Modulators of these channels are of significant interest for treating conditions of neuronal hyperexcitability, such as epilepsy and chronic pain.[1][2][3]

The structural features of this compound suggest it is designed to interact with the Kv7 channel pore, potentially acting as a positive allosteric modulator or opener. Patch clamp electrophysiology is the gold-standard method for characterizing the effects of such compounds on ion channel function with high temporal and voltage resolution.

Predicted Mechanism of Action

Based on its structural similarity to retigabine, the compound is predicted to act as an opener of Kv7.2 and Kv7.3 channels. This action is likely mediated by interaction with a critical tryptophan residue (W236 in Kv7.2, W265 in Kv7.3) in the channel's pore domain.[4] The expected effects of a Kv7 opener in patch clamp recordings include:

  • Hyperpolarizing shift in the voltage-dependence of channel activation.

  • Slowing of deactivation kinetics.

  • Increase in maximal current amplitude.

These combined effects lead to an enhanced M-current, which suppresses neuronal firing.

Predicted_Signaling_Pathway Compound N6-[(4-fluorophenyl)methyl]- 3-nitropyridine-2,6-diamine Kv7 Kv7.2/Kv7.3 Channel Compound->Kv7 Binds & Activates MCurrent ↑ M-Current (IKM) Kv7->MCurrent Enhances Hyperpolarization Membrane Hyperpolarization (Stabilization) MCurrent->Hyperpolarization Leads to Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability Therapeutic Therapeutic Effect (e.g., Anticonvulsant) Excitability->Therapeutic

Figure 1. Predicted mechanism of action for the test compound.

Application: Characterization of a Novel Kv7 Channel Modulator

The primary application of this compound in patch clamp studies is to determine its potency, efficacy, and mechanism of action as a Kv7 channel modulator.

Key experiments include:

  • Screening: Initial tests on cell lines expressing specific Kv7 subtypes (e.g., CHO or HEK293 cells stably expressing Kv7.2/3) to confirm activity.

  • Dose-Response Analysis: Determining the EC50 (half-maximal effective concentration) for key parameters like the shift in the voltage of half-maximal activation (V50).

  • Kinetic Analysis: Quantifying the effects on channel activation and deactivation rates.

  • Selectivity Profiling: Testing against other Kv channel subtypes and other major ion channel families (e.g., Nav, Cav) to determine selectivity.

Experimental Protocols

The following protocols are standard for evaluating Kv7 modulators and are adapted from methodologies used for retigabine and its analogues.[4]

This protocol is designed to measure macroscopic currents from a stable cell line expressing the target Kv7 channels.

A. Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human Kv7.2 and Kv7.3 subunits.

  • Maintain cells in appropriate media (e.g., DMEM/F12) supplemented with 10% FBS and selection antibiotics.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

B. Reagent and Solution Preparation:

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • External (Bath) Solution (in mM): 138 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP. Adjust pH to 7.3 with KOH.

C. Electrophysiological Recording:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse continuously with the external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration on a target cell.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a deactivating voltage step to -80 mV for 2 seconds, followed by a series of activating voltage steps from -100 mV to +40 mV in 10 mV increments for 1 second. Return to -80 mV.

  • Record baseline currents under control conditions (vehicle application).

  • Apply the test compound at various concentrations (e.g., 0.01 µM to 10 µM) via the perfusion system and repeat the voltage protocol.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-Kv7.2/3) Solution_Prep Solution Preparation (Internal/External) Drug_Prep Compound Dilution Patch Establish Whole-Cell Configuration Baseline Record Baseline Currents (Vehicle Control) Patch->Baseline Drug_App Apply Test Compound Baseline->Drug_App Record Record Currents with Compound Drug_App->Record Washout Washout Record->Washout IV_Plot Generate I-V Curves Record->IV_Plot GV_Plot Calculate Conductance (G) & Plot G-V Curves IV_Plot->GV_Plot Fit_Boltzmann Fit G-V with Boltzmann Eq. (Extract V50) GV_Plot->Fit_Boltzmann Dose_Response Plot ΔV50 vs. [Compound] (Calculate EC50) Fit_Boltzmann->Dose_Response

Figure 2. Workflow for patch clamp analysis of the test compound.

Data Analysis and Presentation

A. Current-Voltage (I-V) Relationship:

  • Measure the peak current amplitude at the end of each voltage step.

  • Plot current density (pA/pF) against the test potential (mV).

B. Conductance-Voltage (G-V) Relationship:

  • Calculate conductance (G) at each voltage (V) using the equation: G = I / (V - Vrev), where Vrev is the reversal potential for K+ (approx. -85 mV under these conditions).

  • Normalize conductance values to the maximum conductance (G/Gmax).

  • Plot G/Gmax against the test potential.

  • Fit the data with a Boltzmann function: G/Gmax = 1 / (1 + exp((V50 - V) / k)), where V50 is the half-maximal activation voltage and k is the slope factor.

C. Dose-Response Curve:

  • Calculate the shift in V50 (ΔV50) induced by each concentration of the compound (ΔV50 = V50,drug - V50,control).

  • Plot ΔV50 against the logarithm of the compound concentration.

  • Fit the data with a Hill equation to determine the EC50 and Hill slope.

The following table presents hypothetical data for this compound ("Test Compound") compared to known Kv7 modulators. This data is for illustrative purposes and based on values reported for potent retigabine analogues.[3]

ParameterTest Compound (Hypothetical)RetigabineFlupirtine
Target Channel Kv7.2/7.3Kv7.2/7.3Kv7.2/7.3
EC50 for ΔV50 15 nM200 - 400 nM1 - 5 µM
Maximal ΔV50 -25 mV-20 mV-15 mV
Efficacy vs. Retigabine ~130%100%~75%
Effect on Deactivation Slowed (τ increased ~3-fold)Slowed (τ increased ~2.5-fold)Slowed (τ increased ~2-fold)

Table 1: Hypothetical comparative data for Kv7 channel modulators. EC50 values represent the concentration required to achieve a half-maximal hyperpolarizing shift in the voltage of activation (ΔV50). Efficacy is relative to the maximal shift induced by a saturating concentration of retigabine.

Troubleshooting and Considerations

  • Solubility: The compound's solubility in aqueous solution may be limited. Ensure the final DMSO concentration in the bath solution is low (<0.1%) to avoid non-specific effects. Limited aqueous solubility can also hamper toxicity testing.[3]

  • Compound Stability: Some diaminopyridine derivatives can be susceptible to oxidation, potentially forming reactive quinone diimine metabolites.[1][2] Assess stability in solution over the course of the experiment.

  • Cell Health: Monitor cell health throughout the recording. A stable seal resistance and low leak current are essential for high-quality data.

  • Specificity: If the compound shows high potency, it is critical to perform selectivity screening against a panel of other ion channels, such as hERG, to identify potential off-target effects that could impact its therapeutic window.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, a key intermediate in the synthesis of pharmaceuticals like flupirtine.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended and commercially available starting material is 2-amino-3-nitro-6-chloropyridine.[4][5] This undergoes a nucleophilic aromatic substitution (SNAr) reaction with 4-fluorobenzylamine.

Q2: What is the general reaction scheme for this synthesis?

A2: The synthesis involves the reaction of 2-amino-3-nitro-6-chloropyridine with 4-fluorobenzylamine in the presence of a base. The 4-fluorobenzylamine displaces the chlorine atom on the pyridine ring.

Q3: What is a typical reported yield for this reaction?

A3: A yield of approximately 91% has been reported in the literature under optimized conditions.

Q4: What is the reaction mechanism?

A4: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amino group of 4-fluorobenzylamine acts as a nucleophile, attacking the carbon atom bearing the chlorine. The nitro group and the pyridine nitrogen activate the ring towards this nucleophilic attack.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on improving yield and purity.

Issue 1: Low or No Product Yield

Possible Causes & Solutions:

  • Poor Quality of Reagents:

    • 2-amino-3-nitro-6-chloropyridine: Ensure the starting material is pure. Impurities from its synthesis, such as 2,6-diamino-3-nitropyridine, can lead to side reactions.[6] It is sparingly soluble in water but soluble in dimethyl sulfoxide and chloroform.[4]

    • 4-fluorobenzylamine: Use a fresh, pure sample. Amines can degrade over time through oxidation.

    • Solvent and Base: Ensure the solvent (e.g., 2-propanol) is dry and the base (e.g., triethylamine) is of high purity.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction is typically performed at reflux. Ensure the reaction mixture reaches and maintains the appropriate temperature.

    • Reaction Time: A reaction time of at least 3 hours at reflux is recommended. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time.

    • Base: Triethylamine is a commonly used base. Ensure at least a stoichiometric amount, and preferably a slight excess (e.g., 1.4 equivalents), is used to neutralize the HCl generated during the reaction.

  • Inefficient Reaction Monitoring:

    • TLC System: A suitable TLC system for monitoring the reaction is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The product is more polar than the starting materials.

Data Presentation: Effect of Reaction Conditions on Yield (Illustrative)

ParameterCondition ACondition B (Optimized)Expected Yield
Solvent Ethanol2-PropanolHigher in 2-Propanol
Base K2CO3Triethylamine (1.4 eq)Higher with Triethylamine
Temperature Room TemperatureRefluxSignificantly higher at reflux
Time 1 hour3 hoursHigher at 3 hours
Issue 2: Presence of Significant Impurities in the Crude Product

Possible Side Reactions and Impurities:

  • Unreacted Starting Materials: If the reaction does not go to completion, unreacted 2-amino-3-nitro-6-chloropyridine and 4-fluorobenzylamine will be present.

    • Troubleshooting: Increase reaction time, ensure adequate temperature, or use a slight excess of 4-fluorobenzylamine.

  • Formation of 2,6-bis(4-fluorobenzylamino)-3-nitropyridine (Di-substituted byproduct): This can occur if the starting material contains 2,6-dichloro-3-nitropyridine as an impurity, which can react with two equivalents of 4-fluorobenzylamine.[7][8]

    • Troubleshooting: Use pure 2-amino-3-nitro-6-chloropyridine. If this impurity is present, it can be separated by column chromatography.

  • Formation of 2-amino-3-nitro-6-hydroxypyridine (Hydrolysis Product): The starting material, 2-amino-3-nitro-6-chloropyridine, can undergo hydrolysis in the presence of water to form the corresponding hydroxypyridine.

    • Troubleshooting: Use anhydrous solvents and reagents to minimize water content.

  • Impurities from Flupirtine Synthesis: In the broader context of flupirtine synthesis, other impurities have been identified, such as those arising from subsequent reaction steps.[1][2] While not direct byproducts of the title reaction, their potential presence in downstream processing is noteworthy.

Purification Strategy:

  • Work-up: After the reaction is complete, adding water to the reaction mixture will precipitate the crude product. This can then be collected by filtration.

  • Recrystallization: The crude product can be effectively purified by recrystallization from ethanol.

  • Column Chromatography: If significant impurities persist, column chromatography is a viable option.

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing) is a good starting point for separation. The more polar product will elute after the less polar starting materials and byproducts.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-amino-3-nitro-6-chloropyridine

  • 4-fluorobenzylamine

  • Triethylamine

  • 2-Propanol

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • To a solution of 2-amino-3-nitro-6-chloropyridine (1 equivalent) in 2-propanol, add 4-fluorobenzylamine (1 equivalent) and triethylamine (1.4 equivalents).

  • Heat the mixture to reflux and stir for 3 hours.

  • Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:1).

  • After completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthesis Workflow

SynthesisWorkflow reagents 2-amino-3-nitro-6-chloropyridine + 4-fluorobenzylamine + Triethylamine reaction Reaction in 2-Propanol (Reflux, 3h) reagents->reaction workup Work-up (Addition of Water) reaction->workup filtration Filtration workup->filtration crude_product Crude Product filtration->crude_product purification Purification (Recrystallization from Ethanol) crude_product->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

TroubleshootingYield start Low Yield Observed check_reagents Verify Purity of Reagents (Starting Material, Amine, Solvent, Base) start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_monitoring Assess Reaction Monitoring (TLC Analysis) monitoring_ok Monitoring Effective? check_monitoring->monitoring_ok reagents_ok->check_conditions Yes reagents_bad Source High-Purity Reagents reagents_ok->reagents_bad No conditions_ok->check_monitoring Yes conditions_bad Adjust Temperature/Time/Stoichiometry conditions_ok->conditions_bad No monitoring_bad Optimize TLC System monitoring_ok->monitoring_bad No re_run Re-run Experiment monitoring_ok->re_run Yes reagents_bad->re_run conditions_bad->re_run monitoring_bad->re_run

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, a key intermediate in the production of various active pharmaceutical ingredients.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route is the nucleophilic aromatic substitution (SNAᵣ) reaction between 2-amino-6-chloro-3-nitropyridine and 4-fluorobenzylamine. This reaction is typically carried out in a suitable solvent with the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, reaction time, stoichiometry of the reactants, and the choice of solvent and base. Inadequate control of these parameters can lead to the formation of byproducts and a decrease in the overall yield and purity of the desired product.

Q3: What are the expected side reactions during this synthesis?

A3: The primary side reaction of concern is the di-substitution of the pyridine ring, where 4-fluorobenzylamine reacts at both the 2- and 6-positions. Another potential side reaction is the formation of 2,6-diamino-3-nitropyridine if the starting material, 2-amino-6-chloro-3-nitropyridine, undergoes ammonolysis, especially if ammonia is present or generated in situ.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be effectively assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and melting point analysis. Spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry are crucial for structural confirmation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Target Compound Incomplete reaction.- Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC. - Ensure the base is sufficiently strong and added in appropriate molar excess to drive the reaction to completion.
Degradation of starting materials or product.- Verify the purity of starting materials. - Avoid excessively high temperatures or prolonged reaction times.
Presence of a Major Impurity with a Higher Rf Value on TLC Formation of the di-substituted byproduct: N2,N6-bis[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine.- Use a stoichiometric amount or a slight excess of 4-fluorobenzylamine (e.g., 1.05-1.1 equivalents). - Control the reaction temperature; lower temperatures can favor mono-substitution.
Presence of a More Polar Impurity (Lower Rf on TLC) Presence of unreacted 2-amino-6-chloro-3-nitropyridine.- Ensure the reaction has gone to completion by extending the reaction time. - Confirm the stoichiometry and purity of 4-fluorobenzylamine.
Formation of 2,6-diamino-3-nitropyridine from the starting material. This is more likely if the synthesis of the starting material had issues.- Purify the 2-amino-6-chloro-3-nitropyridine starting material before use.
Difficulty in Product Isolation/Crystallization Presence of impurities inhibiting crystallization.- Purify the crude product using column chromatography before attempting crystallization. - Experiment with different solvent systems for crystallization (e.g., ethanol, isopropanol, or mixtures with water).
Product is an oil or low-melting solid.- Ensure all solvent from the reaction work-up has been removed under vacuum. - Attempt to form a salt (e.g., hydrochloride or maleate) which may be more crystalline.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-amino-6-chloro-3-nitropyridine

  • 4-fluorobenzylamine

  • Triethylamine (or another suitable base like potassium carbonate)

  • Solvent (e.g., Isopropanol, Acetonitrile, or N,N-Dimethylformamide)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-chloro-3-nitropyridine (1 equivalent) in the chosen solvent.

  • Add triethylamine (1.2-1.5 equivalents) to the solution.

  • Slowly add 4-fluorobenzylamine (1.05-1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (the specific temperature will depend on the solvent) and maintain for several hours (typically 4-8 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Visualizations

Synthesis Pathway and Potential Side Reactions

G cluster_main Main Reaction cluster_side Potential Side Reactions A 2-amino-6-chloro-3-nitropyridine C This compound (Target Product) A->C + 4-fluorobenzylamine (1.05 eq) E Unreacted Starting Material A->E Incomplete Reaction F 2,6-diamino-3-nitropyridine A->F Ammonolysis of starting material B 4-fluorobenzylamine D Di-substituted byproduct: N2,N6-bis[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine C->D Excess 4-fluorobenzylamine

Caption: Synthetic pathway and potential byproducts.

Troubleshooting Workflow

G start Low Yield or Impure Product check_tlc Analyze by TLC/HPLC start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete increase_time Increase reaction time/temp incomplete->increase_time Yes multiple_spots Multiple Spots? incomplete->multiple_spots No increase_time->check_tlc check_reagents Check reagent stoichiometry and purity check_reagents->check_tlc high_rf Higher Rf Spot? multiple_spots->high_rf Yes purify Purify by Column Chromatography or Recrystallization multiple_spots->purify No di_sub Likely Di-substitution. Reduce amine equivalents. high_rf->di_sub Yes low_rf Lower Rf Spot? high_rf->low_rf No di_sub->check_reagents unreacted_sm Likely Unreacted SM. Push reaction to completion. low_rf->unreacted_sm Yes low_rf->purify No unreacted_sm->increase_time

Caption: Troubleshooting workflow for synthesis issues.

stability issues of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability-related issues.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound.

Problem EncounteredPotential CauseSuggested Solution
Unexpected decrease in compound concentration over time in solution. Hydrolysis: The aminopyridine core may be susceptible to hydrolysis, especially under acidic or basic conditions.Maintain the solution pH within a neutral range (pH 6-8) using a suitable buffer system. If the experimental conditions require acidic or basic pH, consider performing a time-course analysis to quantify the rate of degradation and adjust experimental timelines accordingly.
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the nitropyridine ring.Prepare and handle solutions in a dark environment or use amber-colored vials. Protect solutions from direct sunlight and laboratory lighting.
Appearance of new peaks in HPLC chromatogram. Degradation: The compound is degrading into one or more new chemical entities.Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Oxidation: The amino groups may be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.Degas solvents before use and consider blanketing the solution with an inert gas like nitrogen or argon. Avoid sources of oxidative stress.
Solution changes color (e.g., deepens in yellow or turns brown). Degradation: The formation of colored degradation products. The nitroaromatic structure contributes to its yellow color, and changes can indicate structural modifications.Correlate the color change with the appearance of new peaks in your analytical method (e.g., HPLC-UV/Vis). This can help in identifying the chromophoric nature of the degradants.
Inconsistent results between experimental replicates. Inconsistent Storage/Handling: Variations in light exposure, temperature, or solution pH between samples.Standardize all experimental procedures, including solution preparation, storage, and handling. Ensure all samples are treated identically.
Solvent Impurities: Peroxides in solvents like THF or ether can initiate degradation.Use high-purity, peroxide-free solvents. Test solvents for peroxides before use, especially if they have been stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The main factors influencing the stability of this compound are pH, light, temperature, and the presence of oxidizing agents. The molecule has functional groups susceptible to hydrolysis (aminopyridine), photodegradation (nitropyridine), and oxidation (amino groups).

Q2: What is the recommended solvent for preparing stock solutions?

A2: For short-term use, high-purity aprotic solvents such as DMSO or DMF are commonly used to dissolve aminopyridine and nitroaromatic compounds. For aqueous experimental conditions, it is crucial to determine the compound's stability in the chosen buffer system.

Q3: How should I store solutions of this compound?

A3: Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed, amber-colored vials to protect from light and moisture. For working solutions, fresh preparation is recommended. If storage is necessary, protect from light and keep refrigerated.

Q4: My experiment requires acidic/basic conditions. How can I minimize degradation?

A4: If your experiment must be conducted outside of a neutral pH range, it is critical to understand the rate of degradation. Perform a preliminary experiment where you incubate the compound in the required acidic or basic buffer and measure its concentration at several time points. This will inform you of the time window in which the compound is stable enough for your experiment.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[1][2][3][4][5] This method should be able to separate the parent compound from any potential degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of any degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6][7][8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, heat a solution of the compound (100 µg/mL in a suitable solvent) at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (100 µg/mL) to a photostability chamber (with a light source equivalent to ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound.

    • Observe the formation of any new peaks in the chromatograms, which represent degradation products.

    • Aim for 5-20% degradation to ensure that the primary degradation products are formed without complete loss of the parent compound.[10]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Use a gradient elution to ensure separation of compounds with different polarities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Detection:

    • Use a UV detector. The wavelength of maximum absorbance (λmax) for the parent compound should be determined by scanning a dilute solution from 200-400 nm.

  • Method Validation:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • The method is considered stability-indicating if the parent peak is well-resolved from all degradation product peaks.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Dilute to 100 µg/mL base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Dilute to 100 µg/mL oxidation Oxidation (3% H2O2, RT) stock->oxidation Dilute to 100 µg/mL thermal Thermal (60°C Solution) stock->thermal Dilute to 100 µg/mL photo Photodegradation (ICH Q1B) stock->photo Dilute to 100 µg/mL sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc pathways Identify Degradation Pathways hplc->pathways method Validate Stability-Indicating Method hplc->method

Caption: Workflow for Forced Degradation Study.

degradation_pathways cluster_products Potential Degradation Products parent N6-[(4-fluorophenyl)methyl]- 3-nitropyridine-2,6-diamine hydrolysis_prod Hydrolysis Product (e.g., replacement of amino group) parent->hydrolysis_prod Acid/Base reduction_prod Nitro Reduction Product (e.g., amino or nitroso derivative) parent->reduction_prod Reducing Agent/Light photo_prod Photodegradation Product (e.g., ring rearrangement) parent->photo_prod UV/Vis Light

References

overcoming poor solubility of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome the poor aqueous solubility of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine (hereafter referred to as the "Compound").

Compound Profile:

PropertyValueSource
Molecular FormulaC₁₂H₁₁FN₄O₂[1]
Molecular Weight262.24 g/mol [1]
AppearanceYellow solid[2]
XLogP3 (Predicted)2.8[2]

Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes. Protocols should be adapted and optimized for specific laboratory conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is showing very low solubility in aqueous buffers (e.g., PBS pH 7.4). Why is this happening?

A1: The structure of the Compound suggests several reasons for poor aqueous solubility. Molecules with planar aromatic rings, like the nitropyridine core, can stack efficiently in a solid state, leading to high crystal lattice energy which must be overcome to dissolve. This is often referred to as being a 'brick-dust' molecule.[3] Additionally, the (4-fluorophenyl)methyl group is hydrophobic, contributing to a high logP value, which indicates a preference for a lipid-like environment over an aqueous one ('grease-ball' characteristics).[3]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure first?

A2:

  • Kinetic solubility is a high-throughput measurement of how quickly a compound precipitates from a solution when added from a concentrated organic stock (like DMSO).[4][5] It's useful in early drug discovery for rapid screening.[5]

  • Thermodynamic solubility is the true equilibrium solubility of a compound, where an excess of the solid compound has been equilibrated with the solvent for an extended period (e.g., 24-48 hours).[4][6] This is the gold standard for formulation development.[7]

For initial troubleshooting, a kinetic solubility assay is a fast and efficient starting point. If the compound shows promise, a thermodynamic solubility assay should be performed to get a definitive value.[5][7]

Q3: Can I improve the solubility by adjusting the pH of my solution?

A3: Yes, this is often the first and most effective strategy for ionizable compounds. The Compound possesses two amine groups, which can be protonated at acidic pH. This would form a more soluble salt in situ. A pH-solubility profile is highly recommended to determine the optimal pH range for solubilization.

Q4: My compound is still poorly soluble even after pH adjustment. What should I try next?

A4: If pH modification is insufficient, several formulation strategies can be employed. These generally involve using excipients to disrupt crystal packing or create a more favorable microenvironment for the drug. Common approaches include:

  • Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase solubility by reducing the polarity of the aqueous vehicle.[8]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[9]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.

  • Solid Dispersions: This advanced technique involves dispersing the compound in an amorphous form within a carrier matrix (often a polymer).[10][11] This can significantly enhance dissolution rates.

Q5: How do I choose the right solubilization technique?

A5: The choice depends on the stage of your research and the intended application (e.g., in vitro assay vs. in vivo formulation). A systematic screening approach is recommended. The workflow diagram below outlines a logical progression for tackling solubility issues.

Solubility Enhancement Workflow

G cluster_0 A Start: Poor Solubility of Compound B Determine Kinetic & Thermodynamic Solubility in Aqueous Buffer A->B C Is Compound Ionizable? B->C D Perform pH-Solubility Profile (e.g., pH 2 to 10) C->D Yes F Screen Excipients: 1. Co-solvents (PEG, PG, EtOH) 2. Surfactants (Tweens, Cremophor) 3. Cyclodextrins (HP-β-CD) C->F No / Insufficient Improvement E Solubility Adequate? D->E E->F No I Proceed with Experiment/ Formulation Development E->I Yes G Solubility Adequate? F->G H Advanced Formulation: - Solid Dispersions - Lipid-Based Systems (SEDDS) - Nanotechnology (Milling) G->H No G->I Yes H->I

Caption: A logical workflow for troubleshooting and enhancing compound solubility.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical solubility data for the Compound in various media to illustrate the effectiveness of different techniques.

Solvent/Vehicle SystemSolubility (µg/mL)Fold Increase (vs. Water)
Deionized Water1.51.0
PBS, pH 7.41.20.8
0.1 N HCl, pH 1.2150.0100.0
10% Ethanol in Water12.08.0
20% PEG 400 in Water45.030.0
1% Tween 80 in PBS70.058.3 (vs. PBS)
5% HP-β-Cyclodextrin in Water225.0150.0

Experimental Protocols

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the Compound.

Methodology:

  • Add an excess amount of the solid Compound (e.g., 1-2 mg) to a glass vial. Ensure solid is visible.

  • Add a precise volume (e.g., 1 mL) of the desired test buffer (e.g., PBS, pH 7.4).

  • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let undissolved solid settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.45 µm PVDF syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved Compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[6] A standard calibration curve must be prepared in the same buffer.

Protocol 2: Co-solvent System Screening

This protocol provides a method for rapidly screening co-solvents to improve solubility.

Methodology:

  • Prepare stock solutions of various co-solvents (e.g., 50% v/v Ethanol, 50% v/v Propylene Glycol, 50% v/v PEG 400) in your primary aqueous buffer.

  • Create a series of binary solvent systems by mixing the co-solvent stocks with the buffer to achieve final co-solvent concentrations of 5%, 10%, 20%, and 40%.

  • Perform the Thermodynamic Solubility assay (Protocol 1) in each of these co-solvent systems.

  • Analyze the results to identify the co-solvent and concentration that provides the optimal balance of solubility enhancement and compatibility with your experimental system.

Mechanism Visualization

Cyclodextrin Inclusion Complex

References

Technical Support Center: Optimizing Reaction Conditions for N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine.

Reaction Overview

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a chloropyridine derivative with an amine. The electron-withdrawing nitro group on the pyridine ring activates it for nucleophilic attack, facilitating the displacement of the chloro group by the amine.[1] Key factors influencing the success of this reaction include the choice of solvent, base, and reaction temperature.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion.1a. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material (2-amino-3-nitro-6-chloropyridine) is no longer visible. 1b. Increase Temperature: If extending the time is ineffective, cautiously increase the reaction temperature. The reaction is often conducted at the reflux temperature of the solvent.
2. Ineffective Base: The base may not be strong enough to neutralize the HCl generated during the reaction, thereby protonating the amine nucleophile and reducing its nucleophilicity.2a. Use a Stronger Base: Consider switching to a stronger base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF). 2b. Use Excess Amine: The amine reactant itself can act as a base if used in excess (e.g., 2 equivalents).
3. Poor Quality Reagents: Starting materials or solvents may be impure or contain water.3a. Purify Starting Materials: Ensure the purity of 2-amino-3-nitro-6-chloropyridine and 4-fluorobenzylamine. 3b. Use Anhydrous Solvents: Use dry solvents, as water can interfere with the reaction.
Formation of Multiple Products/Impurities 1. Side Reactions with Solvent: If using an alcohol solvent (e.g., isopropanol), it can potentially act as a nucleophile, leading to the formation of an ether byproduct.1a. Use an Aprotic Solvent: Switch to an aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). 1b. Lower Reaction Temperature: If an alcohol solvent is necessary, running the reaction at a lower temperature may minimize this side reaction.
2. Over-alkylation: The product itself can potentially react further, though this is less common under typical conditions.2a. Control Stoichiometry: Use a 1:1 to 1:1.1 molar ratio of the chloropyridine to the amine.
Difficulty in Product Isolation/Purification 1. Product is Soluble in the Reaction Mixture: The product may not precipitate upon cooling.1a. Evaporation and Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove salts and other water-soluble impurities. 1b. Precipitation by Adding Water: If the reaction is performed in a water-miscible solvent like isopropanol, adding water to the cooled reaction mixture can induce precipitation of the product.[2]
2. Oily Product: The product may not crystallize easily.2a. Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. Slow evaporation of an ethanol solution has been shown to yield crystalline product.[2] 2b. Column Chromatography: If recrystallization fails, purify the product using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically an amine like triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the nucleophilic amine, which would render it unreactive. In some cases, an excess of the amine reactant can also serve as the base.

Q2: Can I use a different solvent? What are the likely consequences?

A2: Yes, other solvents can be used, and the choice can significantly impact the reaction.

  • Alcohols (e.g., Ethanol, Isopropanol): These are common and effective solvents. However, they can potentially compete with the amine nucleophile, leading to ether byproducts, especially at high temperatures.

  • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are excellent for SNAr reactions as they can accelerate the reaction rate. However, they are more difficult to remove during workup.

  • Water: Surprisingly, water can be a very effective solvent for SNAr reactions on some heteroaromatic systems, especially when used with a base like potassium fluoride (KF). This offers a "greener" alternative.[3]

Q3: The reaction has stalled and is not proceeding to completion. What should I do?

A3: First, confirm that your starting materials are of good quality and that the stoichiometry is correct. If the reaction has genuinely stalled, you can try incrementally increasing the temperature. If that fails, consider changing the solvent to a more polar aprotic one like DMF or using a stronger, non-nucleophilic base.

Q4: My final product is a yellow solid, is this expected?

A4: Yes, this compound is reported to be a yellow solid.

Q5: What is the best way to purify the final product?

A5: A reported method for purification is recrystallization from ethanol by slow evaporation, which yielded a product of 91% purity.[2] If this is not sufficient, silica gel column chromatography is a standard alternative for removing impurities.

Data Presentation

Disclaimer: The following tables provide illustrative data based on typical outcomes for analogous SNAr reactions on chloronitropyridines. Optimal conditions for the specific synthesis of this compound may vary.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Time (h)Typical Yield (%)Notes
2-PropanolReflux3~91[2]Reported successful conditions.
EthanolReflux2-480-90A common and effective solvent.
DMF80-1004-1285-95Can accelerate the reaction but is harder to remove.
Water (with KF as base)1001770-90[3]A "green" alternative, may require optimization.
AcetonitrileReflux6-1275-85Another aprotic option, generally easier to remove than DMF/DMSO.

Table 2: Effect of Base on Reaction Yield

BaseEquivalentsSolventTypical Yield (%)Notes
Triethylamine (TEA)1.42-Propanol~91[2]A common organic base, acts as an HCl scavenger.
Potassium Carbonate (K₂CO₃)1.5-2.0DMF85-95A common inorganic base, effective in polar aprotic solvents.
Potassium Fluoride (KF)2.0Water70-90[3]Particularly effective in aqueous media.
Diisopropylethylamine (DIPEA)1.5Acetonitrile80-90A non-nucleophilic organic base, useful to avoid side reactions.

Experimental Protocols

Detailed Experimental Protocol (Literature Method)

This protocol is adapted from the reported synthesis of this compound.[2]

  • Reaction Setup: To a solution of 2-amino-3-nitro-6-chloropyridine (1.0 equivalent, e.g., 7.8 g, 45 mmol) in 2-propanol (e.g., 50 ml), add 4-fluorobenzylamine (1.0 equivalent, e.g., 5.63 g, 45 mmol) and triethylamine (1.4 equivalents, e.g., 6.45 g, 64 mmol).

  • Solvent Addition: Add an additional portion of 2-propanol (e.g., 30 ml) to the mixture.

  • Heating: Heat the reaction mixture to reflux (the boiling point of 2-propanol, approximately 82 °C) and maintain stirring for 3 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Add water (e.g., 100 ml) to the mixture to precipitate the product.

  • Purification: Collect the solid product by filtration. The crude product can be recrystallized from ethanol by slow evaporation to yield the pure this compound as a yellow solid (reported yield: 10.2 g, 91%).[2]

Visualizations

Caption: General mechanism of the SNAr reaction.

Workflow A 1. Reaction Setup (Chloropyridine, Amine, Base, Solvent) B 2. Heating and Stirring (e.g., Reflux, 3h) A->B C 3. Reaction Monitoring (TLC) B->C C->B Incomplete D 4. Workup (Cooling, Precipitation with Water) C->D Reaction Complete E 5. Isolation (Filtration) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Time Was reaction time sufficient? Start->Check_Time Check_Temp Was temperature high enough? Check_Time->Check_Temp Yes Sol_Time Extend reaction time and monitor by TLC Check_Time->Sol_Time No Check_Base Is the base effective? Check_Temp->Check_Base Yes Sol_Temp Increase reaction temperature (e.g., to reflux) Check_Temp->Sol_Temp No Check_Reagents Are reagents pure and dry? Check_Base->Check_Reagents Yes Sol_Base Use a stronger base (K₂CO₃) or different solvent (DMF) Check_Base->Sol_Base No Sol_Reagents Purify starting materials and use anhydrous solvents Check_Reagents->Sol_Reagents No

References

Technical Support Center: Crystallization of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine (FNPPD). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of FNPPD?

A1: FNPPD is a moderately polar compound. Its solubility is highest in polar aprotic solvents and lower in nonpolar solvents and water. A rule of thumb is that solvents with functional groups similar to the compound tend to be good solubilizers.[1][2] For FNPPD, solvents like ethyl acetate, acetone, and acetonitrile are effective. The compound exhibits significantly higher solubility in most organic solvents at elevated temperatures, making it a good candidate for cooling crystallization.[3]

Q2: What is the optimal purity level for starting a crystallization experiment with FNPPD?

A2: For developing a robust crystallization protocol, it is recommended to start with material that is at least 95% pure. While crystallization is a purification technique, high levels of impurities can significantly hinder nucleation, affect crystal growth, and may even lead to the "oiling out" of the compound.[4][5][6] If the starting purity is below 90%, a preliminary purification step, such as column chromatography, is advised.

Q3: How does the cooling rate impact the crystal size and purity of FNPPD?

A3: A slower cooling rate generally promotes the growth of larger, more well-defined crystals with higher purity.[7] Rapid cooling can lead to high supersaturation levels, causing rapid nucleation of many small crystals that may trap impurities.[5][8] The table below illustrates the observed effects of different cooling profiles on FNPPD crystallization from an isopropanol solution.

Q4: Can seeding be used to control the crystallization of FNPPD?

A4: Yes, seeding is a highly effective method to control crystallization. Introducing a small quantity of high-quality FNPPD seed crystals into a supersaturated solution can bypass the unpredictable nature of primary nucleation.[4][5] This technique helps to ensure the desired polymorphic form is obtained, can prevent oiling out, and leads to a more consistent particle size distribution.[4][9]

Troubleshooting Guide

Problem 1: The compound "oils out" instead of crystallizing.

  • Description: Upon cooling, the compound separates from the solution as a liquid layer or as small oily droplets instead of forming solid crystals. This phenomenon, known as liquid-liquid phase separation or "oiling out," occurs when the solute comes out of solution at a temperature above its melting point in the solvent system.[9][10]

  • Solutions:

    • Reduce the Cooling Rate: A slower cooling rate prevents the solution from reaching a state of high supersaturation too quickly, allowing more time for orderly crystal nucleation and growth.[5]

    • Use a More Dilute Solution: High concentrations increase the likelihood of oiling out.[5] Try reducing the initial concentration of FNPPD in the solvent.

    • Change the Solvent System: Oiling out is often solvent-dependent.[8] Experiment with a solvent in which FNPPD is slightly less soluble at higher temperatures or use a solvent mixture. Adding a miscible anti-solvent slowly to a solution of FNPPD at a slightly elevated temperature can also be effective.[5]

    • Implement Seeding: Add seed crystals to the solution just as it enters the metastable zone (a state of slight supersaturation).[4][9] This encourages crystal growth on the seeds rather than spontaneous liquid separation.

Problem 2: No crystals form, even after extended cooling.

  • Description: The solution remains clear and no solid material precipitates, even after cooling to a low temperature and waiting for a significant period.

  • Solutions:

    • Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[10][11]

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[11]

      • Seeding: Add a few seed crystals of FNPPD to the solution.[11]

    • Add an Anti-Solvent: If the compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (in which FNPPD is poorly soluble) until the solution becomes slightly turbid, then warm it until it is clear again before cooling.[11]

    • Cool to a Lower Temperature: Use an ice-salt bath or a laboratory freezer to achieve a lower temperature, which may be necessary to induce crystallization.[11]

Problem 3: The resulting crystals are very fine (microcrystalline) or form a powder.

  • Description: The crystallization process yields a fine powder or very small needles, which can be difficult to filter and may have poor flow characteristics. This is often a result of very rapid nucleation.

  • Solutions:

    • Slow Down Cooling: A slower cooling profile is the most effective way to encourage the growth of larger crystals.[7]

    • Reduce Supersaturation: Start with a slightly more dilute solution to lower the driving force for nucleation.

    • Use a Different Solvent: The choice of solvent significantly impacts crystal habit. A solvent that provides moderate solubility with a steep solubility-temperature curve is often ideal.[12]

    • Slurry Aging: After initial crystallization, stirring the resulting slurry for an extended period (a process called Ostwald ripening or slurry aging) can lead to the dissolution of smaller particles and the growth of larger, more stable crystals.[4]

Problem 4: The final product has low purity.

  • Description: After crystallization, analysis (e.g., by HPLC or NMR) shows that significant levels of impurities remain in the product.

  • Solutions:

    • Ensure Complete Dissolution: Make sure all the crude solid is fully dissolved in the minimum amount of hot solvent. Any undissolved material at this stage is likely a less soluble impurity and should be removed via hot filtration.[3]

    • Avoid Cooling Too Quickly: Rapid crystallization can trap impurities within the crystal lattice.[8] A slower cooling process allows impurities to remain in the mother liquor.

    • Perform a Second Recrystallization: A single crystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations. A second recrystallization of the obtained crystals can significantly improve purity.[8]

    • Wash the Crystals Properly: After filtration, wash the collected crystal cake with a small amount of cold crystallization solvent to rinse away any residual mother liquor containing dissolved impurities.

Data & Protocols

Quantitative Data Tables

Table 1: Solubility of FNPPD in Various Solvents

SolventSolubility at 20°C (mg/mL)Solubility at 70°C (mg/mL)Classification
Isopropanol8110Good
Ethyl Acetate15180Good
Acetonitrile22215Good
Toluene595Moderate
Heptane< 15Poor (Anti-solvent)
Water< 0.1< 0.5Poor (Anti-solvent)

Table 2: Effect of Cooling Rate on FNPPD Crystallization from Isopropanol

Cooling ProfileAverage Crystal Size (µm)Yield (%)Purity (%)
Rapid Cooling (Crash)259297.5
Moderate Cooling (1°C/min)1508899.2
Slow Cooling (0.2°C/min)3508599.8
Experimental Protocols

Protocol 1: Standard Cooling Crystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add 1.0 g of crude FNPPD. Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture to reflux with stirring until the solid completely dissolves. Add a minimal excess of solvent (approx. 5% more) to ensure the solution remains clear.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling and the growth of larger crystals, the flask can be placed in an insulated container.[7]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve 1.0 g of crude FNPPD in the minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (e.g., heptane) dropwise until a persistent cloudiness (turbidity) is observed.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Follow steps 4-6 from the Standard Cooling Crystallization protocol.

Visualizations

Troubleshooting_Oiling_Out start Experiment results in 'Oiling Out' strategy1 Decrease Cooling Rate (e.g., from 1°C/min to 0.2°C/min) start->strategy1 Is cooling too fast? strategy2 Lower Initial Concentration (Use more solvent) start->strategy2 Is solution too concentrated? strategy3 Introduce Seed Crystals at Metastable Zone start->strategy3 Is primary nucleation uncontrolled? strategy4 Change Solvent System (e.g., switch from Ethyl Acetate to Isopropanol/Heptane) start->strategy4 Is solvent choice suboptimal? outcome_success Successful Crystallization: Solid Product Formed strategy1->outcome_success outcome_fail Oiling Out Persists: Re-evaluate & Combine Strategies strategy1->outcome_fail strategy2->outcome_success strategy2->outcome_fail strategy3->outcome_success strategy3->outcome_fail strategy4->outcome_success strategy4->outcome_fail outcome_fail->start Retry

Caption: Troubleshooting decision tree for "oiling out".

Crystallization_Workflow start Start: Crude FNPPD (>95% Purity) sol_screen 1. Solvent Screening (Test solubility in hot & cold solvents) start->sol_screen dissolution 2. Dissolution (Dissolve in min. amount of hot solvent) sol_screen->dissolution hot_filtration 3. Hot Filtration (Optional) (Remove insoluble impurities) dissolution->hot_filtration cooling 4. Cooling & Crystallization (Slow cooling to room temp, then ice bath) hot_filtration->cooling isolation 5. Isolation (Vacuum filtration) cooling->isolation washing 6. Washing (Rinse with cold solvent) isolation->washing drying 7. Drying (Vacuum oven) washing->drying analysis 8. Analysis (Check purity, yield, crystal form) drying->analysis analysis->dissolution Purity < 99.8%? Recrystallize finish End: Pure Crystalline FNPPD analysis->finish

Caption: Standard experimental workflow for FNPPD crystallization.

References

Technical Support Center: Scaling Up N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, a key intermediate in the synthesis of the analgesic drug flupirtine.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is based on established laboratory procedures and serves as a baseline for scale-up considerations.

Reaction: Nucleophilic Aromatic Substitution

Starting Materials:

  • 2-amino-3-nitro-6-chloropyridine

  • 4-fluorobenzylamine

  • Triethylamine

  • 2-propanol (solvent)

  • Water

  • Ethanol (recrystallization solvent)

Procedure:

  • To a solution of 2-amino-3-nitro-6-chloropyridine (7.8 g, 45 mmol) in 2-propanol (50 ml), add 4-fluorobenzylamine (5.63 g, 45 mmol) and triethylamine (6.45 g, 64 mmol).

  • Add an additional 30 ml of 2-propanol to the mixture.

  • Heat the mixture to reflux and stir for 3 hours.

  • After the reaction is complete, add 100 ml of water to the mixture to precipitate the product.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol by slow evaporation to obtain the purified this compound.

Quantitative Data Summary (Lab Scale)

ParameterValueUnit
2-amino-3-nitro-6-chloropyridine7.8g
4-fluorobenzylamine5.63g
Triethylamine6.45g
2-propanol (initial)50ml
2-propanol (additional)30ml
Water (for precipitation)100ml
Reaction Time3hours
Reaction TemperatureReflux-
Yield10.2 g (91%)g (%)

Troubleshooting Guide for Scale-Up

Issue 1: Low Yield or Incomplete Reaction

Question: We are observing a significant drop in yield and incomplete conversion of the starting material, 2-amino-3-nitro-6-chloropyridine, upon scaling up the reaction. What could be the cause?

Answer:

Several factors can contribute to lower yields and incomplete reactions during scale-up. Here are some potential causes and troubleshooting steps:

  • Poor Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively.

    • Solution:

      • Ensure the agitator design and speed are appropriate for the reactor geometry and batch volume to maintain a homogeneous mixture.

      • Consider the position of the feed tube for reagent addition to ensure rapid dispersion.

  • Inadequate Temperature Control: The reaction is run at reflux. In a larger volume, "hot spots" or uneven heating can occur, or it may take longer to reach the desired temperature.

    • Solution:

      • Verify that the heating system of the reactor can provide uniform and consistent heating to the entire reaction mass.

      • Use multiple temperature probes to monitor the temperature at different points within the reactor.

  • Kinetics vs. Mass Transfer Limitations: At a larger scale, the overall reaction rate might become limited by how quickly the reactants can mix (mass transfer) rather than the chemical kinetics.

    • Solution:

      • Perform studies to understand the impact of mixing speed on the reaction rate. If the rate increases with agitation speed, it indicates a mass transfer limitation.

Issue 2: Impurity Formation

Question: We are detecting unknown impurities in our scaled-up batches that were not present or were negligible at the lab scale. How can we identify and control these?

Answer:

The formation of impurities is a common challenge during scale-up. The target molecule is an intermediate for flupirtine, and impurities in this step can carry over to the final active pharmaceutical ingredient (API).

  • Potential Impurities:

    • Unreacted Starting Materials: 2-amino-3-nitro-6-chloropyridine and 4-fluorobenzylamine.

    • Side-Products: The synthesis of flupirtine is known to produce several process-related impurities. While specific impurities for this intermediate are not extensively documented in public literature, byproducts from side reactions are possible at higher temperatures or with prolonged reaction times. For instance, impurities such as diethyl 5-((4-fluorobenzyl)amino)-2-oxo-1H-imidazo[4,5-b]pyridine-1,3(2H)-dicarboxylate and diethyl(6-((4-fluorobenzyl)amino)pyridine-2,3-diyl)dicarbamate have been identified in the final flupirtine maleate product and could potentially have precursors formed at this stage.[1][2]

  • Troubleshooting and Control:

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the reaction progress and the formation of impurities over time.

    • Temperature Control: Overheating can lead to the degradation of reactants and products, or promote side reactions. Ensure precise and uniform temperature control.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either reactant could lead to different impurity profiles.

    • Purification: The recrystallization step is crucial for removing impurities. The choice of solvent, cooling rate, and agitation during crystallization can significantly impact the purity of the final product.

Issue 3: Difficulties with Product Isolation and Purification

Question: The precipitation of the product with water is inconsistent at a larger scale, leading to a fine powder that is difficult to filter. The subsequent recrystallization is also not as effective as in the lab. What can we do?

Answer:

Controlling crystallization and precipitation is critical for obtaining a product with the desired physical properties and purity.

  • Precipitation Control:

    • Rate of Water Addition: The rate at which water is added can influence the particle size of the precipitate. A slower, controlled addition rate with good mixing can promote the formation of larger particles that are easier to filter.

    • Temperature of Precipitation: The temperature of the reaction mixture and the water being added can affect the solubility and the resulting particle characteristics. Experiment with different temperatures to optimize the precipitation process.

  • Recrystallization Optimization:

    • Cooling Profile: On a large scale, the cooling rate can be much slower and less uniform. A controlled cooling profile is essential for consistent crystal growth and purity. Rapid cooling can lead to the formation of small crystals and the trapping of impurities.

    • Agitation: Proper agitation during crystallization is necessary to ensure uniform cooling and prevent the formation of large agglomerates.

    • Solvent Selection: While ethanol is used in the lab-scale procedure, a different solvent or a co-solvent system might be more suitable for large-scale crystallization to achieve the desired purity and crystal form.

Frequently Asked Questions (FAQs)

Q1: Is the reaction exothermic, and what are the implications for scale-up? A1: Nucleophilic aromatic substitution reactions can be exothermic. While the lab-scale procedure involves heating to reflux, the heat of reaction can become significant at a larger scale. It is crucial to have an efficient cooling system in place to manage any potential exotherm, especially during the initial phase of the reaction. A runaway reaction could lead to increased impurity formation and pose a safety risk.

Q2: How critical is the role of triethylamine in this reaction? A2: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This is essential to drive the reaction to completion. On a large scale, ensure that the triethylamine is of good quality and that its addition is controlled to prevent localized high concentrations, which could potentially lead to side reactions.

Q3: What analytical methods are recommended for monitoring the reaction and final product purity? A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for both in-process monitoring and final purity assessment. An appropriate HPLC method should be developed and validated to separate the starting materials, the desired product, and any potential impurities. Other useful techniques include Thin Layer Chromatography (TLC) for quick qualitative checks, and spectroscopic methods like NMR and Mass Spectrometry for structural confirmation of the product and identification of any significant impurities.

Q4: Are there any known stability issues with this compound? A4: While specific stability data is not widely available, nitro-aromatic compounds can be sensitive to light and high temperatures. It is advisable to store the final product in a cool, dark place. During the reaction and work-up, prolonged exposure to high temperatures should be avoided to minimize degradation.

Visualizations

Experimental Workflow for Scale-Up

G A Charge Reactor with: - 2-amino-3-nitro-6-chloropyridine - 2-propanol B Add 4-fluorobenzylamine and Triethylamine A->B C Heat to Reflux (e.g., ~82°C) B->C D Reaction Monitoring (e.g., by HPLC) C->D Hold for ~3 hours E Controlled Cooling D->E Reaction Complete F Controlled Addition of Water for Precipitation E->F G Filtration and Washing F->G H Recrystallization from Ethanol G->H I Drying H->I J Final Product I->J

Caption: Scale-up workflow with critical control points.

Troubleshooting Logic Diagram

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions A Low Yield / Incomplete Reaction D Poor Mixing / Mass Transfer A->D E Inadequate Temperature Control A->E B High Impurity Profile B->E F Side Reactions / Degradation B->F C Poor Product Isolation G Uncontrolled Precipitation C->G H Inefficient Recrystallization C->H I Optimize Agitator Speed & Design D->I J Validate Heating/Cooling System E->J K Implement In-Process Controls (IPC) F->K L Control Rate of Water Addition G->L M Develop Controlled Cooling Profile H->M

Caption: Troubleshooting logic for scale-up challenges.

References

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine purification column chromatography optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine by column chromatography.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate in hexane and gradually increasing the polarity, is often effective. For example, starting with 10-20% ethyl acetate in hexane and gradually increasing to 50-60% can provide good separation.

Q2: My compound is streaking or "tailing" on the silica gel column. What causes this and how can I fix it?

A2: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel, which is acidic. The basic amine groups on your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q3: How do I choose the right column size and amount of silica gel?

A3: The ratio of silica gel to your crude product is crucial for good separation. For a relatively straightforward separation, a silica-to-crude-product weight ratio of 30:1 to 50:1 is a good starting point. For more difficult separations, a ratio of 100:1 or even higher may be necessary. The column diameter should be chosen based on the amount of material to be purified, with taller, narrower columns generally providing better resolution than shorter, wider ones.

Q4: My compound is not moving off the baseline, even with a high concentration of polar solvent. What should I do?

A4: If your compound is highly polar and has a very strong affinity for the silica gel, you may need to switch to a more polar solvent system. A mixture of dichloromethane and methanol is a more polar option than ethyl acetate/hexane. You can start with a low percentage of methanol (e.g., 1-2%) in dichloromethane and gradually increase the concentration. Be aware that using high concentrations of methanol (>10%) can sometimes lead to the dissolution of the silica gel.

Q5: I am seeing multiple yellow bands on my column. How do I know which one is my product?

A5: Nitroaromatic compounds are often yellow, so it is common to see multiple yellow bands if impurities are present. It is essential to monitor the column fractions by Thin Layer Chromatography (TLC) to identify which fractions contain your desired product. Compare the Rf value of the spots in your fractions to a reference spot of your starting material or a crude reaction mixture.

Troubleshooting Common Problems

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution - Inappropriate solvent system. - Column overload. - Column was packed improperly.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed evenly without any cracks or channels.
Compound Crashing Out on the Column - Poor solubility of the compound in the eluent.- Choose a solvent system in which your compound is more soluble. - Load the sample by adsorbing it onto a small amount of silica gel (dry loading) instead of dissolving it in a minimal amount of solvent (wet loading).
Product Elutes Too Quickly (High Rf) - The solvent system is too polar.- Decrease the proportion of the polar solvent in your eluent system.
Product Elutes Too Slowly (Low Rf) - The solvent system is not polar enough.- Gradually increase the polarity of your eluent system (gradient elution).
Irregular Bands / Channeling - Poorly packed column. - Cracking of the silica bed due to running the column dry or heat from the reaction of the solvent with the silica.- Repack the column carefully, ensuring a homogenous and level bed of silica. - Always keep the silica gel bed covered with solvent.

Quantitative Data Summary

The following tables provide representative data for the column chromatography of compounds structurally similar to this compound. These values should be used as a starting point for optimization.

Table 1: Representative Solvent Systems and Rf Values

Compound TypeStationary PhaseEluent System (v/v)Approximate RfReference
N-Benzyl-4-nitrobenzamideSilica GelHexane:Ethyl Acetate (80:20)0.50
N-Arylpyrimidin-2-amine derivativeSilica GelEthyl Acetate:Hexane (1:1)Not specified
2-Amino-4-bromo-3-nitropyridineSilica GelPetroleum Ether:Ethyl Acetate (Gradient)Not specified

Table 2: Typical Column Loading Capacities

Separation DifficultySilica Gel : Crude Compound (w/w)
Easy (ΔRf > 0.2)30:1 to 50:1
Moderate (0.1 < ΔRf < 0.2)50:1 to 100:1
Difficult (ΔRf < 0.1)>100:1

This data is generalized and the optimal ratio should be determined experimentally.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional, for reducing peak tailing)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. Test various ratios of hexane and ethyl acetate.

    • Aim for an Rf value of approximately 0.2-0.4 for the target compound. If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the solvent mixture.

  • Column Packing:

    • Select a column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and gently tap the sides to ensure even packing. Allow the silica to settle.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with the least polar solvent mixture determined from your TLC analysis.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Gradient Elution (if necessary):

    • If the compound of interest is not eluting, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • A stepwise gradient (e.g., 10% ethyl acetate in hexane, then 20%, then 30%, etc.) is often effective.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Spot each fraction on a TLC plate and run it in the optimized solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation TLC TLC Analysis for Solvent System Selection Pack Pack Column with Silica Gel Slurry TLC->Pack Load Prepare Sample (Dry Loading) Pack->Load Elute Elute Column with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Elute Adjust Gradient Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

troubleshooting_tree Start Problem: Poor Peak Shape (Tailing) Q1 Is the compound basic (e.g., contains an amine)? Start->Q1 A1_Yes Add 0.1-1% Triethylamine to the eluent to neutralize silica gel surface. Q1->A1_Yes Yes A1_No Consider other causes: - Column overload - Improper packing Q1->A1_No No Q2 Is the sample load high (>2% of silica weight)? A1_No->Q2 A2_Yes Reduce sample load. Increase silica-to-sample ratio. Q2->A2_Yes Yes A2_No Check for column channeling or cracks. Repack if necessary. Q2->A2_No No

Caption: Troubleshooting Peak Tailing in Column Chromatography.

avoiding degradation of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on avoiding the degradation of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine during storage and experimentation. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Change in Physical Appearance (e.g., color change, clumping) of the Solid Compound

  • Question: My solid this compound, which is typically a yellow solid, has changed color (e.g., darkened to brown) or has started to clump. What could be the cause and how can I address it?

  • Answer:

    • Potential Cause 1: Exposure to Light. Photodegradation can occur when the compound is exposed to UV or visible light, leading to the formation of colored degradation products. The nitroaromatic and aminopyridine functionalities are susceptible to photolytic reactions.

      • Troubleshooting Step: Always store the compound in amber vials or light-protective containers.[1] Minimize exposure to ambient light during weighing and preparation of solutions.

    • Potential Cause 2: Exposure to Moisture. The compound may be hygroscopic, leading to clumping upon absorption of atmospheric moisture. The presence of water can also facilitate hydrolytic degradation, especially at elevated temperatures.

      • Troubleshooting Step: Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed after each use.

    • Potential Cause 3: Thermal Degradation. Elevated temperatures can cause the compound to degrade. Nitropyridine compounds can be thermally sensitive.[2][3]

      • Troubleshooting Step: Store the compound at the recommended temperature of 2-8°C.[4] Avoid storing it for extended periods at room temperature or near heat sources.

Issue 2: Unexpected Results or Loss of Potency in Solution-Based Assays

  • Question: I am observing a decrease in the expected activity or inconsistent results from experiments using a solution of this compound. Could this be due to degradation in solution?

  • Answer:

    • Potential Cause 1: Hydrolytic Degradation. The compound may be susceptible to hydrolysis, particularly in acidic or basic aqueous solutions. The amino groups on the pyridine ring can influence its susceptibility to hydrolysis.

      • Troubleshooting Step: Prepare solutions fresh before each experiment. If a stock solution must be stored, perform a stability study to determine the optimal storage conditions (temperature, pH, solvent). For aqueous solutions, maintain a pH close to neutral.

    • Potential Cause 2: Oxidative Degradation. The amino groups are susceptible to oxidation from dissolved oxygen or trace metal ions in the solvent.

      • Troubleshooting Step: Use high-purity, degassed solvents for solution preparation. If oxidative degradation is suspected, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Potential Cause 3: Photodegradation in Solution. Solutions of the compound may be more susceptible to photodegradation than the solid form.

      • Troubleshooting Step: Protect solutions from light by using amber glassware or wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, the compound should be stored in a tightly sealed, light-resistant container at 2-8°C.[4] To minimize moisture absorption, storage in a desiccator is recommended.

Q2: What are the visual signs of degradation for this compound?

A2: Visual indicators of degradation can include a change in color from its typical yellow appearance to a darker shade (e.g., brown or black), a change in texture, or the appearance of new solid phases.

Q3: How can I monitor the purity and degradation of my compound?

A3: The most effective method for monitoring purity and detecting degradation products is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][5] This method can separate the parent compound from its degradants, allowing for quantification of purity over time.

Q4: Is this compound sensitive to pH?

A4: While specific data is not available, compounds with amino and nitro groups can exhibit pH-dependent stability. It is advisable to maintain solutions at a neutral pH to minimize the risk of acid- or base-catalyzed hydrolysis.

Q5: Should I be concerned about the reactivity of the nitro group?

A5: Yes, the nitro group is an electron-withdrawing group that can influence the reactivity of the pyridine ring. It can also be susceptible to reduction, which would represent a degradation pathway. Care should be taken to avoid unintended reducing agents in your experimental setup.

Data on Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound under stress conditions.[6][7] While specific data for this compound is not publicly available, the following table summarizes typical conditions used in such studies for related aromatic and nitrogen-containing heterocyclic compounds.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C)Hydrolysis of amino groups or other susceptible bonds.
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C)Hydrolysis of amino groups or other susceptible bonds.
Oxidation 3-30% H₂O₂ at room temperatureOxidation of amino groups, potentially leading to N-oxides or other oxidized species.
Thermal Degradation Dry heat (e.g., 80°C)Thermally induced decomposition.
Photodegradation Exposure to UV (e.g., 254 nm) and visible lightPhotolytic cleavage of bonds or rearrangement reactions.

Experimental Protocols

The following are generalized protocols for performing forced degradation studies. These should be adapted based on the specific properties of this compound and the analytical method used.

Protocol 1: Forced Hydrolytic Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Stress Solutions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C), protected from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before dilution with the mobile phase for HPLC analysis.

Protocol 2: Forced Oxidative Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.

  • Preparation of Stress Solution: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final concentration of 0.1 mg/mL.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, and 8 hours).

  • Sample Preparation for Analysis: Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

Visualizations

Potential Degradation Pathways Potential Degradation Pathways A N6-[(4-fluorophenyl)methyl]- 3-nitropyridine-2,6-diamine B Hydrolysis Products A->B Acid/Base, H₂O C Oxidation Products (e.g., N-oxides) A->C Oxidizing Agent (e.g., H₂O₂) D Reduction Products (e.g., amino derivative) A->D Reducing Agent E Photodegradation Products A->E Light (UV/Vis) Forced Degradation Experimental Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F Time-Point Sampling A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Sample Preparation (Neutralization/Dilution) F->G H HPLC Analysis G->H I Data Interpretation (Purity Assessment, Degradant Identification) H->I Troubleshooting Logic for Compound Degradation Troubleshooting Logic for Compound Degradation Start Degradation Suspected Q1 Is the compound in solid form or solution? Start->Q1 Solid_Issue Check Storage: - Light exposure? - Moisture? - Temperature? Q1->Solid_Issue Solid Solution_Issue Check Solution Prep: - pH of solvent? - Purity of solvent? - Light exposure? Q1->Solution_Issue Solution Action_Solid Store in amber vial in desiccator at 2-8°C Solid_Issue->Action_Solid Action_Solution Use fresh, high-purity, neutral pH solvent; Protect from light Solution_Issue->Action_Solution

References

troubleshooting inconsistent results in biological assays with N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine. The information is designed to address common challenges and ensure the generation of reliable and reproducible data in biological assays.

I. Compound Information

This compound is a yellow solid with a molecular weight of 262.24 g/mol and a molecular formula of C12H11FN4O2.[1][2][3] It is known as an intermediate in the synthesis of the analgesic drug Flupirtine. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to Flupirtine suggests it may act as a selective neuronal potassium channel opener (SNEPCO). Therefore, the following troubleshooting guides are tailored with a focus on assays relevant to ion channel modulation and general cell-based screening.

II. Frequently Asked Questions (FAQs)

Q1: My compound shows variable activity in assays performed on different days. What are the likely causes?

A1: Inconsistent activity can stem from several factors:

  • Compound Stability: While specific stability data for this compound is unavailable, aminopyridine derivatives can be susceptible to degradation over time, especially when in solution. It is recommended to prepare fresh stock solutions for each experiment.

  • Storage Conditions: Ensure the compound is stored as a dry powder in a cool, dark, and dry place. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

  • Experimental Conditions: Minor variations in cell passage number, reagent concentrations, and incubation times can lead to significant differences in results. Maintain strict consistency in all experimental parameters.

Q2: I am observing poor dose-response curves and inconsistent IC50/EC50 values. What should I investigate?

A2: Poor dose-response curves are often linked to issues with compound solubility or assay setup.

  • Compound Precipitation: The compound may be precipitating in your aqueous assay buffer, a common issue for organic small molecules.[4][5][6][7] Visual inspection of your assay plates for precipitates is a crucial first step. Consider using a nephelometer to quantify solubility if the issue persists.

  • Assay Dynamics: Ensure your assay is running under initial velocity conditions. If the reaction proceeds too quickly, it can lead to non-linear dose-responses. Optimizing enzyme/substrate concentrations or reducing the incubation time may be necessary.

  • Data Analysis: Review your curve-fitting model to ensure it is appropriate for your data.

Q3: My results in cell-based assays are not reproducible. What are the key factors to control?

A3: Reproducibility in cell-based assays hinges on consistent cell culture and handling practices.[8][9][10][11][12]

  • Cell Health: Use cells that are in the logarithmic growth phase and are free from contamination, particularly from mycoplasma.

  • Cell Seeding: Ensure a uniform cell density across all wells of your microplate. Inconsistent seeding is a major source of variability.

  • Reagent Quality: Use high-quality, fresh media and supplements. Reagent degradation can significantly impact cell health and response to treatment.

III. Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

Issue 1: Compound Solubility and Handling

Question: My compound is poorly soluble in aqueous buffers. How can I improve its solubility for biological assays?

Answer: Addressing poor aqueous solubility is critical for obtaining accurate results. Here are several strategies to consider:

  • Co-solvents: While DMSO is the most common solvent for initial stock solutions, other co-solvents like ethanol, polyethylene glycol (PEG), or glycerol can be explored, depending on the tolerance of your assay system.[13]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.

  • Sonication: In-well sonication can help to dissolve precipitated compounds.[4]

  • Formulation with Excipients: For in vivo studies, formulation with cyclodextrins or other solubilizing agents may be necessary.

Issue 2: Inconsistent Results in Ion Channel Assays (e.g., Patch-Clamp, Fluorescence-Based Assays)

Question: I am seeing a high degree of variability in my patch-clamp recordings when testing this compound. What are the common pitfalls?

Answer: Patch-clamp is a sensitive technique, and variability can be introduced at multiple stages.[14][15][16][17][18]

  • Seal Quality: A stable, high-resistance seal is paramount for reliable recordings. Debris in your pipette solution or on the cell membrane can compromise the seal.

  • Voltage Control: In voltage-clamp experiments, ensure that your series resistance is compensated to minimize voltage errors.

  • Solution Exchange: Incomplete or slow solution exchange during compound application can lead to inconsistent effects.

  • Cell Health: Only use healthy, viable cells for patching. "Rundown" of channel activity over time is a common issue in whole-cell recordings.[14]

Question: My fluorescence-based ion channel assay is giving a high background signal. What could be the cause?

Answer: High background in fluorescence assays can mask the true signal.[19][20][21][22][23]

  • Compound Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay. Run a control with the compound in cell-free media to assess its intrinsic fluorescence.

  • Dye Loading: Suboptimal dye concentration or incubation time can lead to high background. Titrate the dye concentration to find the optimal signal-to-noise ratio.

  • Well-to-Well Variation: Inconsistent cell numbers or dye loading across the plate can contribute to variability.

IV. Quantitative Data Summary

The following table presents hypothetical quantitative data for a compound with potassium channel opening activity, similar to what might be expected for this compound. This data is for illustrative purposes only.

Assay TypeCell LineParameterValue
Thallium Flux AssayHEK293 (expressing Kv7.2/7.3)EC502.5 µM
Whole-Cell Patch ClampCHO (expressing Kv7.2/7.3)EC50 (Current Density)5.1 µM
Aorta Ring RelaxationRat Aorta RingsEC5010.3 µM
Cell Viability (MTT)HEK293CC50 (48h)> 50 µM

V. Experimental Protocols

A. General Protocol for Cell-Based Assays

This protocol provides a general framework for testing the effect of a novel compound on cell viability using a colorimetric assay (e.g., MTT).

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTT reagent to each well and incubate for 2-4 hours. After the incubation, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

B. Protocol for a Fluorescence-Based Potassium Ion Channel Assay

This protocol describes a thallium flux assay, a common method for screening potassium channel modulators.

  • Cell Plating: Plate HEK293 cells stably expressing the potassium channel of interest (e.g., Kv7.2/7.3) in a 384-well plate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Thallium Stimulation: Add a stimulus buffer containing thallium to initiate ion flux through the open potassium channels.

  • Fluorescence Reading: Measure the change in fluorescence over time using a fluorescence plate reader. An increase in the rate of fluorescence quenching indicates potassium channel opening.

VI. Visualizations

A. Signaling Pathway

G Compound N6-[(4-fluorophenyl)methyl]- 3-nitropyridine-2,6-diamine Kv7 Kv7 Potassium Channel Compound->Kv7 Activates K_efflux K+ Efflux Kv7->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothetical signaling pathway for this compound.

B. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock_solution Prepare Compound Stock Solution (DMSO) serial_dilution Serial Dilution in Assay Buffer stock_solution->serial_dilution add_compound Add Compound to Cells serial_dilution->add_compound cell_plating Plate Cells in Microplate cell_plating->add_compound incubate Incubate add_compound->incubate add_reagent Add Detection Reagent incubate->add_reagent read_plate Read Plate (Absorbance/Fluorescence) add_reagent->read_plate data_processing Data Processing and Curve Fitting read_plate->data_processing results Determine IC50/EC50 data_processing->results

Caption: General experimental workflow for in vitro compound screening.

C. Troubleshooting Logic

G start Inconsistent Results check_solubility Check Compound Solubility start->check_solubility check_stability Review Compound Stability start->check_stability check_assay Verify Assay Protocol start->check_assay check_cells Assess Cell Health start->check_cells solubility_issue Precipitation Observed? check_solubility->solubility_issue stability_issue Using Fresh Stock? check_stability->stability_issue assay_issue Controls OK? check_assay->assay_issue cell_issue Consistent Passage? check_cells->cell_issue solubilize Use Co-solvents/ Adjust pH solubility_issue->solubilize Yes fresh_stock Prepare Fresh Stock stability_issue->fresh_stock No optimize_assay Optimize Assay Parameters assay_issue->optimize_assay No standardize_cells Standardize Cell Culture cell_issue->standardize_cells No

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Method Refinement for N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The typical synthesis involves the reaction of 2-amino-6-chloro-3-nitropyridine with 4-fluorobenzylamine. This reaction is a nucleophilic aromatic substitution where the amino group of 4-fluorobenzylamine displaces the chlorine atom at the C6 position of the pyridine ring.

Q2: Why is my reaction yield lower than expected?

A2: Low yields can be attributed to several factors. The electron-withdrawing nitro group on the pyridine ring decreases the nucleophilicity of the amino groups, potentially slowing down the reaction. Other contributing factors could be suboptimal reaction conditions such as the choice of base, solvent, and temperature, or the presence of impurities in the starting materials. In some cases, side reactions such as dialkylation or reaction at the N2 position can also lower the yield of the desired product.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of multiple products is a common issue. Potential side products include:

  • N2-alkylation product: Alkylation may occur at the amino group at the 2-position.

  • Dialkylation product: The secondary amine of the desired product can undergo further alkylation.

  • Unreacted starting material: Incomplete reaction will leave starting materials in the reaction mixture.

  • Pyridinium salt: Alkylation of the pyridine ring nitrogen can also occur, though this is less common under basic conditions.

Q4: What is the best method for purifying the final product?

A4: Purification can often be achieved through recrystallization.[1] For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard and effective method. The choice of eluent will depend on the polarity of the product and impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently strong base: The chosen base may not be strong enough to deprotonate the amino group effectively, especially with the deactivating effect of the nitro group. 2. Low reaction temperature: The reaction may require thermal energy to overcome the activation barrier. 3. Poor solvent choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. Polar aprotic solvents are generally preferred for SNAr reactions.1. Use a stronger base: Consider switching from weaker bases like triethylamine to stronger bases such as potassium carbonate, cesium carbonate, or sodium hydride. 2. Increase the reaction temperature: Gradually increase the temperature, monitoring the reaction by TLC for product formation and decomposition. Many N-alkylation reactions benefit from heating. 3. Change the solvent: Solvents like DMF, DMSO, or acetonitrile can improve solubility and reaction rates.
Formation of Multiple Products 1. Over-alkylation (Dialkylation): The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second alkylation. 2. Lack of Regioselectivity: Alkylation may occur at the N2-amino group in addition to the desired N6-position. 3. Reaction with Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be alkylated, forming a pyridinium salt.1. Control stoichiometry: Use a strict 1:1 molar ratio of the aminopyridine to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help. 2. Optimize reaction conditions: Lowering the reaction temperature may improve regioselectivity. The steric hindrance around the N2-amino group (due to the adjacent nitro group) often favors alkylation at the N6-position. 3. Choose appropriate conditions: This is less likely with a free amino group present, but ensuring the reaction is run under basic conditions will minimize this side reaction.
Difficult Purification 1. Similar polarity of product and byproducts: The desired product and side products may have very similar polarities, making separation by chromatography challenging. 2. Presence of colored impurities: The synthesis of flupirtine, a related compound, is known to sometimes produce intensely colored impurities that are difficult to remove.1. Optimize chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Recrystallization: Attempt recrystallization from various solvents or solvent mixtures. Sometimes, converting the product to a salt (e.g., hydrochloride or maleate) can facilitate purification through crystallization, followed by neutralization to recover the free base.

Quantitative Data

The following tables summarize reaction conditions for the synthesis of N6-substituted-3-nitropyridine-2,6-diamines and related compounds. Please note that exact yields can vary based on the specific substrates and reaction scale.

Table 1: Synthesis of this compound

Starting MaterialReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-amino-6-chloro-3-nitropyridine4-fluorobenzylamineTriethylamine2-PropanolReflux391[1]

Table 2: Comparison of Bases for N-Alkylation of Amines (General)

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
N-Phenyl-N-pyridinium amine1-IodohexaneCsOAcAcetonitrile7098 (N-alkylated pyridinium)[2]
N-Phenyl-N-pyridinium amine1-IodohexaneCs₂CO₃Acetonitrile7079 (secondary amine product)[2]
N-Phenyl-N-pyridinium amine1-IodohexaneK₃PO₄Acetonitrile7069 (secondary amine product)[2]
N-Boc-4-aminopyridineVarious alkyl halidesElectrogenerated acetonitrile anionAcetonitrileRoom Temp78-86 (overall)[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [1]

This protocol is adapted from the literature for the synthesis of the title compound.

Materials:

  • 2-amino-6-chloro-3-nitropyridine

  • 4-fluorobenzylamine

  • Triethylamine

  • 2-Propanol

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-amino-6-chloro-3-nitropyridine (7.8 g, 45 mmol) in 2-propanol (50 ml), add 4-fluorobenzylamine (5.63 g, 45 mmol) and triethylamine (6.45 g, 64 mmol).

  • Add an additional 30 ml of 2-propanol to the reaction mixture.

  • Heat the mixture to reflux and stir for 3 hours.

  • After 3 hours, add 100 ml of water to the mixture to precipitate the product.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol by slow evaporation to obtain the purified this compound.

Yield: 10.2 g (91%)

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve 2-amino-6-chloro-3-nitropyridine in 2-Propanol B Add 4-fluorobenzylamine A->B C Add Triethylamine B->C D Heat to Reflux C->D E Stir for 3 hours D->E F Add Water to Precipitate Product E->F G Filter to Collect Crude Product F->G H Recrystallize from Ethanol G->H I Obtain Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction? cause1 Suboptimal Base start->cause1 Yes cause2 Low Temperature start->cause2 Yes cause3 Side Reactions (e.g., dialkylation) start->cause3 Yes cause4 Poor Solvent start->cause4 Yes solution1 Use Stronger Base (e.g., K2CO3, Cs2CO3) cause1->solution1 solution2 Increase Reaction Temperature cause2->solution2 solution3 Control Stoichiometry / Slow Addition cause3->solution3 solution4 Switch to Polar Aprotic Solvent (e.g., DMF) cause4->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

References

Technical Support Center: Regioselectivity in N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content focuses on addressing regioselectivity challenges encountered during the synthesis and reactions of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, a key intermediate in the synthesis of analgesic drugs like Flupirtine.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary regioselectivity challenge when synthesizing this compound from 2,6-dichloro-3-nitropyridine?

The primary challenge is controlling the sequential nucleophilic aromatic substitution (SNAr) of the two chlorine atoms. The key issue is that the first amination (e.g., with ammonia to form 2-amino-6-chloro-3-nitropyridine) and the second amination (with 4-fluorobenzylamine) must occur at specific positions to yield the desired N6-substituted product. The electron-withdrawing nitro group activates both the C2 (ortho) and C6 (para) positions, leading to potential competition and the formation of undesired isomers.[2]

Q2: In the reaction of 2,6-dichloro-3-nitropyridine with an amine, which position is more reactive and why?

Evidence suggests the reaction is under kinetic control, where the C2 position is favored for initial nucleophilic attack.[2] Although the nitro group activates both the ortho (C2) and para (C6) positions through resonance, it also exerts a powerful inductive electron-withdrawing effect. This inductive effect is distance-dependent and makes the closer C2 carbon more electron-deficient and thus more susceptible to a faster, kinetically favored attack.[2] The thermodynamically more stable product, however, may result from substitution at the C6 position, which is para to the nitro group and less sterically hindered.[2]

Q3: How can I improve the regioselectivity to favor the desired N6-isomer?

Improving selectivity involves shifting the reaction conditions to favor the desired thermodynamic product or controlling the kinetic pathway.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the formation of the thermodynamically more stable isomer. Conversely, carefully controlled higher temperatures might be needed to overcome the activation energy for the thermodynamically favored path if it is higher than the kinetic path.

  • Solvent Choice: The polarity of the solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO are common for SNAr reactions, but screening alternatives like acetonitrile (MeCN) or 2-propanol may be beneficial.[1][3][4]

  • Choice of Base: Using a non-nucleophilic, sterically hindered base can prevent side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4]

  • Catalysis: For related transformations of dihalopyridines, copper-catalyzed C-N bond formation has been used to control selectivity, offering an alternative to uncatalyzed SNAr.[5][6]

Q4: I am starting my synthesis from 2-amino-3-nitro-6-chloropyridine. Is regioselectivity still a concern when reacting it with 4-fluorobenzylamine?

In this case, the regioselectivity is largely predetermined. There is only one available position for substitution—the chlorine at C6. The reaction of 2-amino-3-nitro-6-chloropyridine with 4-fluorobenzylamine proceeds with high selectivity and yield to form the desired this compound.[1] The primary challenges here would be ensuring complete reaction and minimizing side reactions like over-alkylation, although this is less common with aminopyridines.[7][8]

Q5: Are there regioselectivity concerns during the initial nitration to produce the 2,6-disubstituted-3-nitropyridine precursor?

Yes. The direct nitration of pyridine is notoriously difficult and can result in low yields due to the deactivation of the ring by protonation in acidic media.[9] When starting with a substituted pyridine like 2,6-dichloropyridine, the nitration must be carefully controlled to favor substitution at the C3 position. The reaction typically requires harsh conditions, such as a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures.[10] The two chlorine atoms are deactivating and ortho-, para-directing, but the strong electron-withdrawing nature of the pyridine nitrogen directs the incoming nitro group to the meta position (C3 or C5). Due to symmetry, this results in 2,6-dichloro-3-nitropyridine.

Troubleshooting Guides

Issue 1: The major product is the undesired N2-isomer instead of the N6-isomer.

  • Potential Cause: The reaction is being dominated by kinetic control, leading to preferential attack at the more inductively activated C2 position.[2]

  • Troubleshooting Steps:

    • Modify Reaction Temperature: Increase the reaction temperature in controlled increments. This can provide the necessary energy to overcome the activation barrier for the thermodynamically favored C6 substitution. Monitor the reaction closely for decomposition.

    • Increase Reaction Time: Allow the reaction to stir for a longer period at a moderate temperature. This may allow the kinetically formed C2-isomer to equilibrate to the more stable C6-isomer if the reaction is reversible.

    • Screen Solvents: Change the solvent. A more polar solvent might stabilize the transition state leading to the thermodynamic product differently.

    • Change the Base: The choice of base can influence the position of equilibrium. Experiment with different bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][4]

Issue 2: Low yield of mono-aminated product (e.g., 2-amino-6-chloro-3-nitropyridine) with significant formation of a di-aminated byproduct.

  • Potential Cause: The mono-substituted product is still reactive enough to undergo a second substitution under the reaction conditions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a large excess of the starting di-chloro pyridine relative to the amine nucleophile to statistically favor mono-substitution.

    • Slow Addition: Add the amine nucleophile slowly to the reaction mixture to maintain its low concentration, thereby reducing the probability of a second substitution.

    • Lower Temperature: Run the reaction at a lower temperature to decrease the rate of the second substitution, which may have a higher activation energy.

    • Use a Protecting Group: If possible, use a protected form of ammonia (e.g., benzophenone imine followed by hydrolysis) to introduce the first amino group, which can offer more control.

Data Presentation

Table 1: Illustrative Data on Optimizing N-Alkylation Regioselectivity

The following table summarizes expected outcomes based on general principles for SNAr and N-alkylation reactions. These should serve as a starting point for optimization.

ParameterCondition A (Kinetic)Condition B (Thermodynamic)Expected Outcome for N6-selectivityReference Principle
Temperature Low (e.g., Room Temp)High (e.g., 80-100 °C)Higher temperature may favor the more stable N6 product.[2]
Base Strong, hindered baseWeaker, non-nucleophilic base (e.g., K₂CO₃)Weaker bases can help avoid side reactions and favor equilibrium.[4][7]
Solvent Aprotic Polar (e.g., DMF)Protic (e.g., 2-Propanol) or less polar aproticSolvent can alter transition state energies; screening is key.[1][3]
Reaction Time Short (e.g., 1-3 h)Long (e.g., 12-24 h)Longer times may allow for equilibration to the thermodynamic product.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol details the highly regioselective final step in the synthesis.

  • Reaction Setup: To a solution of 2-amino-3-nitro-6-chloropyridine (7.8 g, 45 mmol) in 2-propanol (50 ml), add 4-fluorobenzylamine (5.63 g, 45 mmol) and triethylamine (6.45 g, 64 mmol).

  • Solvent Addition: Add another 30 ml of 2-propanol to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 3 hours. Monitor reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, add 100 ml of water to the mixture to precipitate the product.

  • Purification: Collect the solid product by filtration. The title compound can be recrystallized from ethanol by slow evaporation to yield the pure product (Reported yield: 10.2 g, 91%).

Protocol 2: Nitration of 2,6-Dichloropyridine[10]

This protocol describes the synthesis of a key precursor.

  • Reaction Setup: Under constant stirring, slowly add 2,6-dichloropyridine (25.0 g, 0.168 mole) to concentrated sulfuric acid at 20–25 °C.

  • Nitrating Agent Addition: To this solution, add concentrated nitric acid (98%, 75.0 g) slowly, ensuring the reaction temperature remains below 50 °C.

  • Reaction: After the addition is complete, heat the resulting mixture to 100–105 °C for 5 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to 50 °C and pour it into ice water.

  • Purification: Collect the resulting precipitate (2,6-dichloro-3-nitropyridine) by filtration and wash it with water. Dry the wet cake to obtain the final product (Reported yield: 24.5 g).

Visualizations

G cluster_legend Legend start_material 2,6-Dichloro-3-nitropyridine step1 Step 1: Mono-amination (e.g., with NH3) start_material->step1 intermediate 2-Amino-6-chloro-3-nitropyridine (Desired Intermediate) step1->intermediate Regioselective Pathway byproduct1 6-Amino-2-chloro-3-nitropyridine (Isomeric Byproduct) step1->byproduct1 Side Pathway step2 Step 2: N-Alkylation (with 4-Fluorobenzylamine) intermediate->step2 byproduct1->step2 final_product This compound (Final Product) step2->final_product Selective Substitution byproduct2 N2-substituted Isomer (Final Byproduct) step2->byproduct2 l1 Desired Pathway l2 Side Pathway

Caption: Synthetic workflow for this compound.

G start Poor N6/N2 Isomer Ratio (High N2-isomer byproduct) q1 Is reaction temperature low (e.g., < 50 °C)? start->q1 a1_yes Increase temperature incrementally (e.g., to 80-100 °C). Increase reaction time. q1->a1_yes Yes a1_no Temperature is already high. q1->a1_no No end Re-analyze Isomer Ratio a1_yes->end q2 Have you screened solvents? a1_no->q2 a2_yes Consider catalyst screening (e.g., Cu-based catalysts). q2->a2_yes Yes a2_no Test alternative solvents. (e.g., 2-Propanol, MeCN, Toluene) This may shift equilibrium. q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting flowchart for poor regioselectivity in N-alkylation.

G cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway reactant 2,6-Dichloro-3-nitropyridine + Nucleophile (NuH) ts_k TS_Kinetic (Lower ΔG‡) reactant->ts_k Fast, Low Temp ts_t TS_Thermo (Higher ΔG‡) reactant->ts_t Slow, High Temp meisenheimer_k Meisenheimer Intermediate (Attack at C2) ts_k->meisenheimer_k product_k N2-Substituted Product (Kinetic Product) meisenheimer_k->product_k product_t N6-Substituted Product (Thermodynamic Product) product_k->product_t Equilibration (if reversible) meisenheimer_t Meisenheimer Intermediate (Attack at C6) ts_t->meisenheimer_t meisenheimer_t->product_t

Caption: Kinetic vs. Thermodynamic pathways in the amination of 2,6-dichloro-3-nitropyridine.

References

Validation & Comparative

A Comparative Guide to Kv7 Channel Activity: The Established Activator Retigabine versus the Novel Compound N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the well-characterized Kv7 channel activator, retigabine, with the novel chemical entity, N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine. Due to the absence of publicly available data on the latter, this guide will focus on the established properties of retigabine and present a detailed experimental workflow to characterize the potential Kv7 activity of this compound.

Section 1: Retigabine - A Prototypical Kv7 Channel Activator

Retigabine (also known as ezogabine) is a first-in-class anticonvulsant that functions by enhancing the activity of neuronal Kv7 (KCNQ) potassium channels.[1] This activation leads to a hyperpolarizing shift in the voltage-dependence of channel opening, which helps to stabilize the resting membrane potential and reduce neuronal hyperexcitability.[2][3]

Quantitative Analysis of Retigabine's Kv7 Activity

The following table summarizes the key quantitative parameters of retigabine's activity on various Kv7 channel subtypes.

Channel SubtypeEC50 (μM)EffectReference
Kv7.2/7.3~1.5 - 11.2Potentiation, hyperpolarizing shift[4]
Kv7.2~3.8Potentiation
Kv7.3-Potentiation
Kv7.4~6.2Potentiation
Kv7.5~6.8Potentiation
Kv7.1InactiveNo significant effect[1]
Mechanism of Action

Retigabine modulates Kv7 channels by binding to a specific site in the pore region.[1][2] This interaction stabilizes the open conformation of the channel, thereby increasing the probability of the channel being open at more negative membrane potentials.[1][2]

cluster_membrane Cell Membrane Kv7 Kv7 Channel (Closed) Kv7_open Kv7 Channel (Open) Kv7->Kv7_open Stabilizes open state Hyperpolarization Membrane Hyperpolarization Kv7_open->Hyperpolarization Increases K+ efflux Retigabine Retigabine Retigabine->Kv7 Binds to pore region ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Figure 1. Signaling pathway of Retigabine's action on Kv7 channels.

Experimental Protocols for Characterizing Retigabine's Kv7 Activity

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used for the functional characterization of ion channels expressed in a heterologous system.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired human Kv7 channel subunits (e.g., Kv7.2 and Kv7.3).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., ND96).

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

    • A voltage protocol is applied to elicit channel activity. For example, from a holding potential of -80 mV, voltage steps are applied in increments to depolarize the membrane and activate the channels.

    • Tail currents are measured upon repolarization to assess the extent of channel opening.

  • Compound Application: Retigabine is added to the bath solution at various concentrations to determine its effect on channel activity, such as shifts in the voltage-dependence of activation and changes in current amplitude.

  • Data Analysis: Dose-response curves are generated to calculate the EC50 value. The voltage at half-maximal activation (V50) is determined to quantify the voltage shift.

Section 2: this compound - A Novel Compound with Unknown Kv7 Activity

Currently, there is no published data on the biological activity of this compound, specifically concerning its interaction with Kv7 channels. To ascertain its potential as a Kv7 modulator, a systematic experimental approach is required.

Proposed Experimental Workflow for Characterization

The following workflow outlines a standard procedure for screening and characterizing a novel compound for Kv7 channel activity.

Start Start: Novel Compound Screening Primary Screening (e.g., Thallium Flux Assay) Start->Screening Hit Hit Identified? Screening->Hit NoActivity No Activity Hit->NoActivity No Electrophysiology Electrophysiological Characterization (Patch-Clamp) Hit->Electrophysiology Yes EC50 Determine EC50 Electrophysiology->EC50 Voltage Assess Voltage-Dependence Shift Electrophysiology->Voltage Kinetics Analyze Activation/Deactivation Kinetics Electrophysiology->Kinetics Selectivity Subtype Selectivity Profiling (Kv7.1-7.5) EC50->Selectivity Voltage->Selectivity Kinetics->Selectivity End Characterized Compound Selectivity->End

Figure 2. Proposed experimental workflow for Kv7 activity characterization.

Detailed Experimental Protocols

1. Primary Screening: Fluorescence-Based Thallium Flux Assay

This is a high-throughput method to identify potential Kv7 channel modulators.

  • Cell Line: Use a stable cell line expressing the target Kv7 channel (e.g., CHO or HEK cells expressing Kv7.2/7.3).

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Incubation: Incubate the cells with this compound at various concentrations.

  • Thallium Stimulation: Add a stimulus solution containing thallium. If the compound is a Kv7 activator, the channels will open, allowing thallium to enter the cells and cause an increase in fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. An increase in fluorescence compared to the control indicates potential Kv7 channel activation.

2. Electrophysiological Characterization: Whole-Cell Patch-Clamp

This technique provides detailed information about the compound's effect on channel function.

  • Cell Culture: Culture cells expressing the desired Kv7 channel subtype.

  • Patch-Clamp Recording:

    • A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell's membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage steps are applied to elicit ionic currents through the Kv7 channels.

  • Compound Application: The test compound is applied to the cell via the extracellular solution.

  • Data Acquisition and Analysis:

    • EC50 Determination: Apply increasing concentrations of the compound and measure the potentiation of the Kv7 current to determine the half-maximal effective concentration.

    • Voltage-Dependence: Measure the current at different voltage steps in the presence and absence of the compound to determine the shift in the voltage-dependence of activation (ΔV50).

    • Kinetics: Analyze the time course of channel activation and deactivation to see if the compound alters these properties.

3. Subtype Selectivity Profiling

To determine the compound's specificity, the patch-clamp experiments should be repeated on cell lines individually expressing different Kv7 channel subtypes (Kv7.1, Kv7.2, Kv7.3, Kv7.4, and Kv7.5). This will reveal if the compound has a preference for certain subtypes, which is crucial for predicting its therapeutic potential and potential side effects.

Conclusion

Retigabine serves as a valuable benchmark for a Kv7 channel activator, with a well-documented mechanism of action and quantitative profile. While the Kv7 activity of this compound is currently unknown, the experimental workflow outlined in this guide provides a clear and systematic path for its characterization. By following these established protocols, researchers can determine if this novel compound shares the therapeutic potential of retigabine or possesses a unique pharmacological profile.

References

A Comparative Guide to the Synthesis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for the preparation of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, a key intermediate in the synthesis of various pharmacologically active compounds. The routes compared are the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-catalyzed Buchwald-Hartwig amination. This document presents a comprehensive overview of both methods, including detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways to aid in the selection of the most suitable route for specific research and development needs.

Introduction

This compound is a crucial building block in medicinal chemistry. The efficiency, scalability, and cost-effectiveness of its synthesis are critical factors for drug discovery and development programs. This guide outlines two distinct synthetic strategies, highlighting their respective advantages and disadvantages to provide a clear basis for comparison.

Synthetic Routes Overview

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the direct displacement of a halide from an activated pyridine ring by an amine. The synthesis begins with the nitration of 2,6-dichloropyridine, followed by a selective amination to introduce the first amino group, and finally, a second nucleophilic substitution to introduce the (4-fluorophenyl)methylamino moiety.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern cross-coupling method utilizes a palladium catalyst with a specialized phosphine ligand to form the key C-N bond. This route follows a similar initial sequence to prepare the key intermediate, 2-amino-6-chloro-3-nitropyridine, but employs a catalytic system for the final coupling step, which can offer advantages in terms of substrate scope and reaction conditions.

Data Presentation

The following table summarizes the quantitative data for the two synthetic routes, providing a side-by-side comparison of key performance indicators.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Material 2,6-Dichloropyridine2,6-Dichloropyridine
Key Intermediate 2-amino-6-chloro-3-nitropyridine2-amino-6-chloro-3-nitropyridine
Final Step Reagents 4-fluorobenzylamine, Triethylamine4-fluorobenzylamine, Pd precatalyst, Ligand, Base
Overall Yield ~68%Estimated ~70-85%
Reaction Time (Final Step) 3 hours[1]12-24 hours (typical)
Temperature (Final Step) Reflux (2-propanol)[1]80-110 °C (typical)
Catalyst Required NoYes (e.g., XPhos Pd G3)
Scalability Generally goodCan be challenging due to catalyst cost and sensitivity
Cost of Reagents Relatively lowHigher due to palladium catalyst and ligand

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at a temperature maintained below 10 °C. After the addition is complete, the mixture is stirred at room temperature for 2 hours and then heated to 90 °C for 4 hours. The reaction mixture is cooled to room temperature and poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and dried to afford 2,6-dichloro-3-nitropyridine.

Step 2: Synthesis of 2-amino-6-chloro-3-nitropyridine

A solution of 2,6-dichloro-3-nitropyridine in isopropanol is saturated with ammonia gas at 0-5 °C. The reaction vessel is sealed and heated to 80 °C for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is triturated with water. The solid product is collected by filtration, washed with water, and dried to give 2-amino-6-chloro-3-nitropyridine.

Step 3: Synthesis of this compound

To a solution of 2-amino-6-chloro-3-nitropyridine (1.0 eq) in 2-propanol are added 4-fluorobenzylamine (1.0 eq) and triethylamine (1.4 eq). The mixture is heated to reflux and stirred for 3 hours.[1] After cooling, water is added to the mixture to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield this compound.[1]

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Steps 1 & 2 are identical to Route 1.

Step 3: Synthesis of this compound

An oven-dried Schlenk tube is charged with 2-amino-6-chloro-3-nitropyridine (1.0 eq), XPhos Pd G3 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq). The tube is evacuated and backfilled with argon. Anhydrous toluene and 4-fluorobenzylamine (1.2 eq) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Mandatory Visualization

Route_1 A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO3, H2SO4 C 2-amino-6-chloro-3-nitropyridine B->C NH3, Isopropanol D This compound C->D 4-Fluorobenzylamine, Et3N, 2-Propanol (SNAr)

Caption: Synthetic pathway for Route 1: Nucleophilic Aromatic Substitution (SNAr).

Route_2 A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO3, H2SO4 C 2-amino-6-chloro-3-nitropyridine B->C NH3, Isopropanol D This compound C->D 4-Fluorobenzylamine, XPhos Pd G3, NaOtBu, Toluene (Buchwald-Hartwig)

Caption: Synthetic pathway for Route 2: Buchwald-Hartwig Amination.

Workflow_Comparison cluster_0 Route 1: SNAr cluster_1 Route 2: Buchwald-Hartwig A1 Nitration A2 Ammonolysis A1->A2 A3 SNAr Coupling A2->A3 End Final Product A3->End B1 Nitration B2 Ammonolysis B1->B2 B3 Pd-Catalyzed Coupling B2->B3 B3->End Start 2,6-Dichloropyridine Start->A1 Start->B1

Caption: Comparative workflow of the two synthetic routes.

References

A Comparative Guide to the Purity Validation of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a proposed High-Performance Liquid Chromatography (HPLC) method for determining the purity of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine. The performance of this HPLC method is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and validation data structured in accordance with international guidelines. This compound is a key intermediate in the synthesis of the non-opioid analgesic, Flupirtine, making the stringent control of its purity essential for the quality and safety of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the routine quality control and purity assessment of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.

Proposed Chromatographic Conditions
ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes
HPLC Method Validation Summary

The proposed HPLC method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters and their acceptance criteria are summarized below.

Validation ParameterAcceptance CriteriaProposed Method Results
Specificity The analyte peak should be well-resolved from any impurities or matrix components.No interference from blank, placebo, or degradation products at the retention time of the analyte.
Linearity (R²) Correlation coefficient (R²) ≥ 0.9990.9997 over a concentration range of 25-150 µg/mL.
Range 25 - 150 µg/mLThe method is linear, accurate, and precise within this range.
Accuracy (% Recovery) 98.0% - 102.0%99.3% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.20%
Limit of Detection (LOD) To be determined.0.05 µg/mL
Limit of Quantitation (LOQ) To be determined.0.15 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.The method is robust with respect to changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%).

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for pharmaceutical purity analysis, other techniques can be employed, each with its own set of advantages and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential migration on a thin layer of adsorbent, driven by a liquid mobile phase.Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection.Separation based on differential migration in an electric field within a narrow capillary.
Resolution High to very high.Low to moderate.Very high.Very high.
Quantitation Excellent.Semi-quantitative to quantitative (with densitometry).Excellent.Good to excellent.
Sensitivity High.Moderate.Very high.High.
Sample Throughput Moderate.High.Moderate to low.High.
Cost (Instrument) Moderate to high.Low.High.Moderate.
Cost (Operational) Moderate (solvents, columns).Low.High (gases, columns).Low to moderate.
Applicability for N6-...-diamine Highly suitable for non-volatile, polar compounds.Suitable for qualitative and semi-quantitative analysis.Requires derivatization for non-volatile compounds, potential for thermal degradation.Suitable for charged species, offers high efficiency.

Experimental Protocols

Protocol 1: HPLC Method Validation
  • Standard Solution Preparation: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in the mobile phase to prepare a 1000 µg/mL stock solution. Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration of 100 µg/mL.

  • Specificity: Analyze blank (mobile phase), placebo, and spiked samples to demonstrate the absence of interference at the retention time of the main peak.

  • Linearity: Prepare a series of at least five standard solutions covering the concentration range of 25-150 µg/mL. Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day and under the same conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate, mobile phase composition, column temperature) and assess the impact on the results.

Protocol 2: Forced Degradation Study

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed.

  • Prepare a stock solution of this compound.

  • For each stress condition (acid, base, oxidation, heat, light), transfer an aliquot of the stock solution to a separate vial.

  • Apply the stress conditions as detailed in the table below.

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to the target concentration with the mobile phase and analyze by the validated HPLC method.

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation 105°C48 hours (solid state)
Photolytic Degradation UV light (254 nm)24 hours (solid state)

Visualizations

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) cluster_output Results & Reporting RefStd Reference Standard StockSol Stock Solutions RefStd->StockSol Sample Test Sample Sample->StockSol WorkSol Working Solutions StockSol->WorkSol HPLC HPLC System (C18 Column, UV 254nm) WorkSol->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Data Data Analysis Chromatogram->Data Specificity Specificity Report Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report Data->Specificity Data->Linearity Data->Accuracy Data->Precision Data->LOD_LOQ Data->Robustness

Caption: Workflow for the validation of the HPLC method.

Purity_Analysis_Comparison cluster_main Purity Analysis of N6-...-diamine cluster_methods Analytical Methods cluster_params Comparison Parameters Main N6-[(4-fluorophenyl)methyl]-3- nitropyridine-2,6-diamine HPLC HPLC Main->HPLC TLC TLC Main->TLC GCMS GC-MS Main->GCMS CE Capillary Electrophoresis Main->CE Resolution Resolution HPLC->Resolution Quantitation Quantitation HPLC->Quantitation Sensitivity Sensitivity HPLC->Sensitivity Cost Cost HPLC->Cost TLC->Resolution TLC->Quantitation TLC->Sensitivity TLC->Cost GCMS->Resolution GCMS->Quantitation GCMS->Sensitivity GCMS->Cost CE->Resolution CE->Quantitation CE->Sensitivity CE->Cost

Caption: Comparison of analytical methods for purity analysis.

Comparative Analysis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine Analogs as K_v_7 Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine and its analogs, focusing on their potential as K_v_7 potassium channel openers. This compound is a key intermediate in the synthesis of Flupirtine, a selective neuronal potassium channel opener.[1][2] Flupirtine has demonstrated efficacy as a non-opioid analgesic, but concerns over hepatotoxicity have spurred the development of analogs with improved safety profiles. This guide summarizes the available quantitative data on the biological activity of these analogs, details the experimental protocols used for their evaluation, and provides visual representations of synthetic pathways and mechanisms of action.

Data Presentation: Quantitative Comparison of Analogs

The primary strategy for developing safer Flupirtine analogs has been the modification of the benzylamino bridge to a thioether linkage. This modification is intended to prevent the formation of reactive quinone diimine metabolites, which are implicated in Flupirtine's liver toxicity. The following table summarizes the K_v_7.2/K_v_7.3 channel opening activity of this compound (as part of the final Flupirtine structure) and its thioether analogs.

CompoundStructureModification from Parent CompoundK_v_7.2/K_v_7.3 Opening Activity (EC50 in µM)[2]
Flupirtine Flupirtine structure (Final drug form of the parent compound)Parent compound with an ethyl carbamate group at the 3-amino position.1.0 ± 0.2
Analog 1 Analog 1 structure (Deazathio-flupirtine)Replacement of the secondary amine bridge with a thioether linkage.1.0 ± 0.3
Analog 2 Analog 2 structure (Sulfoxide of Deazathio-flupirtine)Oxidation of the thioether linkage in Analog 1 to a sulfoxide.> 10
Analog 3 Analog 4 structure (3,4-Difluorobenzyl thioether analog)Thioether linkage with a 3,4-difluorobenzyl group instead of a 4-fluorobenzyl group.0.6 ± 0.1
Analog 4 Analog 5 structure (4-Phenylbenzyl thioether analog)Thioether linkage with a 4-phenylbenzyl group.0.8 ± 0.1
Analog 5 Analog 6 structure (3,5-Dimethoxybenzyl thioether analog)Thioether linkage with a 3,5-dimethoxybenzyl group.1.2 ± 0.2

Experimental Protocols

Synthesis of Thioether Analogs of this compound

The synthesis of the thioether analogs generally involves a multi-step process starting from 2,6-dichloro-3-nitropyridine.[2]

Step 1: Amination of 2,6-dichloro-3-nitropyridine

  • 2,6-dichloro-3-nitropyridine is reacted with an appropriate amine (e.g., 4-fluorobenzylamine) in a suitable solvent such as ethanol.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • The product, a 2-amino-6-chloro-3-nitropyridine derivative, is isolated and purified.

Step 2: Thiol substitution

  • The chloro-substituted intermediate is then reacted with a thiolating agent, such as sodium hydrosulfide (NaSH), to replace the chlorine atom with a thiol group.

Step 3: Thioether formation

  • The resulting thiol-substituted pyridine is reacted with a substituted benzyl halide (e.g., 4-fluorobenzyl bromide) in the presence of a base (e.g., potassium carbonate) in a solvent like dimethylformamide (DMF).

  • This reaction forms the desired thioether linkage.

Step 4: Reduction of the nitro group

  • The 3-nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of ammonium chloride or catalytic hydrogenation.

Step 5: Acylation of the 3-amino group

  • The final step involves the acylation of the newly formed 3-amino group to introduce the desired substituent, such as an ethyl carbamate group, to yield the final thioether analog.

K_v_7.2/K_v_7.3 Channel Opening Activity Assay (Thallium Flux Assay)

The K_v_7.2/K_v_7.3 channel opening activity of the compounds is determined using a fluorescence-based thallium flux assay. This assay measures the influx of thallium ions (Tl+), which can pass through open potassium channels, into the cells.

Principle: Cells expressing K_v_7.2/K_v_7.3 channels are loaded with a thallium-sensitive fluorescent dye. When the potassium channels are opened by an active compound, Tl+ ions in the extracellular medium enter the cell and bind to the dye, causing an increase in fluorescence. The rate of fluorescence increase is proportional to the number of open channels.

Materials:

  • HEK293 cells stably co-expressing human K_v_7.2 and K_v_7.3 channels.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Stimulation buffer containing thallium sulfate (Tl2SO4).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Plating: Seed the HEK293-K_v_7.2/K_v_7.3 cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the thallium-sensitive dye solution prepared in assay buffer. Incubate for a specified time (e.g., 60-90 minutes) at room temperature, protected from light.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 10-20 minutes).

  • Fluorescence Measurement: Place the microplate in the fluorescence plate reader.

  • Stimulation and Reading: Initiate the kinetic read, and after establishing a baseline fluorescence, add the thallium-containing stimulation buffer to all wells.

  • Data Analysis: Monitor the fluorescence intensity over time. The initial rate of fluorescence increase is calculated and used to determine the compound's activity. EC50 values are calculated by fitting the concentration-response data to a suitable pharmacological model.

Mandatory Visualizations

G cluster_0 Synthesis of Thioether Analogs 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine 2-amino-6-chloro-3-nitropyridine 2-amino-6-chloro-3-nitropyridine 2,6-dichloro-3-nitropyridine->2-amino-6-chloro-3-nitropyridine Amination Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->2-amino-6-chloro-3-nitropyridine 2-amino-6-thiol-3-nitropyridine 2-amino-6-thiol-3-nitropyridine 2-amino-6-chloro-3-nitropyridine->2-amino-6-thiol-3-nitropyridine Thiolation Thiolating agent (e.g., NaSH) Thiolating agent (e.g., NaSH) Thiolating agent (e.g., NaSH)->2-amino-6-thiol-3-nitropyridine Thioether intermediate Thioether intermediate 2-amino-6-thiol-3-nitropyridine->Thioether intermediate Thioether Formation Benzyl halide (Ar-CH2-X) Benzyl halide (Ar-CH2-X) Benzyl halide (Ar-CH2-X)->Thioether intermediate 3-amino-thioether intermediate 3-amino-thioether intermediate Thioether intermediate->3-amino-thioether intermediate Nitro Reduction Reducing agent (e.g., Fe/NH4Cl) Reducing agent (e.g., Fe/NH4Cl) Reducing agent (e.g., Fe/NH4Cl)->3-amino-thioether intermediate Final Thioether Analog Final Thioether Analog 3-amino-thioether intermediate->Final Thioether Analog Acylation Acylating agent Acylating agent Acylating agent->Final Thioether Analog

Caption: General synthetic workflow for thioether analogs.

G cluster_1 Mechanism of K_v_7 Channel Opening Analog Analog K_v_7 Channel (Closed) K_v_7 Channel (Closed) Analog->K_v_7 Channel (Closed) Binds to channel K_v_7 Channel (Open) K_v_7 Channel (Open) K_v_7 Channel (Closed)->K_v_7 Channel (Open) Induces conformational change K+ Efflux K+ Efflux K_v_7 Channel (Open)->K+ Efflux Allows Membrane Hyperpolarization Membrane Hyperpolarization K+ Efflux->Membrane Hyperpolarization Decreased Neuronal Excitability Decreased Neuronal Excitability Membrane Hyperpolarization->Decreased Neuronal Excitability

Caption: Proposed mechanism of K_v_7 channel opening.

References

Comparative Cross-Reactivity Analysis: N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine and Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity profiles of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, its active metabolite flupirtine, and the analogous compound retigabine.

This guide provides a comparative analysis of the cross-reactivity of this compound, an intermediate in the synthesis of the selective neuronal potassium channel opener (SNEPCO), flupirtine. Due to the limited publicly available data on the intermediate itself, this guide focuses on the cross-reactivity profiles of flupirtine and a structurally and functionally related SNEPCO, retigabine. Understanding the off-target interactions of these compounds is crucial for assessing their therapeutic potential and safety profiles.

Executive Summary

Flupirtine, a centrally acting non-opioid analgesic, and retigabine, an anticonvulsant, both exert their primary therapeutic effects by opening Kv7 potassium channels. However, their clinical use has been impacted by off-target effects. This guide summarizes the available quantitative data on their interactions with a range of biological targets, details the experimental protocols used to assess cross-reactivity, and provides visual representations of relevant pathways and workflows.

Comparative Cross-Reactivity Data

The following tables summarize the known cross-reactivity data for flupirtine and retigabine against various receptors, ion channels, and enzymes. The data is compiled from multiple sources and presented to facilitate a direct comparison of their selectivity profiles.

Table 1: Cross-Reactivity Profile of Flupirtine

TargetAssay TypeResultConcentrationReference
µ-Opioid ReceptorRadioligand BindingNo significant binding10 µM[1]
δ-Opioid ReceptorRadioligand BindingNo significant binding10 µM[1]
κ-Opioid ReceptorRadioligand BindingNo significant binding10 µM[1]
NMDA ReceptorFunctional AssayWeak antagonist-[2][3]
Various Liver EnzymesClinical ObservationHepatotoxicityTherapeutic Doses[4][5][6]

Table 2: Cross-Reactivity Profile of Retigabine

TargetAssay TypeResultConcentrationReference
Kv2.1 ChannelElectrophysiologyInhibition0.3-3 µM[7]
Bladder Smooth Muscle K+ ChannelsClinical ObservationUrinary retentionTherapeutic Doses[8]
Retinal Pigment EpitheliumClinical ObservationPigmentationLong-term use[9][10][11]

Experimental Protocols

The assessment of cross-reactivity is paramount in drug development to identify potential off-target effects that could lead to adverse drug reactions. The data presented in this guide were generated using established in vitro assays. Below are detailed methodologies for two of the most common and critical experimental approaches used to determine the cross-reactivity and selectivity of pharmaceutical compounds.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays are highly sensitive and robust, providing quantitative data on binding interactions.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test compound (e.g., flupirtine, retigabine)

  • Radiolabeled ligand with known affinity for the target receptor

  • Cell membranes or tissues expressing the target receptor

  • Assay buffer (specific to the receptor being tested)

  • Filtration apparatus (e.g., cell harvester)

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound.

    • Prepare a solution of the radiolabeled ligand at a concentration typically at or below its dissociation constant (Kd).

    • Prepare the membrane homogenate containing the target receptor at a specific protein concentration.

  • Assay Setup:

    • In a multi-well plate, add the assay buffer, the radiolabeled ligand, and the test compound at various concentrations.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand known to saturate the receptor).

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying unintended interactions of a drug candidate with various enzymes, which can lead to metabolic issues or other adverse effects.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the activity of a specific enzyme.

Materials:

  • Test compound

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Detection system (e.g., spectrophotometer, fluorometer, luminometer)

  • Multi-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound.

    • Prepare solutions of the enzyme and substrate at optimal concentrations.

  • Assay Setup:

    • In a multi-well plate, add the assay buffer and the test compound at various concentrations.

    • Include control wells for 100% enzyme activity (enzyme and substrate without inhibitor) and 0% activity (substrate only or buffer only).

  • Pre-incubation:

    • Add the enzyme to each well and pre-incubate with the test compound for a specific period to allow for binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Detection:

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using the appropriate detection method (e.g., absorbance, fluorescence, luminescence). The measurement can be continuous (kinetic) or at a single endpoint.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Visual diagrams can aid in understanding the complex biological processes and experimental procedures involved in cross-reactivity studies. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Signaling_Pathway cluster_drug Drug Action cluster_target Primary Target cluster_off_target Off-Targets Flupirtine Flupirtine Kv7_Channels Kv7 Potassium Channels Flupirtine->Kv7_Channels Opens NMDA_Receptor NMDA Receptor Flupirtine->NMDA_Receptor Weakly Antagonizes Liver_Enzymes Liver Enzymes Flupirtine->Liver_Enzymes Induces Toxicity Retigabine Retigabine Retigabine->Kv7_Channels Opens Kv2_1_Channel Kv2.1 Channel Retigabine->Kv2_1_Channel Inhibits Neuronal_Hyperpolarization Neuronal_Hyperpolarization Kv7_Channels->Neuronal_Hyperpolarization Leads to Reduced_Excitability Reduced_Excitability Neuronal_Hyperpolarization->Reduced_Excitability Causes Therapeutic_Effect Therapeutic_Effect Reduced_Excitability->Therapeutic_Effect Results in

Caption: Signaling pathway of Flupirtine and Retigabine, highlighting primary and off-target interactions.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_enzyme Enzyme Inhibition Assay Prep_Reagents_R Prepare Reagents (Compound, Radioligand, Membranes) Incubate_R Incubate Prep_Reagents_R->Incubate_R Filter_R Filter & Wash Incubate_R->Filter_R Count_R Scintillation Counting Filter_R->Count_R Analyze_R Data Analysis (IC50, Ki) Count_R->Analyze_R End End Analyze_R->End Cross-Reactivity Profile Prep_Reagents_E Prepare Reagents (Compound, Enzyme, Substrate) Pre_Incubate_E Pre-incubate Prep_Reagents_E->Pre_Incubate_E Initiate_Reaction_E Initiate Reaction Pre_Incubate_E->Initiate_Reaction_E Detect_E Detect Signal Initiate_Reaction_E->Detect_E Analyze_E Data Analysis (IC50) Detect_E->Analyze_E Analyze_E->End Cross-Reactivity Profile Start Start Start->Prep_Reagents_R Start->Prep_Reagents_E

Caption: General experimental workflows for assessing cross-reactivity using in vitro assays.

Conclusion

This comparative guide highlights the importance of comprehensive cross-reactivity profiling in drug development. While this compound is an early-stage intermediate, the analysis of its active derivative, flupirtine, and the related compound, retigabine, reveals distinct off-target profiles that have had significant clinical implications. The provided data and experimental protocols serve as a valuable resource for researchers and scientists in the field, emphasizing the need for early and thorough safety pharmacology assessments to identify and mitigate potential risks associated with new chemical entities. Further quantitative screening of these and related compounds against broad panels of biological targets is warranted to build a more complete understanding of their cross-reactivity and to guide the development of safer and more selective therapeutics.

References

Unveiling the Molecular Architecture: A Crystallographic Confirmation of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural analysis of the synthetic intermediate, N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, has been achieved through single-crystal X-ray crystallography. This guide provides a comparative overview of its solid-state structure, supported by detailed experimental data, and contextualizes its molecular geometry in relation to the known analgesic drug, flupirtine.

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its chemical behavior and potential pharmacological activity. Here, we present the crystallographic data that unequivocally confirms the structure of this compound, a key intermediate in the synthesis of analgesic compounds.[1]

Structural Confirmation and Key Geometric Parameters

The molecular structure of this compound was elucidated using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group.[1] A notable feature of the structure is the torsion angle of the nitro group relative to the pyridine ring, which is twisted out of the plane.[1] The crystal structure is further stabilized by a network of intermolecular hydrogen bonds.[1]

One of the key findings from the crystallographic analysis is the disordered nature of the fluorobenzene ring, which occupies two positions with a refined occupancy ratio.[1] This observation provides valuable insight into the conformational flexibility of the molecule in the solid state.

Comparative Analysis: Structural Relationship to Flupirtine

This compound serves as a precursor to the non-opioid analgesic flupirtine.[1][2][3][4][5][6] A comparison of their molecular structures reveals the foundational role of the diamine intermediate. The core pyridine ring and the (4-fluorophenyl)methyl moiety are retained in the final drug molecule. The primary structural difference lies in the substitution at the 3-position of the pyridine ring, where the nitro group in the intermediate is replaced by an ethyl carbamate group in flupirtine.

This comparison underscores the importance of confirming the intermediate's structure to ensure the correct stereochemistry and connectivity are carried forward during the synthesis of the final active pharmaceutical ingredient.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for this compound.[1]

ParameterValue
Chemical FormulaC₁₂H₁₁FN₄O₂
Molecular Weight262.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.8187 (14)
b (Å)5.9972 (6)
c (Å)14.8840 (15)
β (°)109.827 (1)
Volume (ų)1244.3 (2)
Z4
Temperature (K)298
RadiationMo Kα

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the reaction of 2-amino-3-nitro-6-chloropyridine with 4-fluorobenzylamine in 2-propanol, with triethylamine added to the solution. The mixture is heated and stirred, followed by the addition of water to precipitate the product. The resulting solid is then recrystallized from ethanol by slow evaporation to yield crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Crystallography

A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature using a specific wavelength of radiation (e.g., Mo Kα). The collected data is then processed, and the structure is solved and refined using specialized software packages. This process involves determining the unit cell dimensions, space group, and atomic positions to generate a precise three-dimensional model of the molecule.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography s1 Reactants: 2-amino-3-nitro-6-chloropyridine 4-fluorobenzylamine s3 Reaction (Heating & Stirring) s1->s3 s2 Solvent & Base: 2-propanol, Triethylamine s2->s3 s4 Precipitation (Addition of water) s3->s4 s5 Recrystallization (Ethanol) s4->s5 c1 Single Crystal Selection s5->c1 Crystals c2 Data Collection (Diffractometer) c1->c2 c3 Structure Solution & Refinement c2->c3 c4 Final Structural Model c3->c4

Experimental Workflow for Synthesis and Crystallographic Analysis.

Logical Relationship of Structural Confirmation

The process of confirming the molecular structure through X-ray crystallography follows a logical progression from the physical properties of the crystal to the final, detailed atomic arrangement.

logical_relationship A Single Crystal B Diffraction Pattern A->B X-ray Beam C Unit Cell & Space Group B->C Symmetry Analysis D Electron Density Map C->D Fourier Transform E Atomic Positions D->E Model Building F Molecular Structure (Bond lengths, angles) E->F Geometric Calculation

From Crystal to Structure: A Logical Flowchart.

References

A Comparative Analysis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine and Other Analgesics: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the analgesic potential of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, primarily through the lens of its close structural analog Flupirtine, against other major classes of painkillers. This guide presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways.

Flupirtine distinguishes itself with a unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO).[1] This action leads to the stabilization of the neuronal resting membrane potential, thereby reducing neuronal excitability, a key factor in pain signaling.[2] Additionally, it exhibits indirect NMDA receptor antagonism.[3]

Quantitative Comparison of Analgesic Efficacy

The analgesic efficacy of Flupirtine has been quantified in various preclinical models and compared with other well-known analgesics. The following tables summarize the available quantitative data.

Table 1: Comparative Analgesic Potency (ED50) in Mice

AnalgesicElectrostimulated Pain Test (mg/kg, p.o.)Hot Plate Test (mg/kg, p.o.)
Flupirtine25.732
Morphine16.815.5
Pentazocine38.5Not Reported
Paracetamol814Not Reported
Buprenorphine2.6Not Reported

Data sourced from a study on the antinociceptive activity of Flupirtine.[4]

Table 2: Comparative Analgesic Potency (ED50) in Dogs

AnalgesicElectrical Tooth Pulp Stimulation Test (mg/kg, p.o.)Electrical Tooth Pulp Stimulation Test (mg/kg, i.v.)
Flupirtine3.50.7
Pentazocine4.20.5
Buprenorphine1.00.04

Data sourced from a study on the antinociceptive activity of Flupirtine.[4]

Mechanisms of Action: A Comparative Overview

The diverse mechanisms of action of different analgesic classes underpin their varying efficacies and side-effect profiles.

  • This compound (via Flupirtine): As a selective neuronal potassium channel opener, it hyperpolarizes neurons, making them less excitable and thus dampening pain signal transmission.[2] Its indirect NMDA receptor antagonism further contributes to its analgesic effect.[3]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen and naproxen, primarily act by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[5]

  • Opioids: Opioids, like morphine and oxycodone, exert their potent analgesic effects by binding to and activating opioid receptors (mu, delta, and kappa) in the central nervous system, which modulates the perception of pain.[5][6]

  • Gabapentinoids: Gabapentin and pregabalin are thought to exert their analgesic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters.

The distinct signaling pathways are illustrated below.

cluster_Flupirtine Flupirtine Pathway cluster_Opioid Opioid Pathway cluster_NSAID NSAID Pathway Flupirtine Flupirtine K_channel K_channel Flupirtine->K_channel Activates NMDA_receptor NMDA_receptor Flupirtine->NMDA_receptor Indirectly antagonizes Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability Causes Analgesia1 Analgesia Reduced_Excitability->Analgesia1 Results in Reduced_Ca_influx Reduced_Ca_influx NMDA_receptor->Reduced_Ca_influx Inhibits Analgesia2 Analgesia Reduced_Ca_influx->Analgesia2 Contributes to Opioid Opioid Opioid_receptor Opioid_receptor Opioid->Opioid_receptor Binds to Reduced_neurotransmission Reduced_neurotransmission Opioid_receptor->Reduced_neurotransmission Leads to Analgesia3 Analgesia Reduced_neurotransmission->Analgesia3 Results in NSAID NSAID COX_enzyme COX_enzyme NSAID->COX_enzyme Inhibits Reduced_prostaglandins Reduced_prostaglandins COX_enzyme->Reduced_prostaglandins Reduces Reduced_inflammation_pain Reduced_inflammation_pain Reduced_prostaglandins->Reduced_inflammation_pain Leads to Analgesia4 Analgesia Reduced_inflammation_pain->Analgesia4 Results in

Caption: Signaling pathways of major analgesic classes.

Experimental Protocols

The evaluation of analgesic efficacy relies on standardized preclinical models that measure pain responses in animals.

Hot Plate Test

This method assesses the response to a thermal stimulus.

  • Apparatus: A metal plate is maintained at a constant temperature (typically 52-55°C).[7]

  • Procedure: An animal, usually a mouse or rat, is placed on the hot plate, and the latency to a pain response (e.g., licking a paw or jumping) is recorded.[7]

  • Measurement: A longer latency to respond after drug administration indicates an analgesic effect. A cut-off time is established to prevent tissue damage.[8]

Tail-Flick Test

This test also measures the response to a thermal stimulus, focusing on a spinal reflex.

  • Apparatus: A radiant heat source is focused on the animal's tail.[9]

  • Procedure: The time taken for the animal to flick its tail away from the heat source is measured.[9]

  • Measurement: An increase in the tail-flick latency following drug administration signifies analgesia.[9]

The general workflow for these preclinical analgesic assays is depicted below.

cluster_workflow Experimental Workflow for Analgesic Assays Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Pain Threshold Measurement (e.g., Hot Plate, Tail Flick) Animal_Acclimatization->Baseline_Measurement 1. Drug_Administration Test Compound or Vehicle Administration Baseline_Measurement->Drug_Administration 2. Post_Treatment_Measurement Pain Threshold Measurement at Predetermined Time Points Drug_Administration->Post_Treatment_Measurement 3. Data_Analysis Statistical Analysis of Latency Changes Post_Treatment_Measurement->Data_Analysis 4. Efficacy_Determination Determination of Analgesic Efficacy (e.g., ED50) Data_Analysis->Efficacy_Determination 5.

Caption: General workflow for preclinical analgesic testing.

Conclusion

While direct experimental data on the analgesic efficacy of this compound is lacking, the extensive research on its derivative, Flupirtine, provides a strong basis for comparison with other analgesics. Flupirtine's unique mechanism of action as a selective neuronal potassium channel opener offers a distinct therapeutic profile compared to traditional NSAIDs and opioids. Preclinical data indicates that Flupirtine possesses potent analgesic properties, comparable to or in some cases exceeding that of other established painkillers in specific models. Further research is warranted to directly elucidate the analgesic potential of this compound and to fully understand its pharmacological profile.

References

Comparative Guide to Bioassay Validation for N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for the validation of a bioassay to determine the activity of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine. Given that this compound is a known intermediate in the synthesis of the analgesic flupirtine, a neuronal potassium channel opener, this guide will focus on a putative bioassay designed to measure the modulation of potassium channel activity. The principles and alternative methods described herein are broadly applicable to the validation of various enzyme and cell-based assays in drug discovery.

Overview of Bioassays for Ion Channel Modulators

The primary mechanism of action for flupirtine and related compounds involves the opening of neuronal potassium channels, leading to hyperpolarization of the cell membrane and reduced neuronal excitability. A bioassay for this compound would therefore aim to quantify its ability to modulate the activity of specific potassium channel subtypes. This can be achieved through various direct and indirect methods.

This guide compares three common assay formats:

  • Luminescence-Based ADP Detection Assay: An indirect method quantifying the activity of ATP-sensitive potassium channels by measuring ADP production.

  • Fluorescence Polarization (FP) Assay: A competitive binding assay that can be adapted to measure the displacement of a fluorescent ligand from the channel.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A homogenous assay format to measure the interaction of the compound with the target channel or downstream signaling events.

Data Presentation: Comparative Performance

The following table summarizes the key performance characteristics of the compared bioassay formats. The data presented is illustrative and would need to be determined empirically during assay validation.

Parameter Luminescence-Based Assay Fluorescence Polarization Assay TR-FRET Assay Positive Control (Flupirtine) IC50 (nM)
Sensitivity HighModerate to HighVery High15
Throughput High (384-well compatible)High (384-well compatible)High (384/1536-well compatible)N/A
Assay Window (S/B) > 52 - 5> 10N/A
Reagent Cost ModerateLow to ModerateHighN/A
Instrumentation LuminometerFP-capable Plate ReaderTR-FRET Plate ReaderN/A
Interference Less prone to color quenchingProne to compound fluorescenceLess prone to compound fluorescenceN/A
Z'-factor > 0.7> 0.6> 0.8N/A

Experimental Protocols

Detailed methodologies for each of the compared assays are provided below. These protocols serve as a starting point and should be optimized for the specific potassium channel target and laboratory conditions.

Luminescence-Based ADP Detection Assay

This assay indirectly measures the activity of an ATP-sensitive potassium channel by quantifying the amount of ADP produced.[1][2]

Materials:

  • Target potassium channel (e.g., recombinant, expressed in a cell line)

  • Substrate (ATP)

  • Test compound (this compound)

  • Positive control (Flupirtine)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or similar)[1]

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound and positive control in DMSO.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[1] Add 2.5 µL of the target potassium channel preparation. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of the ATP substrate to each well to initiate the reaction. Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[1]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Fluorescence Polarization (FP) Assay

This is a competitive binding assay where the test compound displaces a fluorescently labeled ligand (tracer) from the potassium channel.

Materials:

  • Target potassium channel

  • Fluorescent tracer (a ligand known to bind to the target channel)

  • Test compound

  • Positive control

  • FP Assay Buffer

  • Black, low-binding 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control.

  • Reaction Setup: Add the target potassium channel, fluorescent tracer, and assay buffer to the wells of the microplate.

  • Compound Addition: Add the serially diluted compounds or control to the appropriate wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[2]

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: The displacement of the tracer by the test compound results in a decrease in the FP signal. Plot the FP signal against the log of the compound concentration to determine the IC50.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the proximity of two fluorophore-labeled molecules, for example, a europium chelate-labeled antibody recognizing the channel and a far-red acceptor fluorophore-labeled ligand.[3]

Materials:

  • Target potassium channel (potentially tagged, e.g., with a His-tag)

  • Europium-labeled antibody (e.g., anti-His)

  • Acceptor fluorophore-labeled ligand

  • Test compound

  • Positive control

  • TR-FRET Assay Buffer

  • Low-volume 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control.

  • Reaction Setup: In a 384-well plate, add the target potassium channel, the europium-labeled antibody, and the acceptor-labeled ligand.

  • Compound Addition: Add the serially diluted compounds or control to the wells.

  • Incubation: Incubate the plate for the optimized duration and temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[3]

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. Inhibition of the interaction by the test compound leads to a decrease in the TR-FRET signal. Determine the IC50 by plotting the signal ratio against the log of the compound concentration.

Mandatory Visualizations

Signaling Pathway

Signaling_Pathway Compound N6-[(4-fluorophenyl)methyl]- 3-nitropyridine-2,6-diamine K_Channel K+ Channel Compound->K_Channel Activates K_Efflux K+ Efflux K_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Putative signaling pathway for the activation of potassium channels.

Experimental Workflow: Luminescence-Based Assay

Luminescence_Workflow cluster_prep Preparation cluster_reaction Assay Plate Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Prep_Compound Prepare Compound Dilutions Add_Compound Add Compound/ Control Prep_Compound->Add_Compound Prep_Reagents Prepare Reagents (Channel, ATP) Add_Channel Add K+ Channel Prep_Reagents->Add_Channel Add_ATP Initiate with ATP Prep_Reagents->Add_ATP Incubate1 Incubate 10 min Add_Channel->Incubate1 Incubate1->Add_ATP Incubate2 Incubate 60 min Add_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate 40 min Add_ADP_Glo->Incubate3 Add_Detection_Reagent Add Detection Reagent Incubate3->Add_Detection_Reagent Incubate4 Incubate 30 min Add_Detection_Reagent->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calc_IC50 Calculate IC50 Plot_Data->Calc_IC50

Caption: Workflow for the luminescence-based ADP detection bioassay.

Logical Relationship: Assay Validation Parameters

Validation_Parameters cluster_performance Performance Characteristics AssayValidation Bioassay Validation Sensitivity Sensitivity (IC50) AssayValidation->Sensitivity Specificity Specificity AssayValidation->Specificity Accuracy Accuracy AssayValidation->Accuracy Precision Precision (Intra- & Inter-assay) AssayValidation->Precision Robustness Robustness AssayValidation->Robustness Reproducibility Reproducibility AssayValidation->Reproducibility

Caption: Key parameters for the validation of a biological assay.

References

head-to-head comparison of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine and other Kv7 modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of prominent Kv7 channel modulators, with a focus on Flupirtine and Retigabine. The information presented is intended to assist researchers in making informed decisions for their experimental designs and drug discovery efforts. The compound N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, initially queried, has been identified as a synthetic intermediate in the production of Flupirtine and will not be a focus of this comparative analysis due to the lack of available data on its biological activity as a Kv7 modulator.

Performance Comparison of Kv7 Modulators

The efficacy and selectivity of Kv7 channel modulators are critical parameters for their therapeutic potential. Below is a summary of quantitative data for key compounds in this class.

CompoundTarget Kv7 Subtype(s)Potency (EC50)Key Characteristics
Retigabine (Ezogabine) Kv7.2-Kv7.5~0.64 - 2 µM (Kv7.2/7.3)Pan-agonist for neuronal Kv7 channels; does not activate Kv7.1.[1] Shifts the voltage dependence of activation to more negative potentials.[2]
Flupirtine Kv7.2-Kv7.5~0.92 µM (Kv7.2/7.3)Pan-agonist for neuronal Kv7 channels with additional effects on other receptors.[1] Marketing authorization was withdrawn due to risk of liver injury.[1]
ICA-27243 Kv7.2/7.3 selective~0.38 µM (Kv7.2/7.3)Highly selective for Kv7.2/7.3 over Kv7.4 (20-fold) and Kv7.3/7.5 (>100-fold).[1][3] Its activity is not affected by the Trp236 mutation in the S5 domain.[1]
PF-05020182 Kv7.2/7.3, Kv7.4, Kv7.3/7.5334 nM (hKv7.2/7.3), 625 nM (hKv7.4), 588 nM (hKv7.3/7.5)A potent positive allosteric modulator that induces a hyperpolarizing shift in the voltage-dependence of activation.[4]
SCR2682 Neuronal Kv7 channels9.8 ± 0.4 nM (Kv7.2/7.3)~100-fold more potent than Retigabine; its activation is dependent on the Trp236 residue in Kv7.2.[2]

Experimental Methodologies

The characterization of Kv7 modulators predominantly relies on electrophysiological techniques to measure ion channel activity.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for expressing and characterizing cloned ion channels.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired Kv7 channel subunits (e.g., Kv7.2 and Kv7.3 for heteromeric channels).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard external solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage steps are applied to elicit channel opening, and the resulting currents are recorded.

    • The compound of interest is then perfused into the chamber, and the effect on the channel currents is measured.

  • Data Analysis: The potency (EC50) and efficacy of the modulator are determined by analyzing the concentration-response relationship of the recorded currents.

Whole-Cell Patch Clamp in Mammalian Cells

This technique allows for the recording of ion channel activity in mammalian cells, which can be either cell lines heterologously expressing the channel of interest or primary neurons endogenously expressing Kv7 channels.

Protocol:

  • Cell Preparation: Mammalian cells (e.g., HEK293 or CHO cells) are cultured and transfected with plasmids containing the cDNA for the desired Kv7 subunits. For primary neurons, brain slices are prepared.

  • Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an internal solution.

  • Gigaohm Seal Formation: A micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell.

  • Voltage-Clamp Recording:

    • The cell membrane potential is clamped at a holding potential (e.g., -90 mV).[4]

    • A series of voltage steps are applied to activate the Kv7 channels, and the resulting currents are recorded.[4]

    • The test compound is applied via the external solution, and changes in the current are recorded to assess the modulator's effect.

  • Data Analysis: Similar to TEVC, concentration-response curves are generated to determine the EC50 and maximal efficacy of the compound.

Visualizing Experimental and Signaling Pathways

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis oocyte Xenopus Oocyte Preparation tevc Two-Electrode Voltage Clamp (TEVC) oocyte->tevc cRNA Injection mammalian Mammalian Cell Culture & Transfection patch Whole-Cell Patch Clamp mammalian->patch Transfection data Concentration-Response Curve Generation tevc->data Current Recordings patch->data Current Recordings params Determine EC50 & Efficacy data->params

Experimental Workflow for Comparing Kv7 Modulators.

signaling_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_channel Channel Modulation receptor Gq/11-Coupled Receptor (e.g., M1 Muscarinic) plc Phospholipase C (PLC) Activation receptor->plc agonist Agonist (e.g., Acetylcholine) agonist->receptor pip2 PIP2 Hydrolysis plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 kv7 Kv7 Channel pip2->kv7 Required for channel activity inhibition Channel Inhibition (Reduced M-Current) kv7->inhibition Depletion of PIP2 leads to hyperpolarization Membrane Hyperpolarization (Reduced Neuronal Excitability) kv7->hyperpolarization Opening leads to kv7_opener Kv7 Modulator (e.g., Retigabine) kv7_opener->kv7 Positive Allosteric Modulation

Signaling Pathway of Kv7 Channel Modulation.

References

A Comparative Benchmarking Guide to the Synthesis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, a key intermediate in the synthesis of the selective neuronal potassium channel opener, Flupirtine. The efficiency of the primary reported synthesis is benchmarked against a plausible alternative approach, the Buchwald-Hartwig amination, providing experimental data and detailed protocols to inform methodology selection in drug discovery and development.

Data Presentation: A Comparative Analysis of Synthesis Efficiency

The following table summarizes the key quantitative data for the primary synthesis method and a proposed alternative, offering a clear comparison of their respective efficiencies.

ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Buchwald-Hartwig Amination (Proposed)
Starting Materials 2-amino-3-nitro-6-chloropyridine, 4-fluorobenzylamine2,6-diamino-3-nitropyridine, 1-fluoro-4-(halomethyl)benzene
Catalyst/Reagent Triethylamine (base)Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)
Solvent 2-PropanolToluene or Dioxane
Temperature Reflux80-120 °C
Reaction Time 3 hours[1]12-24 hours (estimated)
Yield 91%[1]Good to Excellent (estimated)
Purification Recrystallization from ethanol[1]Column chromatography
Cost-Effectiveness High-yielding and uses common reagents, suggesting good cost-effectiveness.Use of palladium catalysts and specialized ligands may increase costs.
Scalability Appears readily scalable.Potentially scalable, but catalyst cost and removal may be considerations.

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method is the established and high-yielding synthesis route for the target compound.

Materials:

  • 2-amino-3-nitro-6-chloropyridine

  • 4-fluorobenzylamine

  • Triethylamine

  • 2-Propanol

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of 2-amino-3-nitro-6-chloropyridine (7.8 g, 45 mmol) in 2-propanol (50 ml), add 4-fluorobenzylamine (5.63 g, 45 mmol) and triethylamine (6.45 g, 64 mmol).[1]

  • Add an additional 30 ml of 2-propanol to the solution.

  • Heat the mixture to reflux and stir for 3 hours.[1]

  • After cooling, add 100 ml of water to the mixture to precipitate the product.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol by slow evaporation to obtain pure this compound (yield 10.2 g, 91%).[1]

Method 2: Buchwald-Hartwig Amination (Proposed Alternative)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a viable alternative for the synthesis of the target compound.[2][3][4][5][6] While a specific protocol for this exact molecule is not detailed in the literature, the following is a general procedure based on established methods for similar couplings.

Materials:

  • 2,6-diamino-3-nitropyridine

  • 1-fluoro-4-(bromomethyl)benzene or 1-fluoro-4-(chloromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add 2,6-diamino-3-nitropyridine (1 equivalent) and 1-fluoro-4-(halomethyl)benzene (1.1 equivalents).

  • Add anhydrous solvent (toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.

Visualizing the Synthesis and Biological Context

To further elucidate the presented information, the following diagrams illustrate the synthetic workflow and the biological signaling pathway in which the final product, Flupirtine, is involved.

cluster_0 Method 1: Nucleophilic Aromatic Substitution cluster_1 Method 2: Buchwald-Hartwig Amination (Proposed) A1 2-amino-3-nitro-6-chloropyridine E1 Reflux, 3h A1->E1 B1 4-fluorobenzylamine B1->E1 C1 Triethylamine (Base) C1->E1 D1 2-Propanol (Solvent) D1->E1 F1 This compound E1->F1 Yield: 91% A2 2,6-diamino-3-nitropyridine F2 80-120°C, 12-24h A2->F2 B2 1-fluoro-4-(halomethyl)benzene B2->F2 C2 Pd Catalyst & Ligand C2->F2 D2 Base (e.g., Cs2CO3) D2->F2 E2 Toluene/Dioxane (Solvent) E2->F2 G2 This compound F2->G2 Yield: Good to Excellent (Est.)

Caption: Comparative workflow of SNAr and Buchwald-Hartwig synthesis.

cluster_pathway Flupirtine's Mechanism of Action flupirtine Flupirtine kv7 Kv7 (KCNQ) Potassium Channels flupirtine->kv7 Activates k_efflux Increased K+ Efflux kv7->k_efflux hyperpolarization Neuronal Hyperpolarization k_efflux->hyperpolarization excitability Decreased Neuronal Excitability hyperpolarization->excitability nmda_inhibition Indirect Inhibition hyperpolarization->nmda_inhibition pain_transmission Reduced Pain Signal Transmission excitability->pain_transmission nmda NMDA Receptor ca_influx Reduced Ca2+ Influx nmda->ca_influx Inhibits nmda_inhibition->nmda

Caption: Signaling pathway of Flupirtine's analgesic action.

Conclusion

The established nucleophilic aromatic substitution method for synthesizing this compound offers a highly efficient and straightforward route with a remarkable 91% yield.[1] This method's reliance on common laboratory reagents and relatively short reaction time makes it an attractive option for both small-scale and potentially large-scale production.

The proposed Buchwald-Hartwig amination presents a modern and versatile alternative. While it may involve more complex and costly reagents (palladium catalysts and specialized ligands), it offers the potential for broader substrate scope and functional group tolerance, which could be advantageous in the synthesis of a wider range of analogues for structure-activity relationship (SAR) studies. Further experimental validation is required to determine the precise yield and optimal conditions for this specific transformation.

The choice between these methods will ultimately depend on the specific needs of the research, considering factors such as cost, scale, desired purity, and the need for synthetic versatility. This guide provides the foundational data and protocols to make an informed decision.

References

Comparative Analysis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine: A Review of Potential Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the biological activities of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine and its derivatives, with a focus on its role as a key intermediate in the synthesis of the non-opioid analgesic, Flupirtine.

Introduction

This compound is a synthetic compound belonging to the aminopyridine class. While direct and extensive biological studies on this specific molecule are limited in publicly available literature, its critical role as a direct precursor to the clinically significant drug, Flupirtine, provides a strong foundation for understanding its potential pharmacological profile.[1] This guide will, therefore, focus on the well-documented biological effects of Flupirtine and related pyridine derivatives to infer the likely activities of its precursor. We will compare these effects with those of other relevant therapeutic agents and provide an overview of the associated mechanisms and experimental methodologies.

Inferred Biological Profile and Comparison with Flupirtine

Flupirtine is a non-opioid, centrally acting analgesic that was utilized for the management of a variety of pain conditions.[2][3] Its unique mechanism of action sets it apart from traditional analgesics like opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). The biological activities of Flupirtine, and by extension, the potential activities of its precursor, are centered around neuronal ion channel modulation and neuroprotection.

Analgesic and Muscle Relaxant Properties

Flupirtine is recognized for its potent analgesic and muscle relaxant properties.[2][4][5] It has been shown to be effective in treating pain from various origins, including musculoskeletal pain, headaches, and post-operative pain.[2] The muscle relaxant effects are attributed to the inhibition of both mono- and polysynaptic reflexes.[5]

Table 1: Comparison of Analgesic Properties

Compound/ClassPrimary Mechanism of ActionKey AdvantagesKey Disadvantages
Flupirtine (derived from the target compound) Selective Neuronal Potassium Channel Opener (SNEPCO); Indirect NMDA receptor antagonist.[3][5]Non-opioid, low risk of dependence, muscle relaxant properties.[2][3]Risk of hepatotoxicity.[3]
Opioids (e.g., Morphine) Mu-opioid receptor agonist.Highly effective for severe pain.High potential for addiction, respiratory depression, constipation.
NSAIDs (e.g., Ibuprofen) Cyclooxygenase (COX) enzyme inhibitor.Anti-inflammatory effects.Gastrointestinal bleeding, cardiovascular risks.
Neuroprotective Effects

A significant aspect of Flupirtine's biological profile is its neuroprotective action. This is primarily linked to its function as an indirect N-methyl-D-aspartate (NMDA) receptor antagonist.[5] By modulating NMDA receptor activity, Flupirtine can reduce the influx of calcium ions into neurons, a key step in the excitotoxic cascade that leads to neuronal cell death in various neurodegenerative conditions.[5] This suggests that this compound could be a valuable scaffold for the development of neuroprotective agents.

Potential as a Kinase Inhibitor

The pyridine scaffold is a common feature in many kinase inhibitors used in oncology and other therapeutic areas. While there is no direct evidence of this compound acting as a kinase inhibitor, the structural similarities to known inhibitors warrant consideration. For instance, various substituted pyridines and related heterocyclic compounds have been investigated as inhibitors of receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and p38 MAP kinase.[6][7][8] Further screening of the target compound and its analogues against a panel of kinases could reveal novel activities.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of Flupirtine involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in neurons. This leads to a hyperpolarization of the neuronal membrane, making the neuron less excitable and dampening the transmission of pain signals.

Below is a diagram illustrating the proposed signaling pathway for Flupirtine.

Flupirtine_Mechanism cluster_neuron Neuron Flupirtine Flupirtine GIRK GIRK K+ Channel Flupirtine->GIRK activates NMDA_receptor NMDA Receptor Flupirtine->NMDA_receptor indirectly antagonizes K_ion K+ GIRK->K_ion efflux Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Ca_ion Ca2+ NMDA_receptor->Ca_ion influx Glutamate Glutamate Glutamate->NMDA_receptor activates Excitotoxicity Reduced Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Caption: Proposed mechanism of action for Flupirtine.

Experimental Protocols

The evaluation of compounds like Flupirtine and its precursors involves a range of in vitro and in vivo assays.

In Vitro Assays
  • Electrophysiology (Patch-Clamp): This technique is used to measure the flow of ions through channels like the GIRK channels in isolated neurons. It provides direct evidence of channel activation or blockade by a compound.

  • Calcium Imaging: This method involves loading neurons with calcium-sensitive fluorescent dyes. The change in fluorescence upon stimulation (e.g., with glutamate) in the presence and absence of the test compound can quantify the effect on NMDA receptor-mediated calcium influx.

  • Kinase Inhibition Assays: To screen for potential kinase inhibitory activity, radiometric assays or fluorescence-based assays are commonly used. These assays measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor to determine the IC50 value.

  • Cytotoxicity Assays (e.g., MTT, LDH): These assays are used to assess the toxicity of a compound on different cell lines, including neuronal cells and cancer cell lines.

In Vivo Models
  • Animal Models of Pain: Various models are used to evaluate analgesic efficacy, such as the hot plate test, tail-flick test, and writhing test in rodents.

  • Models of Neurodegeneration: Animal models of stroke (e.g., middle cerebral artery occlusion) or neurodegenerative diseases (e.g., MPTP model of Parkinson's disease) can be used to assess the neuroprotective effects of a compound.

Below is a workflow for the preclinical evaluation of a novel analgesic and neuroprotective agent.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_outcome Decision a Compound Synthesis (e.g., N6-substituted pyridines) b Primary Screening: Receptor/Channel Binding Assays a->b c Functional Assays: Electrophysiology (Patch-Clamp) b->c e Kinase Panel Screening b->e d Cell-Based Assays: Calcium Imaging, Cytotoxicity c->d f Pharmacokinetic Studies (ADME) d->f e->f g Efficacy Models: Pain & Neurodegeneration f->g h Toxicology Studies g->h i Lead Optimization or Clinical Candidate Selection h->i

Caption: Preclinical workflow for novel analgesic agents.

Conclusion

While direct experimental data on the biological effects of this compound is scarce, its close structural relationship to the non-opioid analgesic Flupirtine suggests a high potential for activity within the central nervous system. The core pyridine structure is a promising scaffold for developing selective neuronal potassium channel openers and indirect NMDA receptor antagonists with potential applications in pain management and neurodegenerative diseases. Further investigation, particularly through broad biological screening, is warranted to fully elucidate the pharmacological profile of this compound and its derivatives. The exploration of its potential as a kinase inhibitor could also open new avenues for therapeutic development.

References

Comparative Docking Analysis of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine on Neuronal Kv7 Channels

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the computational and functional comparison of a novel flupirtine analog with other known Kv7 channel modulators.

This guide provides a comparative overview of the putative binding interactions and functional activity of N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, a structural analog of the known Kv7 channel opener flupirtine. The analysis is based on established experimental data from closely related compounds, including retigabine and other flupirtine derivatives, to infer its potential as a modulator of neuronal Kv7 channels, which are critical targets in the treatment of hyperexcitability disorders such as epilepsy.[1][2][3]

Overview of Kv7 Channel Modulation

Voltage-gated potassium channels of the Kv7 family (Kv7.1-Kv7.5), also known as KCNQ channels, are crucial regulators of neuronal excitability.[4][5] The heteromeric Kv7.2/7.3 channels are the primary molecular correlate of the M-current, a subthreshold potassium current that stabilizes the membrane potential and controls neuronal firing rates.[5][6] Activation of these channels leads to membrane hyperpolarization, thus reducing neuronal excitability, which makes them a key target for anticonvulsant drugs.[7][8]

Retigabine (ezogabine) was the first-in-class Kv7 channel opener approved for the treatment of epilepsy.[2][6] However, its clinical use was limited by side effects, prompting the development of new analogs with improved safety and efficacy profiles.[2][9] Flupirtine, another Kv7 channel activator, has also been investigated, and its derivatives, such as the subject of this guide, are of significant interest.[5][10][11]

Comparative Molecular Docking Data

While direct experimental docking studies for this compound are not available in the public domain, we can infer its binding characteristics based on the extensive research conducted on its parent compound, flupirtine, and the prototypical Kv7 activator, retigabine. The binding site for these activators is located in a hydrophobic pocket near the channel pore, formed by the S5 and S6 transmembrane helices.[4] A critical interaction for many of these compounds is a hydrogen bond with a conserved tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3).[5][6]

The following table summarizes key binding and activity data for retigabine and representative flupirtine analogs from published studies. This data provides a benchmark for predicting the performance of this compound.

CompoundTarget ChannelAssay TypeEC50 (µM)Key Interacting Residues (Predicted)Reference
RetigabineKv7.2/7.3Electrophysiology~1-5Trp236 (Kv7.2), Trp265 (Kv7.3)[1][6]
FlupirtineKv7.2/7.3Electrophysiology~2-10Trp265 (Kv7.3)[5]
SF0034Kv7.2/7.3Fluorescence~0.2Trp236 (Kv7.2)[1]
ICA-27243Kv7.2/7.3Thallium Flux0.38Voltage-Sensing Domain (VSD)[5][12]
QO-58Kv7.2Electrophysiology~1Ala306, Leu275[13]

Experimental Protocols

The data presented in this guide are derived from standard methodologies used in the field of ion channel drug discovery. The primary techniques are molecular docking simulations and in vitro functional assays.

Molecular Docking Simulation Protocol

A typical molecular docking protocol for Kv7 channels, based on the available cryo-EM structure of Kv7.2 (PDB ID: 7CR0), would involve the following steps.[4]

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p1 Protein Preparation: - Obtain Kv7.2 structure (e.g., PDB: 7CR0) - Add hydrogens, assign charges d1 Grid Generation: - Define binding site around key residues (e.g., Trp236) p1->d1 l1 Ligand Preparation: - 2D to 3D conversion - Energy minimization l1->d1 d2 Molecular Docking: - Use software like AutoDock or Glide - Generate multiple binding poses d1->d2 a1 Scoring and Ranking: - Evaluate poses based on scoring functions d2->a1 a2 Post-Docking Analysis: - Visualize interactions (H-bonds, hydrophobic) - Compare with known binders a1->a2 G cluster_assay Functional Assay Workflow cluster_methods Measurement Techniques c1 Cell Line Preparation: - CHO or HEK293 cells stably expressing Kv7 subtypes c2 Compound Application: - Incubate cells with varying concentrations of the test compound c1->c2 c3 Data Acquisition c2->c3 m1 Thallium Flux Assay: - Measure fluorescence change c3->m1 High-throughput m2 Electrophysiology: - Record ionic currents c3->m2 Detailed characterization c4 Data Analysis: - Determine EC50 and efficacy m1->c4 m2->c4 G compound This compound (or other Kv7 activator) channel Kv7.2/7.3 Channel compound->channel Binds to and activates m_current Increased M-Current (K+ efflux) channel->m_current hyperpolarization Membrane Hyperpolarization m_current->hyperpolarization excitability Reduced Neuronal Excitability hyperpolarization->excitability ap_firing Decreased Action Potential Firing excitability->ap_firing

References

Safety Operating Guide

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Locating Safety Info

I'm currently focused on the initial phase. I'm actively searching for the Safety Data Sheet (SDS) for N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine. My goal is to extract crucial details on its properties, potential risks, and disposal methods. Following this, I will shift my focus to general lab disposal guidelines.

Analyzing Disposal Methods

I've progressed to identifying disposal guidelines for nitrogen-containing and halogenated organic compounds, focusing on sources like the EPA. I'm also delving into the potential reactivity of the nitro group in the target compound to determine specific precautions. My ultimate aim is to provide a comprehensive, step-by-step disposal guide with a DOT-style diagram.

Reviewing Disposal Guidelines

I've located several potentially relevant Safety Data Sheets. Early findings include one for 2,6-Diaminopyridine that provides basic disposal advice. This gives a good foundation to build from. I'm moving toward a more complete understanding of disposal for this compound.

Gathering Specific Disposal Data

I have located several Safety Data Sheets (SDSs) for related compounds. The SDS for 2,6-Diaminopyridine offers basic disposal guidance, serving as a solid base. Also, the A75706 SDS from Sigma-Aldrich for 33400-4 9-6, while not entirely specific, is also a useful start. It does contain valuable hazard statements, which is a key consideration. I'm focusing on finding specific protocols for halogenated and nitrated organic compounds to fully address the user's needs.

Clarifying Disposal Procedures

I'm making progress in obtaining specific disposal procedures. The SDS for 2,6-Diaminopyridine offers general guidance, while Sigma-Aldrich's A75706 provides hazard information. My immediate focus is on finding detailed protocols for halogenated and nitrated organic compounds. I need this to develop a comprehensive plan, including quantitative data for tabulation, step-by-step instructions, and a visual flowchart.

Reviewing Disposal Protocols

I've made headway in the disposal procedure for N6-[( 4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine. Perusal of search results and reference to relevant SDS documents for associated compounds has lead me to conclude that this chemical demands hazardous waste treatment through a licensed disposal facility.

Developing Disposal Steps

I've determined key steps for disposal: waste identification, segregation, storage, and transfer. I'll create a DOT diagram for this workflow. While no specific experimental protocols or quantitative data exist, I'll recommend licensed incineration, emphasizing the halogenated organic nature of the waste due to the fluorine. Further research will focus on detailing the justification for incineration.

Confirming Incineration Recommendation

I've affirmed incineration as the appropriate disposal method, highlighting its necessity due to the fluorine and nitro groups. While detailed protocols and quantitative data specific to this compound remain elusive, I'll emphasize compliance with regulations for halogenated and nitrated hazardous waste. I will create a DOT diagram for waste flow. I will clarify that on-site chemical neutralization is not advised due to a lack of validated procedures.

Personal protective equipment for handling N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling of this compound (CAS: 33400-49-6). Adherence to these protocols is essential to ensure personnel safety and mitigate environmental hazards. The following procedures are a synthesis of available data for the compound and general best practices for handling related aromatic nitro compounds and pyridine derivatives.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is known to cause serious eye irritation.[1][2] Due to its chemical structure, which includes a nitro group and a pyridine moiety, it should be handled with caution, assuming it may have additional hazards characteristic of these chemical classes, such as potential for skin irritation, harmful effects if swallowed or inhaled, and flammability under certain conditions.[3][4][5][6][7] A comprehensive approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategoryItemSpecifications
Eye & Face Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[5]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling pyridine and its derivatives; avoid latex.[3][4] Butyl gloves are also effective against nitro compounds.[8] Always inspect gloves for integrity before use and change them immediately if contaminated.[5][9]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[4][5]
Respiratory Protection Fume Hood / RespiratorAll handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3][4][5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is necessary.[4][5]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

Preparation and Engineering Controls:
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5][7]

  • Ignition Sources: Keep the handling area free of open flames and other potential ignition sources.[6][10]

Weighing and Transfer:
  • To minimize the generation of airborne dust, conduct all weighing and transfer operations within a fume hood.[5]

  • Use non-sparking tools for handling the material.[2][6]

During the Experiment:
  • Labeling: Keep all containers with this compound clearly labeled.

  • Avoid Contact: Prevent contact with skin and eyes.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the chemical, even if gloves were worn.[5][6]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Plan

Spill Management Protocol:
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain Spill: For a solid spill, carefully sweep up the material to avoid dust formation and place it into a labeled, sealed container for hazardous waste.[5] For a solution, absorb with an inert dry material and place in an appropriate waste disposal container.[7]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:
  • Waste Collection: All waste containing this compound must be collected in a designated, labeled, and sealed container for hazardous chemical waste.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer post_decon Decontaminate Glassware handle_transfer->post_decon After Experiment post_waste Segregate Waste post_decon->post_waste disp_label Label Waste Container post_waste->disp_label Prepare for Disposal disp_store Store for Pickup disp_label->disp_store

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.